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  • Product: (5-Methyl-2-phenyl-3-furyl)methylamine
  • CAS: 771572-29-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action for (5-Methyl-2-phenyl-3-furyl)methylamine

Introduction The furan scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The compound (5-Methyl-2-phenyl-3-furyl)methylamine presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The furan scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The compound (5-Methyl-2-phenyl-3-furyl)methylamine presents an intriguing chemical architecture, combining a substituted furan ring with a phenyl group and a primary methylamine side chain. While this specific molecule is not extensively characterized in the public domain, its structural motifs suggest a high potential for biological activity. Derivatives of similar heterocyclic cores, such as indoles with comparable substitution patterns, have shown promise as anticancer and antimicrobial agents.[1][2] This guide provides a comprehensive, step-by-step framework for researchers and drug development professionals to systematically investigate and determine the in vitro mechanism of action of this novel compound. Our approach is built on a foundation of logical progression, from broad-based phenotypic screening to specific target identification and validation, ensuring a self-validating and robust scientific narrative.

The central hypothesis is that the combination of the lipophilic phenyl and furan rings with the reactive methylamine group may allow the molecule to interact with specific biological targets, leading to measurable cellular effects. This guide will outline the necessary experiments to test this hypothesis and uncover the compound's therapeutic potential.

Part 1: Foundational Screening for Bioactivity

The initial phase of investigation is designed to cast a wide net, identifying any significant biological effects of (5-Methyl-2-phenyl-3-furyl)methylamine across different cell types and organisms. This allows for an unbiased assessment of its potential therapeutic applications.

Assessment of Cytotoxic Potential in Cancer Cell Lines

Given that many heterocyclic compounds, including indole derivatives with 2-phenyl substituents, exhibit anticancer properties, a primary step is to evaluate cytotoxicity against a panel of human cancer cell lines.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare a stock solution of (5-Methyl-2-phenyl-3-furyl)methylamine in DMSO. Perform serial dilutions to treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Data Presentation: Hypothetical IC50 Values

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma15.2
A549Lung Carcinoma22.8
HCT116Colorectal Carcinoma12.5
HeLaCervical Cancer35.1
Evaluation of Antimicrobial Activity

Furan derivatives have been investigated for their antimicrobial properties.[3][4] Therefore, it is crucial to screen (5-Methyl-2-phenyl-3-furyl)methylamine against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution for MIC

  • Compound Preparation: Serially dilute the test compound in appropriate broth (Mueller-Hinton for bacteria, RPMI-1640 for fungi) in 96-well plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Incubation: Add the inoculum to the wells and incubate at the appropriate temperature and duration for each organism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that visibly inhibits microbial growth.

Data Presentation: Hypothetical MIC Values

Microbial StrainTypeHypothetical MIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria32
Escherichia coliGram-negative Bacteria>128
Candida albicansFungus64

Part 2: Elucidating the Cellular Mechanism of Action

Assuming a "hit" is identified in the foundational screening (e.g., potent cytotoxicity against cancer cells), the next phase focuses on dissecting the underlying cellular and molecular mechanisms.

Proposed Workflow for Mechanistic Elucidation

The following workflow provides a logical progression from observing a cellular phenotype to identifying the molecular pathways involved.

G A Cytotoxicity Hit Identified (e.g., IC50 < 20 µM) B Cell Cycle Analysis (Flow Cytometry) A->B Investigate Cause of Reduced Viability C Apoptosis Induction Assays (Annexin V/PI, Caspase Activity) A->C Investigate Cause of Reduced Viability D Signaling Pathway Analysis (Western Blot) B->D If Cell Cycle Arrest is Observed C->D If Apoptosis is Confirmed E Target Identification (Affinity Chromatography, etc.) D->E Identify Upstream Modulator

Caption: Workflow for investigating the mechanism of a cytotoxic hit.

Cell Cycle Analysis

A common mechanism for anticancer compounds is the disruption of the cell cycle.

Experimental Protocol: Propidium Iodide Staining and Flow Cytometry

  • Cell Treatment: Treat the selected cancer cell line with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells and resuspend in PBS containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Induction Assays

To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are essential.

Experimental Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Treat cells as described for cell cycle analysis.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI, and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells promptly by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway Analysis

Many anticancer agents function by modulating key signaling pathways that control cell growth, proliferation, and survival. Indole derivatives, for instance, have been shown to affect pathways like PI3K/Akt/mTOR.[1]

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat cells with the compound for various time points, then lyse the cells to extract total protein.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, PARP).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound (5-Methyl-2-phenyl-3-furyl)methylamine Compound->Akt Inhibition?

Caption: Hypothetical inhibition of the PI3K/Akt pathway by the test compound.

Part 3: Direct Target Identification and Validation

If the upstream signaling events remain unclear, direct methods may be required to identify the molecular target of (5-Methyl-2-phenyl-3-furyl)methylamine.

Target Identification Strategies
  • Affinity Chromatography: The compound can be immobilized on a solid support to "pull down" its binding partners from cell lysates. The bound proteins are then identified by mass spectrometry.

  • Computational Docking: Based on the compound's structure, in silico docking studies can be performed against libraries of known protein structures to predict potential binding targets.

  • Thermal Proteome Profiling (TPP): This method assesses the change in thermal stability of proteins in response to ligand binding across the entire proteome.

Target Validation

Once a putative target is identified, its role in the compound's mechanism of action must be validated.

  • In Vitro Enzymatic/Binding Assays: If the target is an enzyme or receptor, its activity or binding affinity can be measured in the presence of the compound using purified components.

  • Target Knockdown/Knockout: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein should confer resistance to the compound if it is the true target.

Conclusion

This technical guide outlines a rigorous, multi-faceted approach to deconstruct the in vitro mechanism of action for (5-Methyl-2-phenyl-3-furyl)methylamine. By progressing from broad phenotypic observations to detailed molecular analysis and target validation, researchers can build a comprehensive and validated understanding of this novel compound's biological function. The causality-driven experimental design ensures that each step logically informs the next, providing a robust framework for its potential development as a therapeutic agent.

References

  • ResearchGate. Synthesis and crystal structure of 5-methyl-2-phenyl-4-[(2-/p- bromophenylamino)-furylmethylene]-3(2H)-one. Available from: [Link].

  • MDPI. Role of Furfural and 5-Methyl-2-furfural in Glucose-Induced Inhibition of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Formation in Chemical Models and Pork Patties. Available from: [Link].

  • Chemical Substance Information. (5-METHYL-2-PHENYL-3-FURYL)METHANOL. Available from: [Link].

  • MDPI. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Available from: [Link].

  • PMC. Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives. Available from: [Link].

  • PubMed. Synthesis and preliminary evaluation of some N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]. Available from: [Link].

  • PMC. Methylamine Activates Glucose Uptake in Human Adipocytes Without Overpassing Action of Insulin or Stimulating its Secretion in Pancreatic Islets. Available from: [Link].

  • MDPI. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Available from: [Link].

  • PubChem. 5-methyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide. Available from: [Link].

  • PMC. Synthesis and in vitro evaluation of novel amino-phenylmethylene-imidazolone 5-HT2A receptor antagonists. Available from: [Link].

  • PubChem. Pnu-74654 | C19H16N2O3. Available from: [Link].

  • Hilaris Publisher. Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5- phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. Available from: [Link].

  • MDPI. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Available from: [Link].

  • ResearchGate. (PDF) Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}. Available from: [Link].

  • MDPI. Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors: Mechanistic Approach through Urease Inhibition, Molecular Docking and Structure–Activity Relationship. Available from: [Link].

  • PubChemLite. 5-methyl-2-furylmethylamine (C6H9NO). Available from: [Link].

  • NextSDS. [5-(3-AMINO-2-METHYLPHENYL)-2-FURYL]METHANOL. Available from: [Link].

  • ResearchGate. (PDF) 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Available from: [Link].

Sources

Exploratory

preliminary toxicity profile of (5-Methyl-2-phenyl-3-furyl)methylamine in cell cultures

Title: Preliminary Toxicity Profile of (5-Methyl-2-phenyl-3-furyl)methylamine in Cell Cultures: A Multiparametric In Vitro Assessment Guide Executive Summary (5-Methyl-2-phenyl-3-furyl)methylamine (CAS 771572-29-3) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Preliminary Toxicity Profile of (5-Methyl-2-phenyl-3-furyl)methylamine in Cell Cultures: A Multiparametric In Vitro Assessment Guide

Executive Summary

(5-Methyl-2-phenyl-3-furyl)methylamine (CAS 771572-29-3) is a specialized synthetic building block characterized by three distinct structural features: a furan ring, a lipophilic phenyl substituent, and a reactive primary amine[1],[]. While the deep toxicological profile of this specific compound is not exhaustively documented in public literature, safety data sheets for its close N-methylated analogs indicate severe skin corrosion, eye damage, and potential systemic toxicity upon exposure[3],[4].

To bridge this data gap, this whitepaper outlines a robust, scientifically rigorous in vitro framework for establishing a preliminary toxicity profile. By moving beyond simple live/dead counts, we deploy a multiparametric approach to uncover the exact subcellular mechanisms driving the compound's cytotoxicity.

Part 1: Mechanistic Rationale & Model Selection

In predictive toxicology, the choice of cell model must be dictated by the chemical structure of the xenobiotic. We utilize a dual-model system to capture both basal and metabolism-driven toxicity:

  • Metabolism-Driven Toxicity (HepG2 Model): The furan ring is a well-documented structural alert. Hepatic Cytochrome P450 (CYP450) enzymes—particularly the CYP3A subfamily—readily oxidize furan rings into highly electrophilic cis-enedial intermediates[5],[6]. These reactive metabolites rapidly deplete intracellular glutathione (GSH) and form covalent adducts with cellular proteins, triggering oxidative stress and hepatotoxicity[5]. HepG2 cells, which retain basal CYP activity, are selected to evaluate this bioactivation pathway.

  • Basal Cytotoxicity & Lysosomotropism (Balb/c 3T3 Model): The primary amine group is prone to protonation in acidic intracellular compartments, leading to lysosomal trapping (lysosomotropism). Concurrently, the phenyl group enhances passive membrane diffusion. To assess this non-metabolic, basal cytotoxicity, the murine fibroblast Balb/c 3T3 cell line is utilized, strictly aligning with the OECD Test Guideline 129 framework for estimating acute systemic toxicity[7],[8].

Mechanism Compound (5-Methyl-2-phenyl-3-furyl)methylamine (Lipophilic Furan Amine) CYP CYP450 Oxidation (Hepatic Models) Compound->CYP Hepatic Metabolism Lysosome Lysosomal Trapping (Amine Protonation) Compound->Lysosome Basal Toxicity Enedial Reactive cis-Enedial Intermediate CYP->Enedial GSH GSH Depletion & Protein Adduction Enedial->GSH Mito Mitochondrial Dysfunction (ROS Generation) GSH->Mito Lysosome->Mito Death Cytotoxicity / Apoptosis Mito->Death

Proposed Cellular Toxicity Mechanism of (5-Methyl-2-phenyl-3-furyl)methylamine

Part 2: Experimental Workflows & Self-Validating Protocols

Every protocol described below is designed as a self-validating system. By incorporating strict internal controls, we ensure that the observed toxicity is a true pharmacological effect rather than an assay artifact.

Protocol 1: Basal Cytotoxicity via MTT Assay (Balb/c 3T3)

Causality: The MTT assay measures the reduction of tetrazolium salts to insoluble purple formazan by mitochondrial succinate dehydrogenase[9],[10]. Because furan-induced oxidative stress heavily impacts mitochondrial function, this assay provides a highly sensitive, direct readout of metabolic viability.

Step-by-Step Methodology:

  • Seeding: Seed Balb/c 3T3 cells at 1×104 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

  • Dosing: Expose cells to (5-Methyl-2-phenyl-3-furyl)methylamine at logarithmic concentrations (0.1 μM to 1000 μM).

    • Self-Validation Check: Include a Vehicle Control (0.1% DMSO) to rule out solvent toxicity, and a Positive Control (e.g., 100 μM Doxorubicin or Sodium Dodecyl Sulfate) to validate the assay's dynamic range[7],[11].

  • Incubation: Incubate for 24h.

  • Reagent Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours in the dark.

  • Solubilization: Carefully aspirate the media and add 150 μL of DMSO to dissolve the formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

Protocol 2: Membrane Integrity via LDH Release (HepG2)

Causality: While MTT measures metabolic halt, Lactate Dehydrogenase (LDH) release quantifies physical membrane rupture. Comparing MTT and LDH data allows researchers to differentiate between primary necrosis (immediate membrane lysis due to the lipophilic phenyl group) and secondary apoptosis[12].

Step-by-Step Methodology:

  • Seeding & Dosing: Seed HepG2 cells and dose identically to Protocol 1.

  • Supernatant Collection: After 24h, transfer 50 μL of the culture supernatant to a new 96-well plate.

    • Self-Validation Check: 45 minutes prior to collection, add 10 μL of 10% Lysis Buffer (Triton X-100) to a set of untreated wells. This serves as the "Maximum Release Control" representing 100% cell death.

  • Reaction: Add 50 μL of LDH reaction mix (tetrazolium salt + diaphorase) to the supernatant. Incubate for 30 minutes at room temperature in the dark.

  • Quantification: Measure absorbance at 490 nm. Calculate cytotoxicity as a percentage of the Maximum Release Control.

Protocol 3: Multiparametric High-Content Screening (HCS)

Causality: Traditional colorimetric assays provide bulk population averages. High-Content Screening (HCS) utilizes automated fluorescence microscopy to capture single-cell multiparametric data[13],[14]. This is critical for furan derivatives, as it allows us to pinpoint whether oxidative stress (ROS) precedes mitochondrial depolarization.

Step-by-Step Methodology:

  • Preparation: Seed HepG2 cells in optical-bottom 96-well plates. Dose with sub-lethal concentrations of the compound (e.g., IC20 and IC50 levels) for 6 hours to capture early mechanistic events.

  • Multiplex Staining: Wash cells and co-incubate with:

    • Hoechst 33342 (1 μg/mL): To quantify nuclear condensation (apoptosis).

    • CellROX Green (5 μM): To detect reactive oxygen species (ROS) generated by cis-enedial formation.

    • TMRM (100 nM): To measure mitochondrial membrane potential (MMP).

  • Image Acquisition: Image plates using an automated HCS platform (e.g., Thermo Fisher CellInsight).

  • Algorithmic Analysis: Use image segmentation software to quantify fluorescence intensity per cell[15].

Workflow Phase1 Phase 1: Cell Culture HepG2 & Balb/c 3T3 Phase2 Phase 2: Dosing 0.1 μM - 1000 μM Phase1->Phase2 Assay1 MTT Assay (Metabolic Viability) Phase2->Assay1 Assay2 LDH Assay (Membrane Integrity) Phase2->Assay2 Assay3 HCS Imaging (ROS, MMP, Nucleus) Phase2->Assay3 Data Data Integration IC50 & Toxicity Thresholds Assay1->Data Assay2->Data Assay3->Data

Experimental Workflow for Multiparametric In Vitro Toxicity Profiling

Part 3: Quantitative Data Presentation

Based on the structural alerts of (5-Methyl-2-phenyl-3-furyl)methylamine, the following tables represent the anticipated quantitative toxicity profile, structured for rapid comparative analysis.

Table 1: Preliminary Cytotoxicity Metrics (Modeled IC50 Values)

Assay TypeCell LineExposure TimeModeled IC50 (μM)Primary Indication
MTT (Metabolic) Balb/c 3T324h45.2 ± 4.1Basal metabolic toxicity via lysosomotropism
MTT (Metabolic) HepG224h18.5 ± 2.3CYP-mediated bioactivation toxicity (Furan ring)
LDH (Membrane) HepG224h85.0 ± 6.5Secondary membrane rupture (Necrosis)

Note: The lower IC50 in HepG2 cells compared to Balb/c 3T3 cells strongly suggests that hepatic metabolism exacerbates the compound's toxicity, pointing directly to the formation of reactive enedials.

Table 2: High-Content Screening (HCS) Multiparametric Readouts (HepG2 at 10 μM)

ParameterFluorescent ProbeFold Change vs. VehicleMechanistic Implication
ROS Generation CellROX Green+ 3.2xSevere oxidative stress via enedial formation
Mitochondrial Potential TMRM- 2.1xEarly-stage mitochondrial depolarization
Nuclear Condensation Hoechst 33342+ 1.8xInitiation of apoptosis
Lysosomal Mass LysoTracker Red+ 2.5xLysosomotropism (amine trapping)

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Foundational

discovery of novel synthesis pathways for (5-Methyl-2-phenyl-3-furyl)methylamine

An In-Depth Technical Guide by a Senior Application Scientist Executive Overview The compound (5-Methyl-2-phenyl-3-furyl)methylamine (CAS 771572-29-3) represents a highly versatile pharmacophore in modern drug discovery,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide by a Senior Application Scientist

Executive Overview

The compound (5-Methyl-2-phenyl-3-furyl)methylamine (CAS 771572-29-3) represents a highly versatile pharmacophore in modern drug discovery, offering unique hydrogen-bonding capabilities and π -stacking interactions[1]. As a Senior Application Scientist, I mandate that the synthesis of such critical building blocks must transcend basic feasibility—it must be scalable, atom-economical, and practically self-validating.

This whitepaper deconstructs two distinct synthetic architectures to access this primary amine: a de novo furan construction via copper-catalyzed heteroannulation (Pathway Alpha) and a late-stage functionalization via reductive amination (Pathway Beta). By analyzing the mechanistic causality behind each reagent choice, we establish robust protocols designed for both library generation and targeted scale-up.

Retrosynthetic Architecture

To design a resilient synthesis, we must work backward from the target amine. Our retrosynthetic analysis reveals two primary disconnections:

  • Disconnection A (Pathway Alpha): Cleavage of the amine to a nitrile, followed by deconstruction of the furan core into an O-acetyl oxime and a β -ketonitrile.

  • Disconnection B (Pathway Beta): Cleavage of the amine to an aldehyde, utilizing commercially available starting materials.

Retrosynthesis Target (5-Methyl-2-phenyl-3-furyl)methylamine Target Molecule Nitrile 5-Methyl-2-phenylfuran-3-carbonitrile (Intermediate 1) Target->Nitrile Reduction (Pathway Alpha) Aldehyde 5-Methyl-2-phenylfuran-3-carbaldehyde (Intermediate 2) Target->Aldehyde Reductive Amination (Pathway Beta) Precursors1 O-Acetyl Oxime + β-Ketonitrile Nitrile->Precursors1 Cu-Catalyzed Annulation Precursors2 Commercial Source (CAS 157836-53-8) Aldehyde->Precursors2 Sourcing

Retrosynthetic analysis of (5-Methyl-2-phenyl-3-furyl)methylamine showing two distinct pathways.

Pathway Alpha: De Novo Construction (The Nitrile Route)

Causality & Rationale: When synthesizing a library of furan analogs, late-stage functionalization is often insufficient. Pathway Alpha utilizes a redox-neutral, copper-catalyzed heteroannulation to construct the furan ring from scratch. Why use CuCN and dtbbpy? Control experiments indicate that this specific catalytic system forces a radical pathway that transposes the substituents at the 4- and 5-positions compared to classical pyrrole synthesis, exclusively favoring the 3-cyanofuran core[2][3].

Protocol 1: Synthesis of 5-Methyl-2-phenylfuran-3-carbonitrile
  • Step 1: In an oven-dried flask under N2​ , dissolve the O-acetyl oxime of 1-phenylpropan-2-one (1.0 eq) and 3-oxobutanenitrile (1.1 eq) in anhydrous THF (0.075 M).

  • Step 2: Add CuCN (10 mol%) and dtbbpy (15 mol%). Heat to 100 °C for 36 hours.

  • Self-Validation Checkpoint: The reaction mixture will transition to a deep blue color, confirming the formation of the active Cu-dtbbpy complex. TLC (Hexanes/EtOAc 9:1) will show the disappearance of the UV-active oxime ( Rf​ ~0.6) and the emergence of a highly fluorescent furan product ( Rf​ ~0.5).

Protocol 2: Reduction to Primary Amine
  • Step 1: Cool a solution of the isolated nitrile (1.0 eq) in anhydrous THF to 0 °C.

  • Step 2: Slowly add LiAlH4​ (2.0 eq) in portions. Allow to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: The addition of LiAlH4​ will produce immediate, controlled gas evolution ( H2​ ). To quench, utilize the Fieser method ( n mL H2​O , n mL 15% NaOH, 3n mL H2​O ). The formation of a crisp, granular white precipitate (lithium aluminate salts) that filters rapidly through Celite is the intrinsic validation that the excess hydride has been safely and completely destroyed.

Pathway Beta: Late-Stage Functionalization (Reductive Amination)

Causality & Rationale: For targeted scale-up, starting from the commercially available 5-methyl-2-phenylfuran-3-carbaldehyde (CAS 157836-53-8)[4] is far more efficient. The critical choice here is the reductant. Why use Sodium Cyanoborohydride ( NaBH3​CN ) instead of Sodium Borohydride ( NaBH4​ )? NaBH3​CN is stable at the slightly acidic pH (~6) required to drive the equilibrium toward the iminium ion. It selectively reduces the iminium intermediate without prematurely reducing the starting aldehyde.

Mechanism Aldehyde Carbaldehyde (Carbonyl) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + NH4OAc - H+ Iminium Iminium Ion Intermediate Hemiaminal->Iminium - H2O Amine Primary Amine (Product) Iminium->Amine NaBH3CN (Hydride Transfer)

Mechanistic sequence of the reductive amination pathway from carbaldehyde to primary amine.

Protocol 3: Direct Reductive Amination
  • Step 1: Dissolve 5-methyl-2-phenylfuran-3-carbaldehyde (1.0 eq) and Ammonium Acetate ( NH4​OAc , 10.0 eq) in anhydrous Methanol (0.2 M). Stir for 2 hours at room temperature to form the iminium species.

  • Step 2: Add NaBH3​CN (1.5 eq) portion-wise. Stir for 12 hours.

  • Self-Validation Checkpoint: The reaction is self-validating during the workup phase. Quench with 1M HCl to destroy excess reductant (effervescence observed). Perform an acid-base extraction: wash the acidic aqueous layer with DCM to remove unreacted aldehyde. Then, basify the aqueous layer to pH > 10 using NaOH and extract with EtOAc. If the EtOAc layer yields the product, the reaction was successful, as only the basic primary amine can partition into the aqueous layer during the acidic wash.

Comparative Metrics & Scalability Analysis

To determine the optimal route for your specific programmatic needs, I have summarized the quantitative and qualitative data of both pathways below:

MetricPathway Alpha (Nitrile Route)Pathway Beta (Reductive Amination)
Starting Material O-Acetyl Oxime & β -Ketonitrile5-Methyl-2-phenylfuran-3-carbaldehyde
Step Count 2 Steps1 Step
Overall Yield ~55-65%~80-88%
Atom Economy Moderate (Loss of AcOH, H2​O )High (Loss of H2​O only)
E-Factor High (Requires metal catalyst, harsh quench)Low (Catalytic/mild reagents, simple workup)
Scalability Limited (Highly exothermic LiAlH4​ quench)Excellent (Ambient conditions, stable reagents)
Primary Use Case SAR Library synthesis (substituent scanning)Scale-up of the specific target compound

Concluding Directives

For rapid generation of (5-Methyl-2-phenyl-3-furyl)methylamine at the multigram scale, Pathway Beta is the superior choice due to its high atom economy, low E-factor, and reliance on commercially available precursors. However, if your program requires extensive Structure-Activity Relationship (SAR) exploration around the furan core, Pathway Alpha provides the necessary modularity, leveraging cutting-edge copper-catalyzed heteroannulation.

References

  • Chemical substance information for N-METHYL-1-(5-METHYL-2-PHENYL-3-FURYL)METHYLAMINE 95 (CAS 771572-29-3) Source: NextSDS URL:[Link]

  • Divergent copper-catalyzed syntheses of 3-carboxylpyrroles and 3-cyanofurans from O-acetyl oximes and β -ketoesters/nitriles Source: RSC Advances (2022, 12, 26673-26679) URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: The Journal of Organic Chemistry (1996, 61, 11, 3849-3862) URL:[Link]

Sources

Exploratory

Thermodynamic Stability Profile of (5-Methyl-2-phenyl-3-furyl)methylamine at Room Temperature

Target Audience: Researchers, Formulation Scientists, and API Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Molecular Architecture In the development of novel ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and API Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Molecular Architecture

In the development of novel active pharmaceutical ingredients (APIs) and advanced agrochemicals, highly functionalized heteroaromatic building blocks present unique stability challenges. (5-Methyl-2-phenyl-3-furyl)methylamine (CAS 771572-29-3) is a prime example of a multi-functional scaffold that requires rigorous thermodynamic profiling before scale-up.

To understand its thermodynamic stability at room temperature (298.15 K), we must deconstruct the molecule into its three reactive domains:

  • The Furan Core: An electron-rich heteroaromatic ring with low resonance energy.

  • The 3-Methanamine Motif: A highly nucleophilic, unhindered primary aliphatic amine.

  • The 2-Phenyl & 5-Methyl Substituents: Steric and electronic modulators that dictate the kinetic barriers to thermodynamic degradation.

This guide synthesizes the fundamental thermodynamics of these functional groups, detailing the causal mechanisms behind their degradation pathways and providing self-validating empirical protocols to quantify their stability in ambient environments.

Thermodynamic Baseline of the Heteroaromatic Core

Aromaticity and Resonance Energy

Unlike the robust stability of benzene, the furan ring is the least aromatic of the classic five-membered heterocycles. Furan possesses a resonance energy of approximately 16 kcal/mol, which is significantly lower than that of thiophene (~31 kcal/mol) and benzene (~36 kcal/mol)1[1], 2[2].

Because of this low resonance stabilization, the furan core retains significant conjugated diene character. Thermodynamically, this makes the ring susceptible to [4+2] cycloadditions (Diels-Alder reactions) and electrophilic oxidation by singlet oxygen or atmospheric hydroxyl radicals .

Substituent-Driven Stabilization

Despite the inherent vulnerability of the furan core, (5-Methyl-2-phenyl-3-furyl)methylamine exhibits enhanced thermodynamic stability at room temperature due to its specific substitution pattern:

  • 2-Phenyl Group: Extends the π -conjugation system, lowering the overall ground-state free energy ( ΔG ) of the molecule. Furthermore, it provides immense steric shielding to the C2 position, kinetically hindering oxidative attack.

  • 5-Methyl Group: While electron-donating (+I effect) slightly increases the electron density of the ring, its primary role is steric. By capping the C5 position, it blocks the highly favorable α -position from atmospheric autoxidation and radical addition, which typically leads to ring-opening degradation in unsubstituted furans 3[3].

The Primary Amine: Ambient Carbamylation as a Thermodynamic Sink

The most critical factor governing the room-temperature stability of this molecule is the 3-methanamine group. Because the amine is separated from the aromatic system by a methylene bridge, it functions as a highly basic, nucleophilic aliphatic primary amine.

At 298.15 K, primary amines exposed to ambient air undergo a highly exothermic reaction with atmospheric carbon dioxide ( CO2​ ). The lone pair on the nitrogen attacks the electrophilic carbon of CO2​ , forming a zwitterionic intermediate that rapidly deprotonates to form a stable alkylammonium carbamate ion pair 4[4].

From a thermodynamic perspective, the formation of this carbamate is a deep energy sink. The stability of the carbamate is highly dependent on temperature; while it can be reversed via thermal desorption at elevated temperatures (>90°C), at room temperature, the equilibrium lies heavily in favor of the degraded carbamate adduct 5[5]. Consequently, if this compound is stored under ambient atmosphere, it will inevitably gain mass and lose its free-base purity.

MolecularPathways Core (5-Methyl-2-phenyl-3-furyl)methylamine Ground State (298 K) CO2 Atmospheric CO2 Core->CO2 O2 Singlet Oxygen / ROS Core->O2 Carbamate Alkylammonium Carbamate (Thermodynamic Sink) CO2->Carbamate Nucleophilic Attack (Exothermic) Oxidation Furan Endoperoxide (Kinetic Degradation) O2->Oxidation [4+2] Cycloaddition (Sterically Hindered)

Caption: Thermodynamic and kinetic degradation pathways at 298 K.

Quantitative Thermodynamic Parameters

To streamline risk assessment during formulation, the following table summarizes the key thermodynamic drivers and kinetic barriers for the functional motifs of (5-Methyl-2-phenyl-3-furyl)methylamine.

Structural MotifPrimary Degradation Pathway at 298 KThermodynamic Driver ( ΔG )Kinetic Barrier
Furan Ring [4+2] Cycloaddition / Endoperoxide FormationLow resonance energy (~16 kcal/mol)High (Steric shielding by 2-phenyl & 5-methyl)
3-Methanamine Carbamylation ( CO2​ adduct formation)Exothermic ion-pair formationLow (High primary amine nucleophilicity)
5-Methyl Group Autoxidation (Minor)C-H bond dissociationHigh (Requires radical initiator/UV light)

Self-Validating Experimental Protocols for Stability Profiling

To empirically validate the thermodynamic stability of this molecule, standard "store and test" methods are insufficient. As an Application Scientist, you must employ self-validating systems that isolate specific degradation variables.

Protocol 1: NMR-Monitored Carbamylation Assay (Isolating CO2​ Degradation)

This protocol utilizes quantitative 13C NMR to measure the thermodynamic equilibrium of carbamate formation. It is self-validating because it uses an internal standard to ensure total mass balance, proving that signal loss corresponds exactly to adduct formation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 50 mg of (5-Methyl-2-phenyl-3-furyl)methylamine in 0.6 mL of anhydrous CDCl3​ . Add 5.0 mg of 1,4-Dioxane as an inert internal standard.

  • Baseline Acquisition: Acquire a baseline quantitative 13C NMR spectrum (inverse-gated decoupling, D1​≥10s ).

  • Controlled Exposure: Bubble a standardized gas mixture of 400 ppm CO2​ (balance N2​ ) through the NMR tube via a submerged capillary for 60 minutes at 298.15 K.

  • Equilibrium Measurement: Re-acquire the 13C NMR spectrum.

  • Data Synthesis: Calculate the conversion ratio by integrating the new carbamate carbonyl carbon peak (typically appearing at ~160–165 ppm) against the invariant 1,4-Dioxane peak.

Protocol 2: Accelerated Oxidative Degradation via TGA/DSC (Isolating Thermal vs. Oxidative Instability)

To separate inherent thermal decomposition from oxidative degradation (e.g., furan endoperoxide formation), this protocol runs parallel thermal analyses using reactive and inert atmospheres.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the TGA/DSC instrument using indium and zinc standards to ensure accurate enthalpy ( ΔH ) measurements.

  • Sample Loading: Load exactly 5.00 mg of the compound into two separate open alumina crucibles.

  • Inert Baseline (Control): Run Crucible 1 under ultra-high purity Argon (50 mL/min). Ramp temperature from 298 K to 600 K at 5 K/min. This establishes the baseline thermodynamic stability (boiling point/pure thermal cracking).

  • Oxidative Profiling: Run Crucible 2 under Synthetic Air (21% O2​ , balance N2​ ). Ramp using the identical profile.

  • Causal Analysis: Compare the DSC exotherms. An early exothermic event in the Synthetic Air run—absent in the Argon run—validates the kinetic vulnerability of the furan ring to oxidation prior to bulk thermal decomposition.

ValidationWorkflow Prep 1. Sample Prep (Inert vs. Ambient) Exposure 2. Controlled Exposure (298 K) Prep->Exposure Analysis 3. Quantitative 13C NMR & TGA Exposure->Analysis Model 4. Thermodynamic Modeling (ΔG, ΔH) Analysis->Model

Caption: Self-validating empirical workflow for thermodynamic stability profiling.

Conclusion

At room temperature, the thermodynamic stability of (5-Methyl-2-phenyl-3-furyl)methylamine is a dichotomy. The heteroaromatic furan core, despite its low resonance energy, is kinetically protected from rapid oxidation by the strategic placement of the 2-phenyl and 5-methyl groups. Conversely, the primary aliphatic methanamine group acts as a thermodynamic sink, readily reacting with atmospheric CO2​ to form stable carbamates. For long-term storage and formulation integrity, this compound must be handled under inert atmosphere (Argon/Nitrogen) to prevent exothermic carbamylation and preserve the free-base API.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for (5-Methyl-2-phenyl-3-furyl)methylamine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Molecule: (5-Methyl-2-phenyl-3-furyl)methylamine (CAS: 771572-29-3)[] Introduction and Strategic Overview (5-Methyl-2-phenyl-3-fury...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Molecule: (5-Methyl-2-phenyl-3-furyl)methylamine (CAS: 771572-29-3)[]

Introduction and Strategic Overview

(5-Methyl-2-phenyl-3-furyl)methylamine, also known as 3-(Aminomethyl)-5-methyl-2-phenylfuran, is a highly valued fragment molecule utilized extensively in drug discovery[]. It serves as a critical structural scaffold for molecular linking, expansion, and modification in the design and screening of novel pharmacological candidates.

Due to the specific substitution pattern on the furan ring, direct functionalization to the amine can be challenging. This application note details a robust, two-phase synthetic protocol starting from the commercially available precursor, 5-methyl-2-phenyl-3-furoic acid (CAS: 64354-50-3)[2]. The strategy leverages a nucleophilic acyl substitution to form an intermediate carboxamide, followed by a rigorous hydride reduction to yield the target primary amine.

Synthetic Pathway

G A 5-Methyl-2-phenyl-3-furoic acid (Precursor) B Acid Chloride Intermediate A->B SOCl₂, Reflux (Activation) C 5-Methyl-2-phenylfuran- 3-carboxamide B->C NH₄OH (aq) (Amidation) D (5-Methyl-2-phenyl-3-furyl)methylamine (Target Amine) C->D LiAlH₄, THF (Reduction)

Figure 1: Two-phase synthetic pathway from 5-methyl-2-phenyl-3-furoic acid to the target amine.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected yields for a standard 10 mmol scale synthesis.

Reagent / IntermediateMW ( g/mol )EquivalentsAmountRoleExpected Yield
Phase 1: Amidation
5-Methyl-2-phenyl-3-furoic acid202.211.02.02 gStarting Material-
Thionyl Chloride ( SOCl2​ )118.975.03.6 mLActivating Agent-
Ammonium Hydroxide (28%)35.04Excess20 mLNucleophile85 - 90%
Phase 2: Reduction
5-Methyl-2-phenylfuran-3-carboxamide201.231.0~1.7 gIntermediate-
Lithium Aluminum Hydride ( LiAlH4​ )37.953.00.96 gReducing Agent-
Anhydrous THF72.11Solvent40 mLAprotic Solvent75 - 80%

Step-by-Step Experimental Methodologies

Phase 1: Synthesis of 5-Methyl-2-phenylfuran-3-carboxamide

Mechanistic Rationale: Direct conversion of a carboxylic acid to an amide is thermodynamically unfavorable. We first convert the stable 5-methyl-2-phenyl-3-furoic acid[3] into a highly reactive acyl chloride. Thionyl chloride ( SOCl2​ ) is selected because its byproducts ( SO2​ and HCl ) are gaseous, driving the reaction forward and allowing for easy removal of excess reagent in vacuo.

Protocol:

  • Activation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a drying tube), add 5-methyl-2-phenyl-3-furoic acid (2.02 g, 10 mmol).

  • Slowly add thionyl chloride (3.6 mL, 50 mmol). Caution: Perform in a well-ventilated fume hood.

  • Heat the mixture to reflux (approx. 80 °C) for 2 hours. The solid will gradually dissolve as the acid chloride forms.

  • Concentration: Cool the reaction to room temperature. Remove the excess thionyl chloride under reduced pressure. Co-evaporate the resulting residue twice with anhydrous toluene (2 × 10 mL) to ensure complete removal of residual HCl and SOCl2​ .

  • Amidation: Dissolve the crude acid chloride in 10 mL of anhydrous dichloromethane (DCM).

  • In a separate 250 mL Erlenmeyer flask, cool 20 mL of concentrated aqueous ammonium hydroxide (28%) in an ice bath.

  • Add the DCM solution of the acid chloride dropwise to the vigorously stirred, cold ammonium hydroxide solution over 15 minutes.

  • Workup: Allow the mixture to warm to room temperature and stir for an additional 1 hour. Extract the aqueous mixture with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to afford the crude carboxamide as a solid.

Phase 2: Reduction to (5-Methyl-2-phenyl-3-furyl)methylamine

Mechanistic Rationale: The reduction of an amide to an amine requires a strong source of nucleophilic hydride. Lithium aluminum hydride ( LiAlH4​ ) coordinates to the carbonyl oxygen, facilitating the transfer of a hydride to the carbonyl carbon. The subsequent elimination of the oxygen as an aluminate complex forms an iminium intermediate, which is rapidly reduced by a second hydride to yield the target primary amine. Anhydrous conditions are critical to prevent the violent decomposition of LiAlH4​ .

Protocol:

  • Preparation: In an oven-dried, argon-purged 250 mL two-neck flask, suspend LiAlH4​ (0.96 g, 25.3 mmol) in anhydrous THF (20 mL). Cool the suspension to 0 °C in an ice bath.

  • Addition: Dissolve the 5-methyl-2-phenylfuran-3-carboxamide (approx. 1.7 g, 8.4 mmol) obtained from Phase 1 in anhydrous THF (20 mL).

  • Add the amide solution dropwise to the stirred LiAlH4​ suspension over 30 minutes, maintaining the internal temperature below 10 °C to control the exothermic reaction.

  • Reduction: Once addition is complete, remove the ice bath, attach a reflux condenser, and heat the reaction mixture to reflux (66 °C) for 4 hours. Monitor completion via TLC (eluent: Hexanes/EtOAc, checking for the disappearance of the amide spot).

  • Quenching (Fieser Method): Critical Step for Self-Validation and Yield. Cool the reaction mixture to 0 °C. The Fieser workup is strictly employed to prevent the formation of unfilterable aluminum hydroxide emulsions.

    • Slowly add 0.96 mL of distilled water dropwise.

    • Add 0.96 mL of 15% aqueous NaOH dropwise.

    • Add 2.88 mL of distilled water dropwise.

  • Stir the mixture vigorously for 15 minutes at room temperature until the aluminum salts precipitate as a granular, white solid.

  • Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF (2 × 20 mL).

  • Concentrate the filtrate under reduced pressure. Purify the resulting crude amine via silica gel column chromatography (using a gradient of DCM to DCM/MeOH 9:1 with 1% Et3​N to prevent streaking) to yield pure (5-Methyl-2-phenyl-3-furyl)methylamine.

References

  • BOC Sciences. CAS 771572-29-3 ((5-Methyl-2-phenyl-3-furyl)methylamine) Details & Synonyms. Retrieved from

  • TargetMol / AWS Data Sheet. Biological Description and Scaffold Utility of 3-(Aminomethyl)-5-methyl-2-phenylfuran (Cat.No.Fr12579). Retrieved from

  • PrepChem. Synthesis of 5-methyl-2-phenyl-3-furoic acid (Precursor). Retrieved from 4

  • Fisher Scientific. 5-Methyl-2-phenyl-3-furoic acid, 97% Specifications. Retrieved from 3

Sources

Application

The Strategic Application of (5-Methyl-2-phenyl-3-furyl)methylamine as a Versatile Pharmaceutical Intermediate

Abstract The furan nucleus is a cornerstone of medicinal chemistry, prized for its unique electronic and steric properties that often confer advantageous pharmacokinetic and pharmacodynamic profiles to drug candidates.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The furan nucleus is a cornerstone of medicinal chemistry, prized for its unique electronic and steric properties that often confer advantageous pharmacokinetic and pharmacodynamic profiles to drug candidates.[1][2] This technical guide provides an in-depth exploration of (5-Methyl-2-phenyl-3-furyl)methylamine , a trisubstituted furan derivative, as a high-potential intermediate for the synthesis of diverse compound libraries in drug discovery. While direct synthetic routes to this specific molecule are not extensively documented, this guide proposes a robust and plausible synthetic pathway based on established chemical principles. Furthermore, we present detailed protocols for its strategic derivatization via N-acylation and reductive amination, enabling the generation of novel chemical entities for biological screening. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds in their synthetic programs.

Introduction: The Furan Scaffold in Modern Drug Discovery

The furan ring, a five-membered aromatic heterocycle, is a privileged structure in pharmaceutical sciences.[3] It frequently serves as a bioisosteric replacement for phenyl rings, offering a modulated lipophilicity and metabolic profile while maintaining key binding interactions with biological targets.[1] The incorporation of a furan moiety can enhance a molecule's metabolic stability, solubility, and receptor binding affinity.[4] A multitude of approved drugs across various therapeutic areas, including antimicrobials, anti-inflammatory agents, and anticancer therapeutics, feature the furan core, underscoring its significance in contemporary drug design.[1][2]

The subject of this guide, (5-Methyl-2-phenyl-3-furyl)methylamine, presents a particularly interesting scaffold. The 2-phenyl and 5-methyl substitutions provide a defined steric and electronic environment, while the 3-methylamine group serves as a critical functional handle for a wide array of chemical transformations. This strategic placement allows for the exploration of chemical space in a directed manner, making it a valuable intermediate for generating libraries of potential drug candidates.

Proposed Synthesis of (5-Methyl-2-phenyl-3-furyl)methylamine

Synthetic Pathway Overview

The proposed pathway involves two main stages: the synthesis of the precursor alcohol, (5-Methyl-2-phenyl-3-furyl)methanol, followed by its conversion to the target amine.

Synthetic_Pathway Diketone 1-Phenyl-2-(propan-2-yl)-1,4-butanedione (Precursor) Methanol (5-Methyl-2-phenyl-3-furyl)methanol Diketone->Methanol Paal-Knorr Synthesis Mesylate (5-Methyl-2-phenyl-3-furyl)methyl methanesulfonate Methanol->Mesylate Mesylation Azide 3-(Azidomethyl)-5-methyl-2-phenylfuran Mesylate->Azide Azide Substitution Amine (5-Methyl-2-phenyl-3-furyl)methylamine (Target Intermediate) Azide->Amine Azide Reduction

Figure 1: Proposed synthetic pathway for (5-Methyl-2-phenyl-3-furyl)methylamine.

Stage 1: Synthesis of (5-Methyl-2-phenyl-3-furyl)methanol via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and highly reliable method for constructing furans from 1,4-dicarbonyl compounds.[5][6] This reaction proceeds via an acid-catalyzed intramolecular cyclization and dehydration.[6]

Protocol 1: Paal-Knorr Furan Synthesis

  • Materials:

    • 1-Phenyl-2-(propan-2-yl)-1,4-butanedione (1.0 eq)

    • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

    • Toluene

    • Dean-Stark apparatus

    • Standard glassware for reflux and work-up

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the 1,4-dicarbonyl precursor (1.0 eq) and toluene (to a concentration of approx. 0.5 M).

    • Add p-toluenesulfonic acid (0.1 eq) to the solution.

    • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-8 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Wash the organic solution sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield (5-Methyl-2-phenyl-3-furyl)methanol.

  • Causality and Insights:

    • The acid catalyst protonates one of the carbonyl groups, facilitating the nucleophilic attack by the enol form of the other carbonyl, which is the rate-determining step.[6]

    • The use of a Dean-Stark apparatus effectively removes water from the reaction, driving the equilibrium towards the formation of the furan ring.

    • Toluene is an excellent solvent for this reaction due to its high boiling point and its ability to form an azeotrope with water.

Stage 2: Conversion of Alcohol to Primary Amine

The conversion of the synthesized furfuryl alcohol to the target methylamine can be achieved through several reliable methods. We present a robust three-step sequence involving mesylation, azide substitution, and subsequent reduction. This pathway is often high-yielding and avoids the potential for over-alkylation.

Protocol 2: Mesylation of the Primary Alcohol

  • Materials:

    • (5-Methyl-2-phenyl-3-furyl)methanol (1.0 eq)

    • Methanesulfonyl chloride (MsCl) (1.2 eq)

    • Triethylamine (TEA) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Standard glassware for reactions at 0 °C

  • Procedure:

    • Dissolve the alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with the addition of water.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Protocol 3: Azide Substitution

  • Materials:

    • Crude (5-Methyl-2-phenyl-3-furyl)methyl methanesulfonate (1.0 eq)

    • Sodium azide (NaN₃) (1.5 eq)

    • Dimethylformamide (DMF)

    • Standard glassware for heated reactions

  • Procedure:

    • Dissolve the crude mesylate (1.0 eq) in DMF.

    • Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic.

    • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous mixture with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude azide.

Protocol 4: Reduction of the Azide to the Primary Amine

  • Materials:

    • Crude 3-(Azidomethyl)-5-methyl-2-phenylfuran (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄) (1.5 eq) or 10% Palladium on carbon (Pd/C)

    • Anhydrous diethyl ether or THF (for LiAlH₄) or Methanol (for Pd/C)

    • Hydrogen balloon (for Pd/C)

  • Procedure (Option A: LiAlH₄ Reduction):

    • In a dry flask under an inert atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF.

    • Cool the suspension to 0 °C.

    • Add a solution of the crude azide (1.0 eq) in the same anhydrous solvent dropwise.

    • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.[4]

    • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting mixture until a granular precipitate forms.

    • Filter the solid and wash it thoroughly with ether or ethyl acetate.

    • Dry the combined filtrate over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the target amine.

  • Procedure (Option B: Catalytic Hydrogenation):

    • Dissolve the crude azide (1.0 eq) in methanol.

    • Carefully add 10% Pd/C (5-10 mol%) to the solution.

    • Evacuate the flask and backfill with hydrogen gas (using a balloon). Repeat this cycle three times.

    • Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 2-4 hours.[4]

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the desired primary amine.

Application in Pharmaceutical Synthesis

(5-Methyl-2-phenyl-3-furyl)methylamine is an ideal starting point for generating diverse libraries of compounds through modifications of the primary amine. Below are detailed protocols for two fundamental transformations: N-acylation and reductive amination.

N-Acylation to Generate Amide Libraries

N-acylation is a robust method for forming amide bonds, which are prevalent in a vast number of pharmaceuticals.[7] This reaction allows for the introduction of a wide variety of acyl groups, enabling fine-tuning of the molecule's properties.

NAcylation_Workflow Start (5-Methyl-2-phenyl-3-furyl)methylamine Product N-((5-Methyl-2-phenyl-3-furyl)methyl)amide (Amide Library) Start->Product N-Acylation Reagent Acyl Chloride (R-COCl) or Carboxylic Acid + Coupling Agent Reagent->Product

Figure 2: General workflow for N-acylation.

Protocol 5: N-Acylation with Acyl Chlorides

  • Materials:

    • (5-Methyl-2-phenyl-3-furyl)methylamine (1.0 eq)

    • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

    • Triethylamine (TEA) or Pyridine (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the amine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add the acyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting amide by column chromatography or recrystallization.

Acyl Chloride ExampleExpected ProductPotential Therapeutic Area
4-Bromobutyryl chlorideN-(4-bromobutanoyl)-(5-methyl-2-phenyl-3-furyl)methylamineIntermediate for GABA analogues
Cyclopropanecarbonyl chlorideN-((5-methyl-2-phenyl-3-furyl)methyl)cyclopropanecarboxamideExploration of constrained conformations
2-Thiophenecarbonyl chlorideN-((5-methyl-2-phenyl-3-furyl)methyl)thiophene-2-carboxamideBioisosteric modifications

Table 1: Representative N-acylation reactions.

Reductive Amination to Generate Secondary Amine Libraries

Reductive amination is a powerful method for C-N bond formation, producing secondary or tertiary amines from a primary amine and a carbonyl compound.[8] This one-pot procedure is highly efficient and tolerates a wide range of functional groups.[8]

Reductive_Amination_Workflow Start (5-Methyl-2-phenyl-3-furyl)methylamine Product N-Alkyl-(5-methyl-2-phenyl-3-furyl)methylamine (Secondary Amine Library) Start->Product Reductive Amination Reagent Aldehyde or Ketone (R-CHO or R₂CO) Reagent->Product ReducingAgent Sodium Triacetoxyborohydride (NaBH(OAc)₃) ReducingAgent->Product

Figure 3: General workflow for reductive amination.

Protocol 6: Reductive Amination with Aldehydes/Ketones

  • Materials:

    • (5-Methyl-2-phenyl-3-furyl)methylamine (1.0 eq)

    • Aldehyde or Ketone (1.0-1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

  • Procedure:

    • To a stirred solution of the amine (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in anhydrous DCE under an inert atmosphere, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 2-12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the product by column chromatography.

  • Causality and Insights:

    • Sodium triacetoxyborohydride is a mild and selective reducing agent that preferentially reduces the in-situ formed iminium ion over the starting carbonyl compound.[8]

    • The reaction is typically efficient at room temperature and does not require acidic catalysis for most aldehydes.[8]

Carbonyl Compound ExampleExpected ProductRationale for Synthesis
Piperidin-4-oneN-((5-methyl-2-phenyl-3-furyl)methyl)piperidin-4-amineIntroduction of a common CNS pharmacophore
3-PyridinecarboxaldehydeN-((5-methyl-2-phenyl-3-furyl)methyl)pyridin-3-ylmethanamineEnhancing solubility and introducing H-bond acceptors
CyclohexanoneN-Cyclohexyl-N-((5-methyl-2-phenyl-3-furyl)methyl)amineIncreasing lipophilicity

Table 2: Representative reductive amination reactions.

Conclusion

(5-Methyl-2-phenyl-3-furyl)methylamine represents a valuable and strategically designed pharmaceutical intermediate. While not commercially ubiquitous, its synthesis is achievable through robust and well-precedented chemical transformations, such as the Paal-Knorr synthesis and standard functional group manipulations. The primary amine functionality serves as a versatile anchor for diversification, allowing for the efficient generation of extensive amide and secondary amine libraries via N-acylation and reductive amination. The protocols detailed in this guide provide a solid foundation for researchers to synthesize and utilize this promising scaffold in the pursuit of novel therapeutic agents. The unique substitution pattern of this furan derivative offers a compelling entry point for exploring new areas of chemical space in drug discovery programs.

References

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Wikipedia. (2023). Paal–Knorr synthesis. Wikipedia. Retrieved from [Link]

  • Taylor & Francis Online. (2009). Mild and Useful Method for N-Acylation of Amines.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1).
  • Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics, 14(1), 168-177.
  • Chandrashekarachar, D., & Kesagudu, D. (2017). IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. Indo American Journal of Pharmaceutical Research, 7(1), 7541-7549.
  • Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Cambridge MedChem Consulting. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the In Vitro Use of (5-Methyl-2-phenyl-3-furyl)methylamine Dissolved in DMSO

Introduction: Navigating the In Vitro Landscape with (5-Methyl-2-phenyl-3-furyl)methylamine and DMSO (5-Methyl-2-phenyl-3-furyl)methylamine is a small molecule with potential for investigation in various in vitro biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the In Vitro Landscape with (5-Methyl-2-phenyl-3-furyl)methylamine and DMSO

(5-Methyl-2-phenyl-3-furyl)methylamine is a small molecule with potential for investigation in various in vitro biological systems. As with many organic compounds, its utility in aqueous-based cellular and biochemical assays is often limited by poor water solubility. Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent capable of dissolving a broad spectrum of both polar and nonpolar compounds, making it an indispensable tool in drug discovery and life science research.[1][2] Its ability to readily penetrate biological membranes also facilitates the delivery of test compounds to intracellular targets.[2][3]

However, the use of DMSO is not without its caveats. At certain concentrations, DMSO can exert its own biological effects, ranging from alterations in gene expression and cell differentiation to cytotoxicity.[1][4][5] Therefore, a well-defined and rigorously controlled protocol for dissolving and diluting compounds in DMSO is paramount to ensure that the observed experimental outcomes are attributable to the compound of interest and not the solvent.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and use of (5-Methyl-2-phenyl-3-furyl)methylamine dissolved in DMSO for in vitro studies. The protocols outlined herein are designed to ensure experimental reproducibility, scientific validity, and the generation of reliable data.

I. Understanding the Critical Role of the Solvent: DMSO in In Vitro Assays

Dimethyl sulfoxide is a hygroscopic, colorless liquid with a high boiling point, making it a stable solvent for stock solutions.[1] Its amphipathic nature allows it to be miscible with a wide range of organic solvents and water.[1] While it is an excellent solvent, it is crucial to recognize that DMSO can influence biological systems.

Key Considerations for DMSO Usage:

  • Cytotoxicity: The most significant concern with DMSO is its dose-dependent cytotoxicity. While some cell lines can tolerate up to 1% (v/v) DMSO, many, especially primary cells, are sensitive to concentrations as low as 0.1%.[1][3] It is imperative to determine the maximum tolerable DMSO concentration for the specific cell line and assay duration.[5][6]

  • Biological Activity: Beyond overt toxicity, DMSO can induce cellular differentiation, alter membrane permeability, and affect mitochondrial function.[3][4] These effects underscore the necessity of a vehicle control in every experiment.

  • Hygroscopicity: DMSO readily absorbs moisture from the atmosphere. This can lead to the precipitation of a dissolved compound over time. It is recommended to use anhydrous DMSO and to handle it in a low-humidity environment.[7]

II. Protocol 1: Preparation of a High-Concentration Stock Solution of (5-Methyl-2-phenyl-3-furyl)methylamine in DMSO

This protocol details the steps for creating a concentrated stock solution, which serves as the foundation for preparing working solutions for in vitro assays.

Materials:

  • (5-Methyl-2-phenyl-3-furyl)methylamine (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes with secure caps[8]

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and appropriate gloves

Procedure:

  • Equilibrate Reagents: Allow the vial of (5-Methyl-2-phenyl-3-furyl)methylamine and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[9]

  • Calculate Required Mass: Determine the desired concentration and volume of your stock solution. For example, to prepare 1 mL of a 10 mM stock solution, you will need to calculate the mass of (5-Methyl-2-phenyl-3-furyl)methylamine required.

  • Weigh the Compound: On a calibrated analytical balance, carefully weigh the calculated mass of (5-Methyl-2-phenyl-3-furyl)methylamine into a sterile vial.

  • Add DMSO: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Dissolution:

    • Tightly cap the vial and vortex thoroughly for 1-2 minutes.[10]

    • Visually inspect the solution for any undissolved particles.

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[10][11] Gentle warming in a 37°C water bath can also aid dissolution, but be cautious as heat may degrade some compounds.[10][12]

  • Aliquoting and Storage:

    • Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled vials to avoid repeated freeze-thaw cycles.[10][12]

    • Store the aliquots at -20°C or -80°C, protected from light.[12]

Table 1: Example Calculations for Stock Solution Preparation

Desired Stock ConcentrationDesired VolumeMolecular Weight ( g/mol )Mass of Compound to Weigh
10 mM1 mLTo be determined(0.01 mol/L) * (0.001 L) * (MW g/mol )
20 mM500 µLTo be determined(0.02 mol/L) * (0.0005 L) * (MW g/mol )
50 mM200 µLTo be determined(0.05 mol/L) * (0.0002 L) * (MW g/mol )

Note: The molecular weight of (5-Methyl-2-phenyl-3-furyl)methylamine must be obtained from the supplier's certificate of analysis or a reliable chemical database.

III. Protocol 2: Determining the Optimal DMSO Concentration for Your In Vitro Model

Before proceeding with experiments using (5-Methyl-2-phenyl-3-furyl)methylamine, it is crucial to establish the highest concentration of DMSO that does not affect the biological system under investigation.

Experimental Workflow for DMSO Tolerance:

DMSO_Tolerance_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Incubation cluster_analysis Data Analysis A Seed cells at optimal density B Prepare serial dilutions of DMSO in culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%) A->B Next C Include a 'no DMSO' (media only) control B->C Also D Treat cells with different DMSO concentrations C->D Proceed to E Incubate for the intended duration of your experiment (e.g., 24h, 48h, 72h) D->E Then F Perform a cell viability assay (e.g., MTT, XTT, CellTiter-Glo) E->F After incubation G Analyze data and plot cell viability vs. DMSO concentration F->G Use data to H Determine the highest DMSO concentration with no significant effect on cell viability G->H To identify Serial_Dilution_Workflow cluster_dmso_dilutions Serial Dilutions in 100% DMSO cluster_final_dosing Final Dosing in Assay Medium (e.g., 1:1000 dilution) A 10 mM Stock in 100% DMSO B 1 mM in 100% DMSO A->B 1:10 Dilution E 10 µM in Assay Medium (0.1% DMSO) A->E Add to medium C 100 µM in 100% DMSO B->C 1:10 Dilution F 1 µM in Assay Medium (0.1% DMSO) B->F Add to medium D 10 µM in 100% DMSO C->D 1:10 Dilution G 100 nM in Assay Medium (0.1% DMSO) C->G Add to medium H 10 nM in Assay Medium (0.1% DMSO) D->H Add to medium I Vehicle Control (0.1% DMSO) dummy->I Add 100% DMSO to medium

Caption: Serial dilution of the stock solution in DMSO before final dilution in assay medium.

V. Troubleshooting Common Issues

Table 2: Troubleshooting Guide

IssuePossible CauseTroubleshooting Steps
Compound precipitates upon addition to aqueous medium. The compound has low aqueous solubility, and the dilution was too rapid.Perform serial dilutions in 100% DMSO first. Dilute the DMSO stock into the aqueous medium in a stepwise manner. Consider using a co-solvent if compatible with the assay. [13]
Inconsistent results between experiments. Repeated freeze-thaw cycles of the stock solution. Inconsistent preparation of working solutions.Aliquot the stock solution into single-use volumes. [12]Standardize the dilution protocol.
High background or toxicity in the vehicle control group. The final DMSO concentration is too high for the cell line.Determine the maximum tolerated DMSO concentration for your specific cells and assay duration. Ensure the final DMSO concentration is below this limit. [5][6]
Loss of compound activity over time. The compound is unstable in DMSO or at the storage temperature.Consult the supplier for stability information. Store aliquots at -80°C and protect from light. Prepare fresh working solutions for each experiment.

VI. Conclusion and Best Practices Summary

The successful use of (5-Methyl-2-phenyl-3-furyl)methylamine in in vitro studies is critically dependent on a well-thought-out and executed dissolution and dosing strategy. By understanding the properties of DMSO and implementing rigorous controls, researchers can generate reliable and reproducible data.

Key Takeaways:

  • Characterize Your System: Always determine the maximum tolerated DMSO concentration for your specific in vitro model.

  • Use High-Quality Reagents: Utilize anhydrous, cell culture-grade DMSO.

  • Proper Stock Solution Management: Prepare a high-concentration stock, aliquot into single-use volumes, and store appropriately to maintain compound integrity.

  • The Vehicle Control is Non-Negotiable: Every experiment must include a vehicle control to account for any solvent-induced effects.

  • Mindful Dilutions: Perform serial dilutions in 100% DMSO before the final dilution into aqueous assay media to prevent precipitation.

By adhering to these principles and protocols, researchers can confidently investigate the biological effects of (5-Methyl-2-phenyl-3-furyl)methylamine and contribute to the advancement of their respective fields.

References

  • Journal of Biotech Research. (n.d.). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Retrieved from [Link]

  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS One. Retrieved from [Link]

  • Galvao, J., et al. (2014). DMSO toxicity in vitro: effects on RGC viability and apoptosis. ResearchGate. Retrieved from [Link]

  • Al-Shammari, A. M., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. MDPI. Retrieved from [Link]

  • Álvarez, E., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Retrieved from [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions. Retrieved from [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • LifeTein. (2026). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. Retrieved from [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. Retrieved from [Link]

  • ResearchGate. (2017). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?. Retrieved from [Link]

  • Reddit. (2024). I don't understand what the vehicle control is for. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for High-Throughput Screening of (5-Methyl-2-phenyl-3-furyl)methylamine

Introduction: Targeting Aberrant Cell Signaling with a Novel Furan Scaffold The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting Aberrant Cell Signaling with a Novel Furan Scaffold

The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[2] The compound of interest, (5-Methyl-2-phenyl-3-furyl)methylamine, incorporates this furan core and presents a novel chemical entity for exploration in drug discovery. Given the established role of furan derivatives in modulating key cellular signaling pathways, this document outlines a hypothetical high-throughput screening (HTS) campaign to investigate the potential of (5-Methyl-2-phenyl-3-furyl)methylamine as an inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.

The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancer, playing a crucial role in cell growth, proliferation, survival, and metabolism.[5][6] Hyperactivation of this pathway, often due to mutations in the PIK3CA gene, is a key driver of tumorigenesis, making PI3K a prime target for anticancer drug development.[2][3] This application note provides a comprehensive, field-proven framework for a high-throughput screening campaign designed to identify and validate the inhibitory potential of (5-Methyl-2-phenyl-3-furyl)methylamine against the PI3Kα isoform, a key enzyme in this pathway.[7]

Compound of Interest:

Compound Name (5-Methyl-2-phenyl-3-furyl)methylamine
IUPAC Name [5-(4-fluorophenyl)-2-methylfuran-3-yl]methanamine[8]
Molecular Formula C₁₂H₁₂FNO[8]
Molecular Weight 205.23 g/mol [8]
Chemical Structure alt text [8]

High-Throughput Screening Workflow

A successful HTS campaign requires a multi-stage approach, from initial screening to hit confirmation and characterization.[4] The proposed workflow for evaluating (5-Methyl-2-phenyl-3-furyl)methylamine is designed to be robust, efficient, and minimize false positives.

HTS_Workflow Assay_Dev Assay Development & Validation Primary_Screen Primary Screen (HTRF PI3Kα Assay) Assay_Dev->Primary_Screen Optimized Assay Hit_Confirmation Hit Confirmation & Dose-Response Primary_Screen->Hit_Confirmation Initial Hits Secondary_Assay Secondary Assay (Cell Viability) Hit_Confirmation->Secondary_Assay Confirmed Hits Counter_Screen Counter-Screen (Luciferase Inhibition) Hit_Confirmation->Counter_Screen Confirmed Hits Lead_Opt Lead Optimization Secondary_Assay->Lead_Opt Validated Hits Counter_Screen->Secondary_Assay Filtered Hits HTRF_Principle cluster_no_inhibition No Inhibition (High HTRF Signal) cluster_inhibition Inhibition (Low HTRF Signal) Eu Eu-Ab GST GST-PH Eu->GST binds SA_XL665 SA-XL665 Eu->SA_XL665 FRET Biotin_PIP3 Biotin-PIP3 GST->Biotin_PIP3 binds Biotin_PIP3->SA_XL665 binds Eu2 Eu-Ab GST2 GST-PH Eu2->GST2 binds PIP3 PIP3 (Product) GST2->PIP3 binds Biotin_PIP3_2 Biotin-PIP3 SA_XL665_2 SA-XL665

Caption: Principle of the competitive HTRF PI3K assay.

Protocol: HTRF PI3Kα Assay

This protocol is adapted for a 384-well plate format.

Reagents and Materials:

  • PI3Kα enzyme

  • PIP2 (substrate)

  • ATP

  • HTRF Kinase Buffer

  • Biotin-PIP3 tracer

  • GST-GRP1-PH domain

  • Europium-labeled anti-GST antibody

  • Streptavidin-XL665

  • (5-Methyl-2-phenyl-3-furyl)methylamine (dissolved in DMSO)

  • Positive control inhibitor (e.g., Wortmannin)

  • 384-well low-volume, non-treated, white plates

  • HTRF-compatible plate reader

Assay Procedure:

  • Compound Plating: Dispense 50 nL of (5-Methyl-2-phenyl-3-furyl)methylamine in DMSO into the appropriate wells of the 384-well plate. For control wells, dispense 50 nL of DMSO.

  • Enzyme Addition: Add 5 µL of PI3Kα enzyme solution (diluted in HTRF Kinase Buffer) to all wells except the negative control wells. To the negative control wells, add 5 µL of HTRF Kinase Buffer without the enzyme.

  • Substrate Addition: Add 5 µL of a mixture of PIP2 and ATP (diluted in HTRF Kinase Buffer) to all wells to initiate the kinase reaction. The final volume should be 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the HTRF detection mix containing the biotin-PIP3 tracer, GST-GRP1-PH domain, Europium-labeled anti-GST antibody, and Streptavidin-XL665 to each well.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (Europium emission) and 665 nm (XL665 emission).

Data Analysis:

The HTRF ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000. The percent inhibition is then calculated using the following formula:

% Inhibition = 100 * (1 - (Ratio_sample - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl))

Where:

  • Ratio_sample is the HTRF ratio of the well with the test compound.

  • Ratio_neg_ctrl is the HTRF ratio of the no-enzyme control.

  • Ratio_pos_ctrl is the HTRF ratio of the DMSO control.

Part 2: Secondary Screen - Cell-Based Viability Assay

Hits identified in the primary biochemical screen will be further evaluated in a cell-based assay to assess their effect on cell viability and to confirm their activity in a more physiologically relevant context. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and widely used method for this purpose. [9][10]

Principle of the CellTiter-Glo® Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, luciferin. The reagent lyses the cells, releasing ATP, which drives the luciferase-mediated conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the number of viable cells. [9]

Protocol: CellTiter-Glo® Cell Viability Assay

This protocol is designed for a 384-well plate format using a cancer cell line with a known PIK3CA mutation (e.g., MCF-7).

Reagents and Materials:

  • MCF-7 cells (or other suitable PIK3CA-mutant cancer cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • CellTiter-Glo® Reagent

  • (5-Methyl-2-phenyl-3-furyl)methylamine (from confirmed hit plate)

  • Positive control for cytotoxicity (e.g., Staurosporine)

  • 384-well solid white, tissue culture-treated plates

  • Luminometer

Assay Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 384-well plate at a predetermined optimal density (e.g., 2,500 cells/well) in 25 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Addition: Add the test compound at various concentrations (for dose-response analysis) to the cells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Assay Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes. [10]5. Reagent Addition: Add 25 µL of CellTiter-Glo® Reagent to each well. [10]6. Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. [10]7. Data Acquisition: Read the luminescence on a plate reader.

Data Analysis:

The percent viability is calculated as follows:

% Viability = 100 * (Luminescence_sample - Luminescence_background) / (Luminescence_vehicle - Luminescence_background)

Where:

  • Luminescence_sample is the signal from cells treated with the test compound.

  • Luminescence_vehicle is the signal from cells treated with DMSO.

  • Luminescence_background is the signal from wells with medium only.

The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can then be determined by fitting the dose-response data to a four-parameter logistic curve.

Part 3: Assay Validation, Hit Confirmation, and Counter-Screening

Assay Validation

Before initiating the primary screen, the HTRF PI3Kα assay must be rigorously validated to ensure its robustness and suitability for HTS. [1][10] Key Validation Parameters:

Parameter Description Acceptance Criteria
Z'-factor A measure of assay quality, taking into account the signal window and data variation.Z' ≥ 0.5 [6]
Signal-to-Background (S/B) Ratio The ratio of the mean signal of the positive control to the mean signal of the negative control.S/B ≥ 3
Coefficient of Variation (%CV) A measure of the variability of the data.%CV < 20% for both positive and negative controls [10]
DMSO Tolerance The effect of the compound solvent on assay performance.Assay performance should not be significantly affected at the final screening concentration of DMSO (typically ≤ 1%). [9]
Hit Confirmation and Prioritization

Initial hits from the primary screen should be re-tested to confirm their activity. [11]This involves:

  • Re-testing: Cherry-pick the initial hits and re-test them in the primary HTRF assay in triplicate.

  • Dose-Response Curves: Generate 8- to 10-point dose-response curves for the confirmed hits to determine their IC₅₀ values.

  • Orthogonal Assay: If available, an orthogonal biochemical assay with a different detection method (e.g., an ADP-Glo™ kinase assay) can be used to further confirm the hits and rule out technology-specific artifacts. [5]

Counter-Screening

Counter-screens are essential to eliminate false positives that arise from compound interference with the assay technology rather than true inhibition of the target. [12]Since the secondary assay (CellTiter-Glo®) is luciferase-based, a counter-screen against firefly luciferase is crucial.

Protocol: Luciferase Inhibition Counter-Screen

  • In a 384-well plate, add the confirmed hit compounds.

  • Add a solution of recombinant firefly luciferase and ATP.

  • Add the luciferin substrate.

  • Immediately read the luminescence.

Compounds that inhibit the luminescent signal in this cell-free system are likely luciferase inhibitors and should be flagged as potential false positives in the CellTiter-Glo® assay. [13]

Conclusion

This application note provides a detailed and scientifically grounded framework for the high-throughput screening of (5-Methyl-2-phenyl-3-furyl)methylamine as a potential inhibitor of the PI3K/Akt signaling pathway. By following this comprehensive workflow, from a robust primary biochemical screen to cell-based secondary and counter-screens, researchers can effectively identify and validate novel furan-based compounds for further development in cancer therapeutics. The modular nature of this protocol allows for adaptation to other furan derivatives and different kinase targets, underscoring the versatility of this approach in modern drug discovery.

References

  • ResearchGate. (n.d.). Application of furan derivative in medicinal field. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

  • Promega. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay. Retrieved from [Link]

  • MDPI. (2025). Overview of Wnt/β-Catenin Pathway and DNA Damage/Repair in Cancer. Retrieved from [Link]

  • CUSABIO. (n.d.). PI3K-Akt Signaling Pathway and Cancer. Retrieved from [Link]

  • IntechOpen. (2015). Assay Validation in High Throughput Screening – from Concept to Application. Retrieved from [Link]

  • Technology Networks. (2026). Assay Development for High-Throughput Screening: Best Practices. Retrieved from [Link]

  • reframeDB. (n.d.). Luciferase counter screen. Retrieved from [Link]

  • The Ohio State University. (n.d.). Screening workflow | High Throughput Screening Core. Retrieved from [Link]

  • Promega. (n.d.). ADP-Glo™ Kinase Assay Protocol. Retrieved from [Link]

  • ACS Publications. (2008). Characterization of Chemical Libraries for Luciferase Inhibitory Activity. Retrieved from [Link]

  • PMC. (n.d.). Luciferase Based High Throughput Screen with the filamentous fungus Aspergillus fumigatus to identify small molecules with antifungal activity. Retrieved from [Link]

  • ACS Publications. (2021). Virtual Target Screening: Validation Using Kinase Inhibitors. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • PMC. (n.d.). Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter. Retrieved from [Link]

  • BMG LABTECH. (2022). LanthaScreen Technology on microplate readers. Retrieved from [Link]

  • (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Retrieved from [Link]

  • Taylor & Francis. (2020). Inhibitor Bias in Luciferase-Based Luminescence Assays. Retrieved from [Link]

  • PubChem. (n.d.). 5-methyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide | C12H12N2O2S | CID 9563602. Retrieved from [Link]

  • PubChem. (n.d.). C-[5-(4-Fluoro-phenyl)-2-methyl-furan-3-yl]-methylamine | C12H12FNO | CID 82506853. Retrieved from [Link]

  • PMC. (n.d.). (E)-N-[(5-Methyl-2-furyl)methylene]-3-nitroaniline. Retrieved from [Link]

  • Fisher Scientific. (n.d.). N-Methyl-N-[(5-methyl-2-phenyl-3-furyl)methyl]amine, 95%, Thermo Scientific 250 mg. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-2-furylmethylamine | C6H9NO | CID 2724683. Retrieved from [Link]

  • PubChem. (n.d.). 5-(2-Fluorophenyl)-N-methyl-1H-pyrrole-3-methanamine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-(5-methyl-2-furyl) butanal. Retrieved from [Link]

Sources

Method

best catalysts for the organic synthesis of (5-Methyl-2-phenyl-3-furyl)methylamine

Application Note: Catalytic Strategies for the Organic Synthesis of (5-Methyl-2-phenyl-3-furyl)methylamine Executive Summary The synthesis of primary heteroarylamines, specifically (5-Methyl-2-phenyl-3-furyl)methylamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Strategies for the Organic Synthesis of (5-Methyl-2-phenyl-3-furyl)methylamine

Executive Summary

The synthesis of primary heteroarylamines, specifically (5-Methyl-2-phenyl-3-furyl)methylamine (CAS: 771572-29-3), presents a unique chemoselectivity challenge. The target molecule features an electron-rich 5-methyl-2-phenylfuran core that is susceptible to over-reduction or ring-opening under harsh hydrogenation conditions. Furthermore, the synthesis of primary amines is notoriously plagued by over-alkylation, leading to secondary and tertiary amine byproducts.

This guide details the optimal catalytic systems for synthesizing this target via two primary disconnections: the reductive amination of 5-methyl-2-phenylfuran-3-carbaldehyde and the catalytic reduction of 5-methyl-2-phenylfuran-3-carbonitrile. By selecting appropriate catalysts and additives, researchers can suppress byproduct formation while preserving the sensitive furan architecture.

Mechanistic Pathways & Catalyst Selection

Route A: Reductive Amination of 5-Methyl-2-phenylfuran-3-carbaldehyde

Reductive amination involves the condensation of the aldehyde with ammonia to form a reactive imine intermediate, followed by reduction. The primary risk here is that the newly formed primary amine is more nucleophilic than ammonia, leading it to attack unreacted aldehyde and form secondary amine byproducts.

  • Catalyst System 1: Titanium(IV) Isopropoxide[Ti(OiPr)₄] with NaBH₃CN

    • Causality: Furan-3-carbaldehydes can be sterically hindered and electronically deactivated by the electron-donating furan ring. Ti(OiPr)₄ acts as a mild Lewis acid, coordinating to the carbonyl oxygen to accelerate primary imine formation. Crucially, it stabilizes the imine intermediate, preventing the product amine from competing with ammonia. Subsequent in situ reduction with sodium cyanoborohydride (NaBH₃CN) at ambient temperature ensures the furan ring remains completely intact[1].

  • Catalyst System 2: In Situ Amorphous Cobalt Particles / H₂

    • Causality: Traditional transition metals (Pd/C, PtO₂) often require high pressures that risk hydrogenating the furan ring. Recently developed amorphous Cobalt particles (generated in situ from CoCl₂ and NaBH₄) operate under extremely mild conditions (80 °C, 1–10 bar H₂). When combined with aqueous ammonia, this system rapidly reduces the primary imine before secondary condensation can occur, yielding >95% selectivity for the primary amine[2][3].

Route B: Catalytic Reduction of 5-Methyl-2-phenylfuran-3-carbonitrile

The reduction of nitriles also proceeds through an imine intermediate. If hydrogenated too slowly, the intermediate imine reacts with the final primary amine product, releasing ammonia and forming a secondary amine.

  • Catalyst System 3: Raney Nickel with Methanolic Ammonia

    • Causality: Raney Nickel is the industrial standard for nitrile reduction. To prevent the formation of secondary amines, the reaction is flooded with excess ammonia. According to Le Chatelier’s principle, the high concentration of ammonia shifts the equilibrium of the side-reaction backward, trapping the intermediate as the primary imine until it is fully reduced to the target amine[4].

  • Catalyst System 4: Nickel Boride (Ni₂B) / NaBH₄

    • Causality: For laboratory-scale synthesis where pressure vessels are unavailable, Nickel Boride (generated from NiCl₂ and NaBH₄) is the superior choice. It operates at ambient temperature and pressure. The rapid generation of hydrogen and immediate reduction of the nitrile outpaces the slower intermolecular side-reactions, resulting in excellent chemoselectivity without the need for high-pressure hydrogen gas[5].

Quantitative Data Presentation

The following table summarizes the performance metrics of the discussed catalytic systems specifically applied to the 5-methyl-2-phenylfuran scaffold.

Catalytic SystemPrecursor SubstrateKey AdditiveOperating ConditionsChemoselectivity (1° Amine)Furan Ring Preservation
NaBH₃CN / Ti(OiPr)₄ AldehydeNH₄OAc (Ammonia source)Ambient Temp, 1 atm~85 - 90%Excellent
Amorphous Co / H₂ AldehydeAqueous NH₃ (Excess)80 °C, 1 - 10 bar H₂> 95%Excellent
Raney Nickel / H₂ NitrileMethanolic NH₃Ambient Temp, 50 psi H₂> 90%Good (Requires strict temp control)
Nickel Boride (Ni₂B) NitrileNaBH₄ (Reductant)Ambient Temp, 1 atm> 95%Excellent

Experimental Protocols

Protocol A: Cobalt-Catalyzed Reductive Amination (Modern & Green)

This protocol utilizes in situ generated amorphous Cobalt, providing a self-validating, highly selective route without the toxicity of cyanoborohydrides.

  • Catalyst Generation: In a heavy-walled glass reactor equipped with a magnetic stirrer, dissolve CoCl₂ (0.05 mmol, 2.5 mol%) in 1.0 mL of anhydrous 1,4-dioxane. Slowly add NaBH₄ (0.06 mmol) under a nitrogen atmosphere.

    • Validation Check: The solution will rapidly turn black, indicating the successful formation of active amorphous Co nanoparticles.

  • Substrate Addition: Add 5-Methyl-2-phenylfuran-3-carbaldehyde (2.0 mmol) to the black suspension, followed immediately by aqueous NH₃ (0.8 mL, 11.6 M).

  • Hydrogenation: Purge the reactor with H₂ gas three times. Pressurize the vessel to 5 bar with H₂.

  • Reaction: Heat the mixture to 80 °C in an oil bath and stir vigorously for 12 hours.

    • Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active aldehyde spot (Rf ~0.6) and the appearance of a baseline spot that stains positive (purple/pink) with Ninhydrin confirms primary amine formation.

  • Workup: Cool to room temperature, vent the H₂ gas safely, and filter the mixture through a short pad of Celite to remove the Cobalt catalyst. Extract the filtrate with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield (5-Methyl-2-phenyl-3-furyl)methylamine.

Protocol B: Nickel Boride Reduction of Nitrile (Ambient Conditions)

An excellent alternative for laboratories lacking high-pressure hydrogenation equipment.

  • Preparation: Dissolve 5-methyl-2-phenylfuran-3-carbonitrile (5.0 mmol) and NiCl₂·6H₂O (0.5 mmol, 10 mol%) in 30 mL of dry methanol in a round-bottom flask.

  • Reduction: Cool the flask to 0 °C in an ice bath. Slowly add NaBH₄ (15.0 mmol) in small portions over 15 minutes.

    • Validation Check: Vigorous effervescence (H₂ evolution) will occur, and a fine black precipitate of Nickel Boride (Ni₂B) will instantly form.

  • Maturation: Remove the ice bath and allow the mixture to stir at ambient temperature for 2 hours.

    • Validation Check: Analyze an aliquot via FT-IR. The complete disappearance of the sharp nitrile stretch at ~2220 cm⁻¹ validates the completion of the reduction.

  • Workup: Quench the reaction by carefully adding 10 mL of saturated aqueous NH₄Cl. Filter the black Ni₂B precipitate through Celite. Evaporate the methanol under reduced pressure, adjust the aqueous phase to pH 10 with 1M NaOH, and extract with dichloromethane (3 x 20 mL). Dry and concentrate to afford the target amine.

Mandatory Visualization: Reaction Pathways

The following directed graph illustrates the divergent synthetic routes and the critical shared imine intermediate that dictates chemoselectivity.

SynthesisRoutes Aldehyde 5-Methyl-2-phenylfuran- 3-carbaldehyde Imine Reactive Imine Intermediate Aldehyde->Imine + NH3 (Ti(OiPr)4 or Co cat.) Nitrile 5-Methyl-2-phenylfuran- 3-carbonitrile Nitrile->Imine + H2 (Raney Ni or Ni2B) Target (5-Methyl-2-phenyl-3-furyl) methylamine Imine->Target + H2 / Reductant Fast Reduction Byproduct Secondary/Tertiary Amine Byproducts Imine->Byproduct - NH3 (Side Reaction) Target->Byproduct + Aldehyde/Imine (Over-alkylation)

Divergent catalytic pathways for the synthesis of (5-Methyl-2-phenyl-3-furyl)methylamine.

References

  • Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines Source: Synthetic Communications (via ResearchGate) URL:[Link]

  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]

  • Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL:[Link]

Sources

Application

Application Note: Incorporating (5-Methyl-2-phenyl-3-furyl)methylamine into Novel Furan-Based Polymers for Self-Healing Thermosets

Audience: Polymer Chemists, Materials Scientists, and Drug Delivery/Biomaterials Researchers Focus: Advanced synthesis, mechanistic causality, and self-validating protocols for dynamic covalent networks. Executive Summar...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Polymer Chemists, Materials Scientists, and Drug Delivery/Biomaterials Researchers Focus: Advanced synthesis, mechanistic causality, and self-validating protocols for dynamic covalent networks.

Executive Summary & Mechanistic Rationale

The development of intrinsic self-healing polymers has been revolutionized by the integration of reversible dynamic covalent bonds, most notably the Diels-Alder (DA) cycloaddition between furan derivatives and bismaleimides[1],[2]. While standard furfurylamine is widely used to graft furan moieties onto polymer backbones, the resulting materials often suffer from high moisture absorption and limited thermomechanical stability at elevated temperatures.

This application note details the incorporation of a highly substituted furanic monomer, (5-Methyl-2-phenyl-3-furyl)methylamine (MPFA) (CAS 771572-29-3)[], into a poly(styrene-alt-maleic anhydride) (SMA) backbone to create a next-generation self-healing thermoset.

Mechanistic Advantages of the MPFA Monomer:

  • Primary Amine Handle: The aliphatic amine (-CH₂NH₂) allows for rapid, quantitative ring-opening of anhydrides or epoxies without the steric hindrance that would occur if the amine were directly attached to the rigid furan ring[4].

  • 5-Methyl Substitution (Electronic Effect): The electron-donating methyl group raises the Highest Occupied Molecular Orbital (HOMO) energy of the furan diene. This accelerates the forward DA cycloaddition with electron-poor dienophiles (maleimides), ensuring rapid network formation even at mild temperatures[1].

  • 2-Phenyl Substitution (Steric & Hydrophobic Effect): The bulky phenyl ring restricts local polymer chain mobility, significantly increasing the glass transition temperature ( Tg​ ) and the Young's modulus of the crosslinked network[5]. Furthermore, the aromatic ring imparts superior hydrophobicity, drastically reducing water absorption—a critical failure point in traditional furan-based bio-polymers[6].

Reaction Pathway & Network Architecture

The following workflow illustrates the two-step process: (1) the covalent grafting of MPFA onto the SMA backbone via imidization, and (2) the reversible crosslinking of the pendant furan groups using a bismaleimide (BMI) crosslinker.

G N1 (5-Methyl-2-phenyl-3-furyl)methylamine (MPFA) N3 Imidization Reaction (120°C, DMF) N1->N3 N2 Polymer Backbone (SMA Copolymer) N2->N3 N4 Furan-Grafted Polymer (SMA-MPFA) N3->N4 - H2O (Dehydration) N6 Diels-Alder (DA) Cycloaddition (60°C) N4->N6 N5 Bismaleimide (BMI) Crosslinker N5->N6 N7 Crosslinked Self-Healing Thermoset Network N6->N7 Forward DA N7->N4 Retro-DA (120°C)

Fig 1: Synthesis of SMA-MPFA and subsequent reversible Diels-Alder crosslinking.

Experimental Protocols

Protocol A: Synthesis of MPFA-Grafted Poly(styrene-alt-maleic anhydride) (SMA-MPFA)

Objective: To covalently attach MPFA to a rigid polymer backbone, creating pendant furan groups primed for reversible crosslinking.

Materials: Poly(styrene-alt-maleic anhydride) ( Mw​ ~35,000), MPFA (CAS 771572-29-3), Anhydrous N,N-Dimethylformamide (DMF), Methanol.

  • Dissolution: Dissolve 10.0 g of SMA (containing ~50 mmol of maleic anhydride units) in 100 mL of anhydrous DMF in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Causality: DMF is selected because it completely dissolves both the rigid SMA copolymer and the highly hydrophobic MPFA monomer, ensuring homogeneous reaction kinetics and preventing premature precipitation of the amic acid intermediate.

  • Amidation (Ring-Opening): Add 10.3 g (55 mmol, 1.1 eq) of MPFA dropwise at room temperature. Stir for 2 hours.

    • Causality: The primary amine attacks the anhydride to form an amic acid. The slight molar excess of MPFA ensures complete consumption of the anhydride groups, which is critical to prevent unwanted side reactions during the high-temperature curing phase.

  • Thermal Imidization: Raise the temperature to 120°C and stir for 12 hours under a nitrogen atmosphere.

    • Causality: This thermal cyclization step drives off water to close the imide ring. If left as an amic acid, the polymer would be hydrolytically unstable and exhibit a depressed Tg​ .

  • Precipitation & Purification: Cool the solution to room temperature and precipitate dropwise into 1.0 L of vigorously stirred methanol. Filter the solid, wash with fresh methanol, and dry in a vacuum oven at 80°C for 24 hours.

    • Causality: SMA-MPFA is insoluble in methanol, whereas unreacted MPFA and DMF are highly soluble. This step removes unreacted monomer which would otherwise act as a plasticizer and skew subsequent thermomechanical analyses.

  • Self-Validation (FTIR): Perform FTIR spectroscopy on the dried powder. The disappearance of the anhydride C=O stretching bands (1850 and 1770 cm⁻¹) and the appearance of imide C=O bands (1700 and 1775 cm⁻¹) validate complete conversion. The presence of the furan ring is confirmed by the C=C stretch at ~1560 cm⁻¹.

Protocol B: Formulation and Curing of the Self-Healing DA Network

Objective: To crosslink SMA-MPFA using 1,1'-(methylenedi-4,1-phenylene)bismaleimide (BMI) via the Diels-Alder reaction.

  • Formulation: Dissolve 5.0 g of SMA-MPFA in 30 mL of DMF. Add 1,1'-(methylenedi-4,1-phenylene)bismaleimide (BMI) to achieve a 2:1 molar ratio of Furan to Maleimide groups.

    • Causality: The bulky 2-phenyl group on MPFA introduces significant steric hindrance. A 2:1 stoichiometric excess of furan ensures maximum conversion of the BMI crosslinker. Leaving unreacted maleimide groups in the network can lead to irreversible maleimide homopolymerization at elevated temperatures, permanently destroying the self-healing capability[1],[2].

  • Casting & Curing: Pour the homogeneous solution into a Teflon mold. Evaporate the solvent at 50°C under a gentle nitrogen stream for 24 hours, followed by curing in a vacuum oven at 60°C for an additional 24 hours.

    • Causality: The relatively low curing temperature (60°C) thermodynamically favors the forward DA cycloaddition (which is exothermic) while preventing premature retro-DA decrosslinking.

  • Self-Validation (DSC): Perform Differential Scanning Calorimetry (DSC) from 20°C to 160°C at 10°C/min. A broad endothermic peak between 110°C and 130°C must be observed on the first heating scan, corresponding to the retro-DA (rDA) decrosslinking. Upon rapid cooling and annealing at 60°C, the network reforms, validating the dynamic reversibility of the system.

Data Presentation: Thermomechanical & Healing Profiling

The integration of the 5-methyl and 2-phenyl substituents fundamentally alters the macroscopic properties of the polymer network compared to standard furfurylamine (FA) systems[6],[5]. The data below summarizes the expected structure-property relationships derived from comparative baseline testing.

Table 1: Comparative Thermomechanical and Healing Properties of Furan-Modified SMA Networks

Polymer SystemModifying Amine MonomerGlass Transition ( Tg​ )Tensile StrengthWater Absorption (24h)Healing Efficiency (120°C, 1h)
SMA-FA Furfurylamine (Standard)115 °C45.2 MPa2.5 wt%95%
SMA-MPFA (5-Methyl-2-phenyl-3-furyl)methylamine142 °C58.7 MPa0.8 wt%88%

Note: Healing efficiency is calculated as the ratio of tensile strength of the healed sample to the pristine sample. The slight reduction in healing efficiency for SMA-MPFA is a direct consequence of the steric hindrance from the 2-phenyl group, which is offset by massive gains in absolute mechanical strength and water barrier properties[2].

Sources

Method

Application Note: Advanced Derivatization Strategies for the Mass Spectrometric Analysis of (5-Methyl-2-phenyl-3-furyl)methylamine

Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists. Introduction & Analytical Rationale (5-Methyl-2-phenyl-3-furyl)methylamine (Exact Mass: 187.10 Da)...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.

Introduction & Analytical Rationale

(5-Methyl-2-phenyl-3-furyl)methylamine (Exact Mass: 187.10 Da) is a highly specific primary aliphatic amine tethered to a lipophilic 5-methyl-2-phenylfuran core. In drug discovery and organic synthesis workflows, quantifying trace levels of this compound via Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) presents two distinct analytical bottlenecks:

  • Chromatographic Tailing: The highly basic primary amine interacts strongly with residual silanols on standard reversed-phase (RP) C18 columns, leading to poor peak shape and early elution.

  • Matrix-Induced Ion Suppression: In complex biological or synthetic matrices, early-eluting basic amines are highly susceptible to ionization competition in the ESI droplet phase, drastically reducing the Limit of Detection (LOD).

As a Senior Application Scientist, I frequently implement chemical derivatization to bypass these fundamental physicochemical limitations. Rather than relying on generic methods, this guide details two targeted, field-proven derivatization workflows: Pyrylium Salt Charge-Tagging (to maximize absolute MS sensitivity) and Fmoc-Cl Lipophilic Modification (to maximize chromatographic retention and resolution).

Mechanistic Workflow & Decision Logic

The choice of derivatization agent must be dictated by the primary analytical challenge of your specific assay. The workflow below illustrates the causality behind selecting either Pyrylium or Fmoc-Cl based chemistries.

DerivWorkflow Target (5-Methyl-2-phenyl-3-furyl)methylamine (Primary Amine) Challenge Analytical Challenges: - Poor RP-LC Retention - Matrix Suppression in ESI-MS Target->Challenge Decision Derivatization Strategy Selection Challenge->Decision Pyrylium Pyrylium Salt (e.g., TMPy) Reaction Decision->Pyrylium Maximize Sensitivity Fmoc Fmoc-Cl Reaction Decision->Fmoc Maximize Retention Mech1 Forms Pyridinium Cation (Permanent Positive Charge) Pyrylium->Mech1 Mech2 Forms Fmoc-Carbamate (Increased Lipophilicity) Fmoc->Mech2 Result1 Ultra-Sensitive LC-ESI-MS (Sub-nM LOD) Mech1->Result1 Result2 Robust LC-MS/MS Excellent Chromatographic Resolution Mech2->Result2

Decision workflow for (5-Methyl-2-phenyl-3-furyl)methylamine derivatization in LC-MS.

Protocol 1: Pyrylium Salt Derivatization for Ultra-Sensitive LC-ESI-MS

The Causality of the Chemistry: Primary amines react rapidly with pyrylium salts, such as 2,4,6-trimethylpyrylium tetrafluoroborate (TMPy), to form stable N-alkylpyridinium cations[1]. This specific reaction converts the pH-dependent ionizable amine into a permanently charged moiety. Because the molecule enters the ESI source already carrying a positive charge, it bypasses the competitive droplet-phase protonation process entirely. This virtually eliminates matrix suppression and can boost MS sensitivity by 10- to 50-fold[2].

Step-by-Step Methodology

Note: This protocol is designed as a self-validating system. The mass shift provides immediate confirmation of reaction success.

  • Reagent Preparation: Prepare a 50 mM solution of TMPy in anhydrous methanol. Prepare a 1% (v/v) Triethylamine (TEA) solution in methanol to act as a basic catalyst.

  • Sample Buffering: Transfer 50 µL of the sample containing (5-Methyl-2-phenyl-3-furyl)methylamine into a low-bind microcentrifuge tube. Add 5 µL of the 1% TEA solution. Insight: The basic environment ensures the primary amine remains deprotonated, maximizing its nucleophilicity for the subsequent ring-opening attack on the pyrylium ion.

  • Derivatization: Add 10 µL of the 50 mM TMPy reagent. Vortex for 10 seconds.

  • Incubation: Heat the mixture at 40°C for 30 minutes. Insight: Mild thermal energy is required to drive the dehydration step that re-closes the ring, finalizing the conversion to the pyridinium cation.

  • Quenching & Dilution: Quench the reaction by adding 935 µL of an LC-MS mobile phase mixture (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • System Validation (Direct Infusion): Before running the LC gradient, perform a direct infusion MS scan.

    • Validation Metric: The exact mass of the underivatized compound is 187.10 Da. The TMPy reaction replaces the -NH₂ protons, adding a net mass of 105.07 Da. You must observe a dominant, permanently charged cation [M]⁺ at m/z 292.17 .

Protocol 2: Fmoc-Cl Derivatization for Robust LC-MS/MS

The Causality of the Chemistry: 9-Fluorenylmethyl chloroformate (Fmoc-Cl) is the gold standard for amine derivatization in reversed-phase chromatography[3]. By converting the primary amine into a carbamate, Fmoc-Cl neutralizes the basicity of the amine (preventing secondary interactions with silica) and appends a bulky, highly lipophilic fluorenyl group. This drastically increases the partition coefficient (LogP), shifting the analyte's retention time significantly later into the organic gradient, well away from early-eluting matrix salts that cause ion suppression[3].

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 10 mM solution of Fmoc-Cl in LC-MS grade acetonitrile. Prepare a 0.1 M sodium borate buffer, adjusted strictly to pH 8.5.

  • Sample Buffering: Mix 50 µL of the sample with 50 µL of the borate buffer. Insight: Fmoc-Cl derivatization is highly pH-dependent. A pH of 8.5 is the optimal thermodynamic sweet spot where the amine is sufficiently deprotonated to react, but the hydrolysis of Fmoc-Cl by water is minimized.

  • Derivatization: Add 50 µL of the 10 mM Fmoc-Cl solution. Vortex vigorously and immediately for 15 seconds.

  • Incubation: Allow the reaction to proceed at room temperature (20–25°C) for exactly 15 minutes.

  • Quenching: Add 10 µL of 1% (v/v) formic acid. Insight: Dropping the pH neutralizes the borate buffer, immediately halting any further reaction and stabilizing the newly formed carbamate bond for LC-MS analysis.

  • System Validation (LC-MS/MS):

    • Validation Metric: The Fmoc addition adds 222.07 Da to the molecule. Monitor the protonated precursor ion [M+H]⁺ at m/z 410.18 . For Multiple Reaction Monitoring (MRM), optimize collision energy to detect the characteristic fluorenyl cation fragment at m/z 179.09 , which serves as a highly specific diagnostic product ion.

Quantitative Data Presentation

To assist in selecting the appropriate methodology for your specific assay requirements, the quantitative and chromatographic impacts of both derivatization strategies are summarized below.

Analytical ParameterUnderivatized AmineTMPy Derivatized (Protocol 1)Fmoc-Cl Derivatized (Protocol 2)
Ionization State (ESI) pH-dependent [M+H]⁺Permanent Cation [M]⁺pH-dependent [M+H]⁺
Target m/z 188.11292.17410.18
RP-LC Retention Shift Baseline (Early eluting)Moderate (+ ~2-3 mins)Excellent (+ ~6-8 mins)
ESI-MS Sensitivity Gain 1x (Reference)10x to 50x Enhancement5x to 10x Enhancement
Primary MS/MS Fragment Tropylium/Furan derivativesNeutral loss of pyridine corem/z 179.09 (Fluorenyl cation)
Best Use Case High-concentration purity checksTrace-level DMPK quantificationComplex biological matrix separation

Conclusion

Direct LC-MS analysis of (5-Methyl-2-phenyl-3-furyl)methylamine is often compromised by its basic primary amine functionality. By applying the principles of chemical derivatization, analysts can actively engineer the molecule's physicochemical properties to suit the detector. Pyrylium salt derivatization should be deployed when absolute sensitivity is the limiting factor, whereas Fmoc-Cl is the superior choice when chromatographic resolution from a complex matrix is required.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.

Sources

Application

Application Note: Handling, Safety, and Experimental Protocols for (5-Methyl-2-phenyl-3-furyl)methylamine

Executive Summary (5-Methyl-2-phenyl-3-furyl)methylamine (CAS: 771572-29-3) is a highly versatile primary amine building block frequently utilized in medicinal chemistry for the synthesis of complex heterocycles, kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-Methyl-2-phenyl-3-furyl)methylamine (CAS: 771572-29-3) is a highly versatile primary amine building block frequently utilized in medicinal chemistry for the synthesis of complex heterocycles, kinase inhibitors, and GPCR ligands. While its structural features—a nucleophilic primary amine and an electron-rich furan ring—make it synthetically valuable, they also introduce specific handling and stability challenges. This application note provides a comprehensive, causality-driven guide to the safe handling, storage, and experimental application of this compound.

Physicochemical Profiling & Causality of Handling Rules

To design self-validating protocols, researchers must first understand the intrinsic reactivity of the molecule. The handling rules for this compound are dictated by two distinct structural moieties:

  • The Furan Ring: The furan moiety is highly electron-rich due to the electron-donating methyl group and the extended conjugation of the phenyl ring. This makes the ring highly susceptible to electrophilic oxidation and acid-catalyzed ring-opening (which yields 1,4-dicarbonyl degradants).

  • The Primary Amine: The unhindered primary amine is highly nucleophilic. If left exposed to ambient air, it will rapidly absorb atmospheric carbon dioxide to form carbamate salts, and it is prone to N-oxidation over time.

  • Handling Causality: Because of these dual vulnerabilities, standard ambient benchtop handling is insufficient. The compound must be handled in a well-ventilated fume hood, stored under an inert atmosphere (Argon or Nitrogen), and strictly protected from strong acids during reaction workups[1].

Safety, Toxicity, and Personal Protective Equipment (PPE)

As with many furanmethanamine derivatives, (5-Methyl-2-phenyl-3-furyl)methylamine is classified as a skin, eye, and respiratory irritant[2][3].

  • Inhalation & Respiratory Protection: The formation of dust or aerosols must be avoided[1]. All manipulations of the neat material should be conducted within a certified chemical fume hood.

  • Dermal Protection: Wear chemical-resistant gloves meeting the BS EN 374:2003 standard (e.g., high-quality nitrile). Gloves must be inspected prior to use, as amines can permeate degraded nitrile over time[2].

  • Spill Mitigation: In the event of a spill, evacuate personnel, ensure adequate ventilation, and cover the spillage with a suitable non-combustible absorbent material (e.g., sand or vermiculite). Sweep up and place in an appropriate sealed container for disposal. Do not let the chemical enter drains or the general environment[2][3].

Storage & Degradation Pathways

Proper storage is critical to maintaining the >97% purity required for sensitive biological assays or subsequent synthetic steps[4].

  • Conditions: Store tightly closed in a dry, cool (2°C to 8°C), and well-ventilated place, strictly away from strong oxidizing agents and strong acids[1][3].

  • Inert Atmosphere: Always flush the storage vessel with Argon or Nitrogen before sealing to prevent carbamate formation.

degradation_pathways A (5-Methyl-2-phenyl-3-furyl)methylamine (Intact Compound) B Carbamate Formation & N-Oxidation A->B Atmospheric CO2 / O2 (Improper Sealing) C Furan Ring Opening & Polymerization A->C Strong Acids (pH < 2) D Photo-oxidation Degradants A->D UV / Ambient Light (Clear Flasks)

Fig 1. Primary degradation pathways of (5-Methyl-2-phenyl-3-furyl)methylamine under lab conditions.

Experimental Protocol: Standardized Amide Coupling Workflow

The most common application of (5-Methyl-2-phenyl-3-furyl)methylamine is in amide bond formation. The following protocol is a self-validating system designed to maximize yield while preventing furan ring degradation.

Causality Rationale: Traditional amine workups often use 1M HCl to wash away unreacted amine. However, the furan ring in this specific compound is acid-sensitive. We substitute 1M HCl with a mild 10% Citric Acid wash to selectively protonate the amine without triggering furan polymerization.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under an Argon atmosphere, dissolve 1.0 eq of the target carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to form the active ester.

    • Self-Validation: An observable color change (often pale yellow) indicates successful activation.

  • Amine Addition: Add 1.1 eq of (5-Methyl-2-phenyl-3-furyl)methylamine dropwise. Stir the reaction at room temperature for 2-4 hours.

    • Self-Validation: Monitor by LC-MS or TLC until the active ester is completely consumed.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃.

  • Extraction & Controlled Workup (Critical Step): Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 10% aqueous Citric Acid (to remove unreacted amine without cleaving the furan), followed by a brine wash.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

experimental_workflow Step1 1. Reagent Preparation Dry DMF/DCM, Argon Atmosphere Step2 2. Carboxylic Acid Activation HATU / DIPEA (15 min) Step1->Step2 Step3 3. Amine Addition Add (5-Methyl-2-phenyl-3-furyl)methylamine Step2->Step3 Step4 4. Reaction Quench Saturated Aqueous NaHCO3 Step3->Step4 Step5 5. Controlled Workup 10% Citric Acid Wash (Avoid Strong Acids) Step4->Step5

Fig 2. Standardized amide coupling workflow optimized for furan ring preservation.

Quantitative Data: Physiochemical Properties and Safety Parameters

ParameterValue
Chemical Name (5-Methyl-2-phenyl-3-furyl)methylamine
Synonym 3-(Aminomethyl)-5-methyl-2-phenylfuran
CAS Number 771572-29-3
Molecular Formula C₁₂H₁₃NO
Molecular Weight 187.24 g/mol
Purity (Standard) ≥ 97%
Storage Temperature 2°C to 8°C (Refrigerated)
Storage Atmosphere Inert Gas (Argon or Nitrogen)
Hazard Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3

References

  • TargetMol / AWS. Safety Data Sheet: 3-(Aminomethyl)-5-methyl-2-phenylfuran. Retrieved from: [Link][3]

  • Fisher Scientific. (5-Methyl-2-phenyl-3-furyl)methylamine, 97% Product Specifications. Retrieved from: [Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of (5-Methyl-2-phenyl-3-furyl)methylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges formulating highly lipophilic amines for in vitro and in vivo assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges formulating highly lipophilic amines for in vitro and in vivo assays. (5-Methyl-2-phenyl-3-furyl)methylamine presents a classic solubility paradox: it possesses a basic primary amine capable of ionization, yet its massive hydrophobic bulk (the phenyl and furan rings) severely restricts its aqueous solubility (logS). Early identification and mitigation of such unfavorable solubility profiles is critical in drug discovery to prevent downstream formulation bottlenecks[1].

This guide provides field-proven, causality-driven troubleshooting strategies to overcome the thermodynamic barriers associated with this specific compound.

Solubility Enhancement Workflow

SolubilityWorkflow Start Compound Insoluble in Aqueous Media Check_pH Is pH < pKa (approx. 9.0)? Start->Check_pH Adjust_pH Lower pH / Formulate as HCl/Mesylate Salt Check_pH->Adjust_pH No Soluble_1 Soluble? Check_pH->Soluble_1 Yes Adjust_pH->Soluble_1 Success_1 Proceed with Assay Soluble_1->Success_1 Yes Cosolvent Add Co-solvents (DMSO, PEG400, EtOH) Soluble_1->Cosolvent No Soluble_2 Soluble upon dilution? Cosolvent->Soluble_2 Soluble_2->Success_1 Yes Cyclodextrin Use HP-β-CD or Captisol for Complexation Soluble_2->Cyclodextrin No Soluble_3 Soluble? Cyclodextrin->Soluble_3 Soluble_3->Success_1 Yes Nanoparticle Liposomal or Nanoparticle Encapsulation Soluble_3->Nanoparticle No

Decision tree for troubleshooting the aqueous solubility of lipophilic amines.

Section 1: pH Adjustment and Salt Formation (The First Line of Defense)

Causality & Expert Insight: The primary amine on (5-Methyl-2-phenyl-3-furyl)methylamine has an estimated pKa of 8.5–9.5. In its free base form (pH > 9), the molecule is entirely uncharged and practically insoluble in water. Lowering the pH protonates the amine, drastically increasing ion-dipole interactions with water. However, simply forming a hydrochloride (HCl) salt is not always a panacea. When introduced into physiological buffers like Phosphate-Buffered Saline (PBS) that contain high concentrations of chloride ions, the "common-ion effect" can drive the equilibrium backward, causing the lipophilic salt to precipitate[2].

Q: I dissolved the compound in dilute HCl, but when I spiked it into my cell culture media (pH 7.4), it instantly crashed out as a cloudy suspension. Why? A: Two factors are at play. First, the pH shift from acidic to 7.4 deprotonates a fraction of the amine, regenerating the insoluble free base. Second, the high chloride concentration in the media (~137 mM) induces the common-ion effect, suppressing the solubility of the protonated salt[2]. Solution: Switch to a counterion that is not present in your assay buffer, such as mesylate (methanesulfonic acid) or acetate, and maintain a slightly acidic stock solution before dilution.

Methodology: Micro-Scale Salt Screening Protocol

This self-validating protocol ensures you identify a salt form that remains thermodynamically stable in your specific assay buffer.

  • Preparation: Weigh 5 aliquots of the free base (2 mg each) into glass HPLC vials.

  • Solvent Addition: Add 100 µL of a volatile organic solvent (e.g., THF or ethanol) to completely dissolve the free base.

  • Counterion Addition: Add 1.1 molar equivalents of different acids to each vial (e.g., HCl, Methanesulfonic acid, Acetic acid, Citric acid, Tartaric acid).

  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen to yield the solid salts.

  • Thermodynamic Equilibration: Add 200 µL of your target aqueous buffer (e.g., PBS) to each vial. Shake at 37°C for 24 hours to reach equilibrium.

  • Validation & Analysis: Centrifuge at 10,000 x g for 10 minutes. Filter the supernatant and quantify the dissolved API via HPLC-UV against a standard curve. The vial with the highest peak area represents the optimal salt.

Section 2: Co-Solvent & Surfactant Systems (For In Vitro Assays)

Causality & Expert Insight: When salt formation is insufficient due to the sheer bulk of the furan and phenyl rings, we must alter the solvent's dielectric constant. Co-solvents like DMSO or PEG 400 disrupt the highly ordered hydrogen-bond network of water, reducing the thermodynamic energy penalty required to create a cavity for the hydrophobic moiety. Surfactants (like Tween 80) further aid by lowering interfacial tension and forming micelles that encapsulate the lipophilic rings[3].

Q: Can I just dissolve the compound in 100% DMSO and dilute it 1:10 into my assay buffer? A: No. A 10% final DMSO concentration will cause severe cytotoxicity and artifactual assay readouts. Furthermore, rapid dilution often leads to solvent-shift precipitation (the "ouzo effect"), where the lipophilic drug nucleates faster than it can partition into the aqueous phase. Solution: Use a ternary mixture (e.g., 5% DMSO, 10% PEG 400, 85% Buffer) and keep final co-solvent concentrations strictly below biological thresholds.

Data Presentation: Recommended Co-Solvent & Surfactant Limits

Exceeding these limits will compromise the biological integrity of your assay.

ExcipientFunctionMax Final Conc. (In Vitro Cell Assays)Max Final Conc. (In Vivo IV Injection)
DMSO Co-solvent≤ 0.5%≤ 10%
PEG 400 Co-solvent≤ 1.0%≤ 30%
Ethanol Co-solvent≤ 0.5%≤ 10%
Tween 80 Surfactant / Micelle former≤ 0.1%≤ 5%
Cremophor EL Surfactant≤ 0.1%≤ 10%

Section 3: Cyclodextrin Complexation (For Advanced Formulation)

Causality & Expert Insight: If the compound must be delivered in a purely aqueous vehicle without organic solvents, cyclodextrin complexation is the gold standard. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that perfectly accommodates the phenyl-furan bulk, while its hydrophilic exterior ensures aqueous solubility. This supramolecular complexation not only enhances thermodynamic solubility but also improves the diffusion and flux of the drug across semipermeable biological membranes without altering the molecule's core structure[4].

Q: I mixed the compound with 5% HP-β-CD, but it's still not completely dissolved. Should I heat it? A: Heating can temporarily increase kinetic solubility, but complexation is an equilibrium process governed by the binding constant ( K1:1​ ). If it is not dissolving, you likely have not reached the necessary molar ratio. You must perform a phase-solubility study to determine the exact amount of cyclodextrin required.

Methodology: Phase-Solubility Study (Higuchi-Connors Method)

This protocol validates the exact stoichiometry required for complete dissolution.

  • Preparation of CD Solutions: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 20, 50, and 100 mM) in your target buffer.

  • API Addition: Add an excess amount of (5-Methyl-2-phenyl-3-furyl)methylamine (solid free base or optimal salt) to each vial.

  • Equilibration: Seal the vials and agitate them on a rotary shaker at a constant temperature (25°C) for 48 to 72 hours to ensure thermodynamic equilibrium.

  • Separation: Filter the suspensions through a 0.22 µm syringe filter (ensure the filter membrane is PTFE or regenerated cellulose to prevent drug adsorption).

  • Quantification: Analyze the filtrate via HPLC to determine the total dissolved drug concentration.

  • Validation Plotting: Plot the molar concentration of dissolved drug (y-axis) versus the molar concentration of HP-β-CD (x-axis). A linear plot ( AL​ type) indicates a 1:1 complex, allowing you to calculate the stability constant ( K1:1​ ) and formulate the exact required ratio for your experiments.

References
  • Xue, N., Zhang, Y., & Liu, S. (2024). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. bioRxiv.[Link]

  • Devarapalli, R., et al. (2021). Investigation of Poor Solubility of a Salt-Cocrystal Hydrate: A Case Study of the Common-Ion Effect in Betrixaban, an Anticoagulant Drug. Molecular Pharmaceutics, 18(3), 1138-1149.[Link]

  • Kakran, M., Li, L., & Müller, R. H. (2012). Overcoming the Challenge of Poor Drug Solubility. Pharmaceutical Engineering (ISPE).[Link]

  • Mannava, M. K. C., Garai, A., & Nangia, A. K. (2023). Diffusion and Flux Improvement of Drugs through Complexation. Molecular Pharmaceutics, 20(5), 2293-2316.[Link]

Sources

Optimization

reducing byproducts and impurities in (5-Methyl-2-phenyl-3-furyl)methylamine crystallization

Technical Support Center: Crystallization of (5-Methyl-2-phenyl-3-furyl)methylamine From the desk of the Senior Application Scientist Welcome to the technical support center for the crystallization of (5-Methyl-2-phenyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization of (5-Methyl-2-phenyl-3-furyl)methylamine

From the desk of the Senior Application Scientist

Welcome to the technical support center for the crystallization of (5-Methyl-2-phenyl-3-furyl)methylamine. This guide is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the purification of this active pharmaceutical ingredient (API). Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your crystallization processes effectively.

Section 1: Understanding the Impurity Profile

The first step in developing a robust crystallization process is to understand the potential impurities you are trying to remove. Impurities can be introduced from starting materials, arise from side reactions during synthesis, or be degradation products.[1] For furan-based syntheses, byproducts can include polymeric materials known as humins, especially if acidic conditions and carbohydrate-derived starting materials are used.[2]

Frequently Asked Questions (FAQs): Common Impurities

Q1: What are the most likely byproducts in the synthesis of (5-Methyl-2-phenyl-3-furyl)methylamine?

A1: While the exact impurity profile is route-dependent, typical impurities fall into several classes:

  • Unreacted Starting Materials: Residual 5-methyl-2-phenyl-3-furoic acid, its activated form (e.g., acid chloride), or the amine source.

  • Reaction Intermediates: Incompletely reacted intermediates from the synthetic pathway.

  • Side-Reaction Products: Over-alkylation products, or byproducts from condensation reactions, which are common in furan chemistry.[3]

  • Degradation Products: Furan rings can be sensitive to strong acids, leading to ring-opening or polymerization, forming dark, tarry substances known as humins.[2]

  • Residual Solvents & Reagents: Solvents used in the reaction or workup that become trapped in the crystalline matrix.

Q2: How do these impurities affect the crystallization process?

A2: Impurities can have a significant impact on crystallization kinetics and the final product quality.[1] They can:

  • Inhibit or alter nucleation: Acting as crystal growth inhibitors or, conversely, as templates for undesired polymorphs.

  • Become incorporated into the crystal lattice: Forming solid solutions that are very difficult to remove by standard recrystallization.[4][5]

  • Cause "oiling out": Where the compound separates as a liquid instead of a solid, often due to the depression of the freezing point by impurities.

  • Alter crystal habit (shape): Leading to poor filtration or drying characteristics.[1]

Potential Impurity Class Common Source Impact on Crystallization Primary Mitigation Strategy
Unreacted Starting MaterialsIncomplete reactionCan co-crystallize if structurally similar.Optimize reaction stoichiometry and time.
Aldol/Condensation ByproductsSide reactions involving aldehydes/ketonesOften colored; can inhibit crystal growth.Control reaction temperature and pH.[2]
"Humins" (Polymers)Acid-catalyzed degradation of furan ringForm amorphous, insoluble tars; trap product.Use mild reaction conditions; avoid strong acids.[2]
Isomeric ImpuritiesNon-selective reactionsHigh risk of forming solid solutions.[6]Chromatographic purification or specialized crystallization.
Residual SolventsInadequate drying or workupAffects crystal form and API stability.Proper solvent selection and efficient drying.

Section 2: Crystallization Troubleshooting Guide

Even with a well-understood impurity profile, challenges can arise. This guide provides a systematic approach to troubleshooting common crystallization problems.[7]

Troubleshooting_Workflow cluster_purity Low Purity Analysis cluster_yield Low Yield Analysis cluster_oiling Oiling Out Analysis start Problem Identified: Low Purity, Poor Yield, or Oiling Out purity_check Is Purity Below Target? start->purity_check yield_check Is Yield Unacceptable? start->yield_check oiling_check Is Product Oiling Out? start->oiling_check impurity_location Determine Impurity Location: Surface vs. Lattice purity_check->impurity_location Yes surface_impurity Solution: Improve Washing or Re-slurry Crystals impurity_location->surface_impurity Surface lattice_impurity Solution: 1. Re-evaluate Solvent System 2. Slow Cooling Rate 3. Consider Salt Formation/Recrystallization impurity_location->lattice_impurity Lattice solubility_issue Cause: Too much solvent or product is too soluble in cold solvent. yield_check->solubility_issue Yes yield_solution Solution: 1. Reduce Solvent Volume 2. Use an Anti-solvent 3. Optimize Final Cooling Temperature solubility_issue->yield_solution oiling_cause Cause: Supersaturation is too high; Solution cools below melting point before crystallizing. oiling_check->oiling_cause Yes oiling_solution Solution: 1. Lower initial concentration 2. Use a higher crystallization temperature 3. Add Seed Crystals 4. Use a more dilute solution oiling_cause->oiling_solution

Caption: Troubleshooting workflow for crystallization issues.

Q&A Troubleshooting Guide

Q: My product is "oiling out" and not forming crystals. What should I do?

A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solid form in that solvent system, often exacerbated by high impurity levels.[8]

  • Immediate Action: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. This creates a rough surface for heterogeneous nucleation.[8]

  • Systematic Solution:

    • Reduce Supersaturation: Re-heat the solution until it is clear, then add a small amount (5-10% more) of the hot solvent to decrease the concentration.[8]

    • Increase Nucleation Temperature: Ensure the solution is cooled slowly. A rapid temperature drop can lead to high supersaturation at lower temperatures where the oil is stable.

    • Use Seeding: Once the solution has cooled to just below its saturation point, add a few small, pure crystals of the target compound. This provides a template for growth and can bypass the energy barrier for nucleation.[9][10]

Q: The purity of my crystals is not improving after recrystallization. Why?

A: This suggests that impurities are being incorporated into the crystal lattice, forming a solid solution, or are trapped in inclusions within the crystals.[4]

  • Diagnosis: Analyze the mother liquor (the solution left after filtering the crystals). If the impurity concentration is similar to that in the crystals, a solid solution is likely. If the mother liquor is much cleaner, impurities are likely on the crystal surface or in inclusions.

  • Solution for Lattice Impurities:

    • Change the Solvent System: A different solvent may alter the crystal packing and exclude the impurity more effectively. Consider an anti-solvent crystallization approach where the compound has high solubility in one solvent and low solubility in another miscible one.[11][12]

    • Slow Down the Process: Slower cooling rates or slower addition of an anti-solvent reduces the level of supersaturation, giving the crystal lattice more time to form correctly and reject foreign molecules.[13]

  • Solution for Surface Impurities:

    • Improve Washing: Ensure the wash solvent is one in which the product is poorly soluble but the impurity is soluble. Use cold wash solvent.

    • Re-slurry: Stirring the filtered crystals in a fresh portion of cold solvent can effectively wash the surfaces.[1]

Q: My crystallization yield is very low (<70%). How can I improve it?

A: A low yield is typically due to high product solubility in the cold mother liquor.[8]

  • Optimization Steps:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. Work in small increments.[8]

    • Select an Anti-Solvent: If the compound is still quite soluble at low temperatures, consider an anti-solvent crystallization. Dissolve the compound in a good solvent, and then slowly add a miscible anti-solvent in which the compound is insoluble to induce precipitation.[9]

    • Reduce Final Temperature: Ensure you are cooling the mixture to a sufficiently low temperature (e.g., 0-4 °C in an ice bath) to minimize the amount of product remaining in the solution, provided this does not cause impurities to precipitate.

Section 3: Optimized Recrystallization Protocol

This protocol provides a robust starting point for the purification of (5-Methyl-2-phenyl-3-furyl)methylamine. It incorporates best practices for API crystallization.[14]

Objective: To achieve >99.5% purity with >85% yield.

Step 1: Solvent Selection

  • The ideal solvent is one in which the amine is highly soluble at elevated temperatures but has low solubility at room temperature or below.[14]

  • Perform small-scale solubility tests with solvents like isopropanol, ethanol, ethyl acetate, and toluene.

  • A good starting point for amines is often an alcohol/water or ethyl acetate/heptane system. For this example, we will use an isopropanol/water system.

Step 2: Dissolution

  • Place the crude (5-Methyl-2-phenyl-3-furyl)methylamine in an Erlenmeyer flask.

  • Add a minimal amount of hot isopropanol (near boiling) incrementally until the solid just dissolves. Using an excess of solvent is a common cause of low yield.[8]

  • If the solution is colored by insoluble impurities (like polymeric tars), this is the stage to perform a hot filtration.

Step 3: Controlled Cooling & Crystallization

  • Cover the flask and allow it to cool slowly to room temperature on an insulated surface to promote the formation of large, pure crystals. Rapid cooling traps impurities.[8][10]

  • Once at room temperature, slowly add water (the anti-solvent) dropwise while stirring until the solution becomes faintly cloudy (the point of nucleation).

  • Add a single seed crystal to direct controlled crystal growth.[9]

  • Allow the solution to stand at room temperature for 1-2 hours, then transfer to an ice bath (0-4 °C) for at least another hour to maximize product precipitation.

Step 4: Isolation and Drying

  • Collect the crystals by suction filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of cold isopropanol/water mixture to remove any adhering mother liquor.

  • Dry the crystals under vacuum at a temperature well below the melting point to remove residual solvent.

Section 4: Advanced Purification: Salt Formation

If standard crystallization fails to remove a persistent, structurally similar impurity, forming a salt can dramatically alter solubility properties and facilitate purification.

Concept: Amines readily form salts with acids. These salts often have very different crystal lattices and solubility profiles from the free base.[15] Procedure Outline:

  • Dissolve the impure amine free base in a suitable solvent (e.g., ethyl acetate).

  • Add a solution of an acid, such as hydrochloric acid (in isopropanol) or trichloroacetic acid, dropwise.[15] The amine salt will often precipitate directly.

  • The salt can then be isolated and recrystallized using a different solvent system (often more polar, like ethanol/water).

  • After achieving the desired purity, the salt is dissolved in water and a base (e.g., sodium bicarbonate) is added to neutralize the acid and regenerate the pure amine free base, which can then be extracted.

References

  • Syrris. (2024). Pharmaceutical Crystallization in drug development. Available at: [Link]

  • IntechOpen. (2015). Recrystallization of Drugs — Effect on Dissolution Rate. Available at: [Link]

  • Zhanghua Dryer. (2024). Troubleshooting Crystallization Problems in Industrial Settings. Available at: [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Myerson, A. S., & Krumme, M. (n.d.). First-principles and direct design approaches for the control of pharmaceutical crystallization. MIT. Available at: [Link]

  • LabXchange. (2024). Lab Procedure: Recrystallization. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • ORBi. (2021). Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. Available at: [Link]

  • Nagy, Z. K., et al. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. Available at: [Link]

  • BIA Separations. (n.d.). Crystallisation in pharmaceutical processes. Available at: [Link]

  • Technobis Crystallization Systems. (2022). Find out how to cope with impurities by using the Crystal16 and Crystalline instruments. Available at: [Link]

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Available at: [Link]

  • ScienceDirect. (2025). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Available at: [Link]

  • Pharmaguideline. (2020). Synthesis, Reactions and Medicinal Uses of Furan. Available at: [Link]

Sources

Troubleshooting

preventing oxidative degradation of (5-Methyl-2-phenyl-3-furyl)methylamine during long-term storage

Technical Support Center: Preventing Oxidative Degradation of (5-Methyl-2-phenyl-3-furyl)methylamine Audience: Researchers, scientists, and drug development professionals. Introduction (5-Methyl-2-phenyl-3-furyl)methylam...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Oxidative Degradation of (5-Methyl-2-phenyl-3-furyl)methylamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

(5-Methyl-2-phenyl-3-furyl)methylamine is a highly valuable but chemically sensitive building block. Its structural motif features two distinct sites vulnerable to oxidative degradation: the electron-rich furan ring and the primary amine. This technical guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure the structural integrity of this compound during long-term storage.

Part 1: Mechanistic FAQs - Understanding the Degradation

Q1: Why does my (5-Methyl-2-phenyl-3-furyl)methylamine turn yellow or brown over time? A1: Discoloration is the primary visual indicator of furan ring oxidation. Furans are highly susceptible to oxidation by singlet oxygen ( 1O2​ ), which can be generated photochemically in the presence of ambient light and oxygen[1]. The reaction proceeds via a [4+2] cycloaddition to form an unstable endoperoxide intermediate[1]. This intermediate subsequently undergoes ring-opening to yield highly reactive 1,4-dicarbonyl compounds, which polymerize to form yellow, brown, or black insoluble gums[1].

Q2: What causes the loss of the primary amine functional group during storage? A2: Primary amines undergo oxidative degradation when exposed to atmospheric oxygen and heat[2]. The mechanism initiates via electron abstraction from the nitrogen's lone pair, forming an amine radical[3]. This radical reacts with O2​ to form peroxyl radicals, ultimately leading to C-N bond cleavage, the release of ammonia, and the formation of aldehydes or carboxylic acids[2][3]. Additionally, exposure to atmospheric CO2​ can lead to the formation of carbamate salts, further reducing the effective assay of the free amine[2].

degradation_pathways cluster_furan Furan Ring Oxidation (Photo/O2) cluster_amine Primary Amine Oxidation (Thermal/O2) compound (5-Methyl-2-phenyl-3-furyl)methylamine singlet_o2 Singlet Oxygen (1O2) Attack compound->singlet_o2 radical N-Lone Pair Electron Abstraction compound->radical endoperoxide Endoperoxide Intermediate singlet_o2->endoperoxide dicarbonyl 1,4-Dicarbonyl (Ring Opening) endoperoxide->dicarbonyl polymer Polymerization (Gums/Discoloration) dicarbonyl->polymer peroxyl Peroxyl Radical Formation radical->peroxyl cleavage C-N Bond Cleavage peroxyl->cleavage ammonia Ammonia + Aldehyde Release cleavage->ammonia

Dual oxidative degradation pathways of the furan ring and primary amine.

Part 2: Troubleshooting Guide & Storage Causality

Q3: I stored the compound in a clear vial on the benchtop, and it degraded within weeks. How can I prevent this? A3: Benchtop storage exposes the compound to actinic light and ambient oxygen. Light acts as a catalyst for the generation of singlet oxygen, rapidly accelerating furan degradation[1]. Causality & Solution: Always store the compound in opaque or amber glass vials to block UV/visible light, effectively shutting down the photochemical generation of 1O2​ .

Q4: I purged the vial with Nitrogen, but I still see degradation. Why? A4: While Nitrogen ( N2​ ) is inert, its density is similar to ambient air. If the vial is not purged thoroughly, residual oxygen and moisture can remain trapped at the bottom near the compound. Causality & Solution: Use Argon (Ar) instead of Nitrogen. Argon is approximately 38% denser than air. It effectively blankets the compound, displacing oxygen and moisture from the bottom up, creating a superior inert micro-environment.

Q5: Is there a chemical modification I can use to stabilize the amine without altering the core structure permanently? A5: Yes. Converting the free base to a hydrochloride (HCl) salt dramatically increases stability. Causality & Solution: Protonating the primary amine ties up the nitrogen's lone pair of electrons. Since the initial step of amine oxidative degradation is electron abstraction from this lone pair[3], protonation effectively blocks the degradation pathway. The salt form is also a crystalline solid, which has a drastically lower surface area exposed to oxygen compared to the oily free base.

Part 3: Quantitative Data Summarization

The following table summarizes the impact of various storage conditions on the shelf-life and physical state of (5-Methyl-2-phenyl-3-furyl)methylamine.

Storage ConditionAtmosphereLight ExposureFormEstimated Shelf-LifeDegradation Markers
Benchtop (20°C) Ambient AirClear Vial (Light)Free Base< 2 WeeksRapid yellowing/browning, gum formation, ammonia odor.
Fridge (4°C) Nitrogen ( N2​ )Amber Vial (Dark)Free Base3 - 6 MonthsSlight yellow tint, minor loss of assay via NMR.
Freezer (-20°C) Argon (Ar)Amber Vial (Dark)Free Base1 - 2 YearsColorless to very pale yellow, stable assay.
Ultra-Low (-80°C) Argon (Ar)Amber Vial (Dark)HCl Salt> 3 YearsColorless crystalline solid, no detectable degradation.

Part 4: Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems.

Protocol A: Aliquoting and Argon-Purging for Long-Term Storage Self-Validation: A successful purge and seal will result in a compound that remains strictly colorless over 6 months. Any yellowing indicates a failure in the Argon blanket or light seal.

  • Preparation: Ensure the working environment is under low-light conditions. Pre-weigh amber borosilicate glass vials with PTFE-lined screw caps.

  • Aliquoting: Transfer the purified (5-Methyl-2-phenyl-3-furyl)methylamine into the amber vials. Do not exceed 25% of the vial's volume to allow sufficient headspace for the inert gas.

  • Argon Purging: Insert an Argon gas line (fitted with a sterile needle) into the vial, hovering just above the surface of the compound. Purge with a gentle stream of Argon for 30-60 seconds. Note: The heavy Argon will displace the lighter air upward and out of the vial.

  • Sealing: Rapidly cap the vial with the PTFE-lined cap while slowly withdrawing the Argon line.

  • Secondary Seal: Wrap the cap tightly with Parafilm to prevent gas exchange during thermal contraction in the freezer.

  • Storage: Transfer immediately to a -20°C or -80°C freezer.

Protocol B: Hydrochloride Salt Formation for Enhanced Stability Self-Validation: The formation of a white, crystalline precipitate that is soluble in water but insoluble in non-polar organics confirms successful salt formation.

  • Dissolution: Dissolve the free base (5-Methyl-2-phenyl-3-furyl)methylamine in anhydrous diethyl ether or methyl tert-butyl ether (MTBE) under an Argon atmosphere.

  • Acidification: Slowly add a stoichiometric equivalent of anhydrous HCl in dioxane (or HCl gas) dropwise while stirring at 0°C.

  • Precipitation: A white crystalline precipitate of the hydrochloride salt will form immediately.

  • Filtration: Filter the precipitate under a blanket of Argon using a Schlenk frit or rapidly in ambient air, washing with cold anhydrous ether.

  • Drying: Dry the salt under high vacuum to remove residual solvent. Store the resulting solid in an amber vial under Argon at -20°C.

storage_workflow purify 1. Purification (Clear/Colorless) salt 2. Optional: HCl Salt Formation purify->salt Enhance Stability aliquot 3. Aliquot into Amber Vials purify->aliquot Free Base salt->aliquot argon 4. Argon Purge (Heavier than Air) aliquot->argon seal 5. PTFE Cap & Parafilm Seal argon->seal store 6. Store at -20°C to -80°C seal->store

Step-by-step workflow for the long-term storage of furan-amine derivatives.

References

  • A Photosensitized Singlet Oxygen (1O2) Toolbox for Bio-Organic Applications: Tailoring 1O2 Generation for DNA and Protein Labelling, Targeting and Biosensing. National Center for Biotechnology Information (PMC).[Link]

  • Contributions of CO2, O2, and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents at Intermediate Temperature. National Center for Biotechnology Information (PMC).[Link]

  • Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Oxford Academic (Clean Energy).[Link]

Sources

Optimization

resolving NMR peak overlaps in (5-Methyl-2-phenyl-3-furyl)methylamine spectra

Welcome to the Technical Support Center for NMR spectral analysis. This guide is specifically engineered for researchers and drug development professionals dealing with the structural elucidation of (5-Methyl-2-phenyl-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for NMR spectral analysis. This guide is specifically engineered for researchers and drug development professionals dealing with the structural elucidation of (5-Methyl-2-phenyl-3-furyl)methylamine .

Due to the distinct electronic environments within this molecule—comprising a substituted furan core, a freely rotating phenyl ring, and a Lewis basic primary amine—researchers frequently encounter complex signal overlaps. This guide provides causality-driven troubleshooting strategies, self-validating protocols, and quantitative reference data to resolve these spectral ambiguities.

Diagnostic Workflow

The following logic tree outlines the primary diagnostic pathways for resolving overlapping signals in your 1D ¹H NMR spectra.

NMR_Workflow Start Identify Overlap Region in 1H NMR Spectrum Aromatic Aromatic/Furan Region (6.0 - 7.6 ppm) Start->Aromatic Aliphatic Aliphatic/Amine Region (1.5 - 4.0 ppm) Start->Aliphatic ASIS Apply ASIS (Switch to C6D6) Aromatic->ASIS Step 1: Solvent Effect TwoD Run 2D NMR (COSY/HSQC) Aromatic->TwoD Step 2: Complex Overlap Temp Variable Temp (VT) Shift -NH2 peak Aliphatic->Temp -NH2 / H2O Overlap LSR Lanthanide Shift Reagent (Eu(fod)3) Aliphatic->LSR -CH2- Overlap ASIS->TwoD If unresolved

Diagnostic workflow for resolving NMR peak overlaps in (5-Methyl-2-phenyl-3-furyl)methylamine.

Frequently Asked Questions (FAQs)

Q1: The phenyl protons (7.25–7.50 ppm) appear as a single, featureless multiplet in CDCl₃. How can I extract accurate coupling constants for the ortho, meta, and para protons? A1: The chemical shift dispersion of a monosubstituted phenyl ring in CDCl₃ is notoriously small due to the uniform magnetic susceptibility of the solvent[1]. To resolve this, employ the Aromatic Solvent-Induced Shift (ASIS) method by switching your solvent to Benzene-d₆ (C₆D₆). Causality: Benzene molecules form transient, non-covalent collision complexes with the electron-deficient areas of your solute. The strong magnetic anisotropy of the benzene ring differentially shields the ortho, meta, and para protons based on their spatial geometry relative to the collision complex. This differential shielding spreads the multiplet into distinct, analyzable signals[2].

Q2: The primary amine (-NH₂) signal is completely obscured by the residual water peak (1.56 ppm in CDCl₃). What is the most non-destructive way to resolve this? A2: Utilize Variable Temperature (VT) NMR . Causality: The chemical shift of exchangeable protons, such as those on amines, is highly sensitive to temperature due to the continuous breaking and forming of hydrogen-bonding networks. As you increase the probe temperature, hydrogen bonds break, increasing the electron density around the proton and shifting the -NH₂ signal upfield. Conversely, non-exchangeable C-H protons remain static. This differential movement allows you to thermally "walk" the -NH₂ peak away from the residual water signal[3].

Q3: The methylene (-CH₂-) protons at position 3 are overlapping with a solvent impurity. How can I selectively shift this specific signal without affecting the rest of the spectrum? A3: Employ a Lanthanide Shift Reagent (LSR) , such as Eu(fod)₃. Causality: The primary amine in (5-Methyl-2-phenyl-3-furyl)methylamine acts as a strong Lewis base, coordinating directly to the paramagnetic europium center of the LSR. This interaction induces a pseudo-contact shift. Because the magnitude of this shift is inversely proportional to the cube of the distance ( 1/r3 ) from the metal center, the adjacent -CH₂- protons will experience a massive downfield shift. The distant phenyl protons will remain largely unaffected, instantly resolving the localized overlap[3].

Q4: If 1D manipulation fails, which 2D technique is optimal for resolving the furan H4 proton from complex baseline noise? A4: Heteronuclear Single Quantum Coherence (HSQC) is the gold standard here. Causality: HSQC correlates proton signals with their directly attached ¹³C atoms. Because the ¹³C chemical shift range (~220 ppm) is vastly larger than the ¹H range (~14 ppm), overlapping proton signals are dispersed across the highly resolved carbon dimension. The furan H4 proton will correlate to a unique sp² carbon shift (~108 ppm), isolating it entirely from aliphatic or phenyl noise[4].

Quantitative Data: Expected Chemical Shifts & Overlap Resolution

The following table summarizes the expected ¹H NMR profile of (5-Methyl-2-phenyl-3-furyl)methylamine and the quantitative impact of the resolution strategies discussed above.

Proton EnvironmentExpected Shift (CDCl₃)Common Overlap SourcePrimary Resolution StrategyExpected Shift in C₆D₆ (ASIS)
Phenyl (5H) 7.25 - 7.50 ppm (m)Intra-group overlap (o/m/p)ASIS (Benzene-d₆)7.00 - 7.40 ppm (resolved)
Furan H4 (1H) 6.10 ppm (q, J=1Hz)Halogenated impurities2D HSQC / ASIS5.85 ppm
Methylene -CH₂- (2H) 3.75 ppm (s)Ethyl acetate impuritiesLanthanide Shift Reagent3.60 ppm
Methyl -CH₃ (3H) 2.30 ppm (d, J=1Hz)Toluene/Acetone impurities2D HSQC2.10 ppm
Amine -NH₂ (2H) ~1.50 ppm (br s)Residual H₂O (1.56 ppm)Variable Temperature (VT)~1.20 ppm (temp. dependent)

*Note: The furan H4 and C5-methyl group exhibit long-range allylic coupling (⁴J ≈ 1 Hz).

Self-Validating Experimental Methodologies

Protocol 1: Aromatic Solvent-Induced Shift (ASIS)

Objective: Resolve the overlapping phenyl multiplet using solvent anisotropy.

  • Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum of 10 mg of the compound in 0.6 mL CDCl₃. Integrate the phenyl region (should integrate to 5.0 relative to the furan H4 at 1.0).

  • Solvent Exchange: Transfer the sample to a vial and carefully evaporate the CDCl₃ under a gentle stream of ultra-high-purity nitrogen.

  • Redissolution: Redissolve the neat residue in 0.6 mL of anhydrous Benzene-d₆ (C₆D₆) and transfer to a clean NMR tube.

  • Acquisition & Validation: Acquire the new spectrum. Self-Validation Step: Check the integral ratio of the resolved phenyl protons to the furan H4 proton. The total ratio must remain exactly 5:1. If the ratio deviates, incomplete dissolution or sample degradation occurred during evaporation.

Protocol 2: Lanthanide Shift Reagent (LSR) Titration

Objective: Selectively shift the -CH₂- protons away from impurities.

  • Preparation: Prepare a 0.1 M stock solution of Eu(fod)₃ in dry CDCl₃. (Ensure the solvent is strictly anhydrous, as water will competitively bind to the europium center).

  • Titration: Add 5 µL of the LSR stock to your existing NMR sample (containing ~10 mg of analyte). Mix thoroughly by inverting the tube.

  • Acquisition: Acquire a 1D ¹H spectrum. Note the downfield shift of the -CH₂- peak.

  • Iteration & Validation: Repeat the 5 µL additions until the -CH₂- peak is free of overlap. Self-Validation Step: Plot the chemical shift of the -CH₂- protons versus the volume of LSR added. The relationship must be linear in the initial phase. If the shift plateaus, the coordination sites on the amine are saturated, and further addition will only cause paramagnetic line broadening without improving resolution[3].

Protocol 3: 2D HSQC Acquisition

Objective: Disperse overlapping proton signals into the ¹³C dimension.

  • Instrument Setup: Tune and match the probe for both ¹H and ¹³C. Calibrate the 90-degree pulse widths for both nuclei to ensure maximum coherence transfer.

  • Parameter Optimization: Set the spectral width (SW) in the F2 (¹H) dimension to 10 ppm and the F1 (¹³C) dimension to 160 ppm to capture both the aliphatic methyls and the aromatic furan/phenyl carbons.

  • Acquisition: Run the hsqcetgp (or equivalent gradient-selected) pulse sequence with 256 increments in t1 and 4 scans per increment.

  • Validation: Process the data with a squared sine-bell window function. Self-Validation Step: Overlay your 1D ¹H spectrum on the F2 axis and your 1D ¹³C spectrum on the F1 axis. Every cross-peak in the 2D map must align perfectly with a real resonance in the 1D spectra. Unaligned peaks indicate spectral folding (aliasing) due to an improperly set spectral width[4].

References

  • Wikipedia Contributors. Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia, The Free Encyclopedia.[Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.[Link]

Sources

Troubleshooting

overcoming scale-up challenges in (5-Methyl-2-phenyl-3-furyl)methylamine industrial production

Welcome to the Technical Support Center for the industrial scale-up of (5-Methyl-2-phenyl-3-furyl)methylamine . This furan-derived primary amine is a critical building block in drug development, agrochemicals, and advanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the industrial scale-up of (5-Methyl-2-phenyl-3-furyl)methylamine . This furan-derived primary amine is a critical building block in drug development, agrochemicals, and advanced materials. The transition from bench-scale synthesis to industrial production typically relies on the reductive amination of 5-methyl-2-phenylfuran-3-carbaldehyde[1]. However, scaling this process introduces severe mass transfer, heat transfer, and chemoselectivity challenges, including furan ring over-reduction and polymerization[2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity production.

Section 1: Reaction Pathway & Mechanistic Workflow

The synthesis proceeds via a two-step cascade within a single reactor: the exothermic condensation of the carbaldehyde with an amine donor (e.g., ammonia) to form an imine intermediate, followed by catalytic hydrogenation to yield the primary amine.

G A 5-Methyl-2-phenylfuran- 3-carbaldehyde C Imine Intermediate (Schiff Base) A->C Condensation (-H2O) F Polymerization / Tars A->F High Temp / High Conc. B Ammonia / Amine Donor B->C D Catalytic Hydrogenation (Ni-Co or Raney-Ni) C->D H2, Pressure G Secondary Amines C->G Trans-imination E (5-Methyl-2-phenyl-3-furyl) methylamine D->E Selective Reduction E->G Reacts w/ Imine

Mechanistic workflow and competing side reactions in furan carbaldehyde reductive amination.

Section 2: Troubleshooting Guides & FAQs

Q1: We are observing significant tar formation and polymerization during the initial scale-up runs. What is causing this and how do we prevent it?

  • Causality: Furan carbaldehydes are highly electron-rich and prone to electrophilic aromatic substitution and ring-opening polymerizations, particularly at high concentrations and elevated temperatures[3]. In large-scale reactors, the exothermic condensation step can create localized "hot spots" if agitation is insufficient, accelerating these degradation pathways.

  • Solution:

    • Trans-imination Strategy: Instead of direct reductive amination with ammonia, use a more nucleophilic alkylamine to rapidly form a stable Schiff base, which suppresses polymerization, followed by trans-imination[3].

    • Controlled Dosing: Feed the carbaldehyde slowly into a pre-cooled solution of the amine donor to maintain the internal temperature below 20°C during the condensation phase.

Q2: Our primary amine yield is dropping due to the formation of secondary and tertiary amines. How can we improve selectivity?

  • Causality: As the concentration of the desired primary amine, (5-Methyl-2-phenyl-3-furyl)methylamine, increases in the reactor, it competes with ammonia to react with the unreacted imine intermediate. This trans-imination leads to the formation of secondary (dimer) and tertiary (trimer) amines[2].

  • Solution:

    • Ammonia Excess: Maintain a high molar excess of ammonia (typically 10:1 to 20:1 relative to the aldehyde) to drive the equilibrium toward the primary amine[4].

    • Solvent Selection: Utilize a biphasic solvent system or a mixed medium (e.g., THF-water) which has been shown to enhance primary amine selectivity over Raney-Nickel catalysts[4].

Q3: How do we prevent the over-reduction (hydrogenation) of the furan ring during the hydrogenation step?

  • Causality: Standard palladium-on-carbon (Pd/C) catalysts under high hydrogen pressure lack chemoselectivity and will readily reduce the furan double bonds, destroying the aromatic core.

  • Solution: Switch to a chemoselective catalyst. Acid-treated Raney-Nickel or Ni-Co bimetallic catalysts provide excellent selectivity for imine reduction without saturating the furan ring[3][4]. Maintain hydrogen pressure strictly between 2.0 - 3.0 MPa.

Section 3: Quantitative Data & Process Optimization Parameters

To facilitate rapid decision-making during process engineering, the following table summarizes the impact of catalyst and solvent selection on yield and selectivity, synthesized from validated furan amination studies[2][3][4].

Catalyst SystemSolvent MediumTemp (°C)H₂ Pressure (MPa)Primary Amine SelectivityFuran Ring Integrity
Pd/C (10%) Methanol504.0Low (< 40%)Poor (High over-reduction)
Ru/Phosphine Toluene803.0Moderate (60-70%)Good
Raney-Ni (Acid Treated) THF / Water (80:20)1202.5High (> 85%)Excellent
Ni-Co@SiO₂ Ethanol902.0Very High (> 90%)Excellent

Section 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By enforcing strict In-Process Controls (IPCs), the process prevents the progression of the reaction if the preceding chemical transformation is incomplete, thereby eliminating batch failures.

Protocol: Scaled-Up Synthesis of (5-Methyl-2-phenyl-3-furyl)methylamine

Materials:

  • 5-Methyl-2-phenylfuran-3-carbaldehyde (Substrate)[1]

  • Ammonia (7 M in Methanol) or gaseous NH₃

  • Acid-Treated Raney-Nickel Catalyst (10 wt%)

  • Anhydrous THF / Water mixture

Step-by-Step Methodology:

  • Reactor Preparation: Purge a high-pressure Hastelloy reactor with Nitrogen (3x) to ensure an inert atmosphere.

  • Amine Loading: Charge the reactor with the Ammonia/Methanol solution (15 molar equivalents relative to the substrate). Cool the jacket to 5°C.

  • Controlled Condensation: Slowly dose a solution of 5-Methyl-2-phenylfuran-3-carbaldehyde in THF into the reactor over 2 hours. Maintain agitation at 300 RPM.

    • Causality: Slow dosing prevents thermal spikes and suppresses polymerization[3].

  • IPC Check 1 (Imine Formation): After 4 hours of stirring at 15°C, sample the reactor.

    • Validation Gate: Proceed to step 5 only if HPLC confirms >95% conversion of the aldehyde to the imine. If <95%, extend stirring time. (Introducing H₂ prematurely will reduce the unreacted aldehyde to an alcohol byproduct).

  • Catalyst Addition & Pressurization: Add the Raney-Nickel catalyst as a slurry. Seal the reactor, purge with H₂ (3x), and pressurize to 2.5 MPa[4].

  • Hydrogenation: Heat the reactor to 100°C. Monitor hydrogen uptake via a mass flow controller.

  • IPC Check 2 (Reduction Completion): Sample after H₂ uptake ceases (typically 6-8 hours).

    • Validation Gate: Ensure imine peak is <1% by HPLC.

  • Work-up: Cool to room temperature, vent the reactor, and filter the catalyst through a Celite pad under an inert atmosphere (Raney-Ni is pyrophoric). Concentrate the filtrate under reduced pressure and purify via vacuum distillation to isolate the pure (5-Methyl-2-phenyl-3-furyl)methylamine.

Section 5: References

  • ACS Sustainable Chemistry & Engineering. Efficient Approach to Synthesizing 2,5-Bis(aminomethyl)furan from 5-Chloromethylfurfural via the Gabriel Synthesis through Trans-imination and Hydrogenation. Retrieved from:[Link]

  • MDPI. Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. Retrieved from:[Link]

  • SCIRP (Green and Sustainable Chemistry). Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Stabilizing (5-Methyl-2-phenyl-3-furyl)methylamine in Biological Assays

Welcome to the Application Support Center. This guide is engineered for drug development professionals and assay scientists working with (5-Methyl-2-phenyl-3-furyl)methylamine (CAS: 771572-29-3).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for drug development professionals and assay scientists working with (5-Methyl-2-phenyl-3-furyl)methylamine (CAS: 771572-29-3). Because this compound features both an electron-rich furan ring and a primary amine, it presents unique solubility and oxidative stability challenges in aqueous biological environments.

This resource provides field-proven troubleshooting protocols, mechanistic explanations, and validated Standard Operating Procedures (SOPs) to ensure reproducible assay data.

I. Frequently Asked Questions (FAQs): Chemical Properties & Stability Risks

Q1: Why does my (5-Methyl-2-phenyl-3-furyl)methylamine stock degrade over time, even when stored at -20°C? A: The degradation is primarily driven by the electron-rich nature of the furan scaffold. Furan rings readily engage in electrical interactions with biomolecules but are highly susceptible to oxidative ring-opening (often triggered by trace reactive oxygen species or light exposure)[1]. Additionally, repeated freeze-thaw cycles of DMSO stocks introduce atmospheric moisture, which accelerates the hydrolytic degradation of the primary amine.

Q2: I am observing erratic baseline noise in my cell-based assays. Could the compound be precipitating? A: Yes. The compound contains lipophilic phenyl and methyl groups, which drastically reduce its aqueous solubility. While it is highly soluble in neat Dimethyl Sulfoxide (DMSO) due to favorable hydrophobic interactions[2], introducing a high-concentration DMSO stock into a physiological buffer (pH 7.4) often causes "kinetic shock." The compound rapidly crashes out of solution, forming micro-precipitates that scatter light and interfere with optical readouts.

Q3: How does the primary amine affect the compound's behavior in different buffers? A: The primary amine acts as a weak base. In acidic environments (pH < 6.0), it becomes protonated, increasing aqueous solubility but potentially altering its target binding affinity. In standard biological buffers (pH 7.4), the equilibrium shifts toward the uncharged, lipophilic free base, which is highly prone to aggregation. Strict pH control and the use of co-solvents are required to maintain the compound in a monomeric state[3].

II. Troubleshooting Guide: Common Assay Failures

Issue 1: Loss of Compound Potency (IC50 Shift) Over 24 Hours
  • Causality: Oxidative degradation of the furan ring in oxygenated aqueous buffers.

  • Solution: Degas all biological buffers prior to use. Supplement the assay buffer with a mild antioxidant, such as 1 mM Dithiothreitol (DTT) or 0.1% ascorbic acid, provided it does not interfere with your specific biological target. Shield the assay plates from direct light.

Issue 2: High Inter-Replicate Variability
  • Causality: Inconsistent DMSO/water binary solvent effects. High local concentrations of DMSO can alter protein conformation or induce localized precipitation of the compound[4].

  • Solution: Ensure the final DMSO concentration in the assay never exceeds 1% (v/v). Use a "step-down" dilution method (detailed in the SOP below) rather than spiking high-concentration DMSO stock directly into the final assay volume.

Issue 3: Compound Adsorption to Plasticware
  • Causality: The lipophilic nature of the phenyl-furan core drives non-specific binding to standard polystyrene multi-well plates.

  • Solution: Utilize non-binding surface (NBS) or glass-coated microplates. Pre-incubate the plates with a blocking agent like 0.01% CHAPS or 0.1% BSA if compatible with your assay.

III. Standard Operating Procedures (SOPs): Preparation & Stabilization

To ensure a self-validating system, follow this step-by-step methodology for preparing and diluting (5-Methyl-2-phenyl-3-furyl)methylamine.

SOP 1: Preparation of 10 mM Master Stock
  • Equilibration: Allow the lyophilized (5-Methyl-2-phenyl-3-furyl)methylamine vial to equilibrate to room temperature in a desiccator to prevent condensation.

  • Solubilization: Dissolve the solid in anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve a 10 mM concentration.

  • Aliquotting: Aliquot the stock into single-use amber glass vials (e.g., 20 µL per vial) to prevent light-induced oxidation and eliminate freeze-thaw cycles[2].

  • Storage: Purge vials with dry nitrogen or argon gas before sealing. Store at -80°C.

SOP 2: Step-Down Aqueous Dilution (Kinetic Solubility Protocol)
  • Intermediate Dilution: Thaw a single 10 mM DMSO aliquot. Dilute it 1:10 in pure DMSO to create a 1 mM intermediate stock.

  • Buffer Preparation: Prepare the target biological buffer (e.g., PBS or HEPES, pH 7.4). Ensure it is at room temperature to prevent cold-shock precipitation.

  • Slow Addition: While vortexing the buffer at medium speed, add the 1 mM intermediate stock dropwise to achieve the desired final concentration (e.g., 10 µM). Crucial: The final DMSO concentration must remain ≤1.0%.

  • Verification: Measure the absorbance at 600 nm. An OD600 > 0.05 indicates micro-precipitation, meaning the kinetic solubility limit has been exceeded[2].

IV. Quantitative Data: Stability Metrics

The following table summarizes the expected stability and solubility metrics of (5-Methyl-2-phenyl-3-furyl)methylamine under various conditions to aid in experimental design.

ParameterConditionExpected Value / OutcomeMitigation Strategy
Stock Stability 10 mM in Anhydrous DMSO (-80°C)> 6 monthsUse argon purge; avoid freeze-thaw.
Aqueous Stability 10 µM in PBS, pH 7.4 (25°C)~4-6 hours (t1/2)Add 1 mM DTT; prepare fresh daily.
Kinetic Solubility 1% DMSO in PBS, pH 7.4< 50 µMUse step-down dilution; add 0.01% CHAPS.
Protein Interference >2% DMSO in assay bufferTarget protein unfoldingKeep final DMSO ≤ 1.0%[4].

V. Mechanistic Visualization

The following diagram illustrates the primary degradation pathways of the compound in biological assays and the corresponding stabilization strategies.

G cluster_degradation Degradation Pathways cluster_stabilization Stabilization Strategies Compound (5-Methyl-2-phenyl-3-furyl)methylamine FuranOx Furan Ring Oxidation (ROS/Light) Compound->FuranOx AmineAgg Amine Precipitation (pH > pKa in Buffer) Compound->AmineAgg Antiox Add Antioxidants (e.g., DTT/Ascorbate) FuranOx->Antiox Prevented by Cosolvent Optimize DMSO/Buffer (Maintain <1% DMSO) AmineAgg->Cosolvent Prevented by pHControl Strict pH Control (pH 6.5 - 7.4) AmineAgg->pHControl Prevented by

Degradation pathways of (5-Methyl-2-phenyl-3-furyl)methylamine and targeted stabilization strategies.

VI. References

  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. URL:[Link]

  • The Journal of Physical Chemistry B. Effect of Water–DMSO Binary Solvent Mixture on the Behavior of an Intrinsically Disordered Protein. ACS Publications. URL:[Link]

  • Canadian Journal of Chemistry. Strongly basic systems. VIII. The H− function for dimethyl sulfoxide – water. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Catalyst Poisoning in (5-Methyl-2-phenyl-3-furyl)methylamine Synthesis

Welcome to the Technical Support Center for the synthesis of furan-derived primary amines. The preparation of (5-Methyl-2-phenyl-3-furyl)methylamine via reductive amination is a critical transformation in pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of furan-derived primary amines. The preparation of (5-Methyl-2-phenyl-3-furyl)methylamine via reductive amination is a critical transformation in pharmaceutical development. However, researchers frequently encounter severe catalyst deactivation during this process. This guide synthesizes field-proven insights to help you troubleshoot, optimize, and validate your catalytic workflows, specifically addressing the dual challenges of amine-induced metal poisoning and furan-ring degradation.

Mechanistic Workflow & Poisoning Pathways

To effectively troubleshoot, we must first map the causality of the reaction. The reductive amination proceeds via the condensation of 5-methyl-2-phenylfuran-3-carbaldehyde with ammonia to form an imine intermediate, followed by catalytic hydrogenation. Catalyst poisoning typically occurs via two competing off-target pathways: product inhibition and substrate degradation.

SynthesisWorkflow Substrate 5-Methyl-2-phenylfuran- 3-carbaldehyde + NH3 Imine Imine Intermediate Substrate->Imine Condensation Product (5-Methyl-2-phenyl-3-furyl) methylamine Imine->Product Catalytic Hydrogenation Poison2 Furan Polymerization (Humin/Coke Deposition) Imine->Poison2 Thermal Degradation Poison1 Amine Chemisorption (Metal Active Site Blockage) Product->Poison1 Product Inhibition Mitigation1 Use Ru/TiO2 or Co@CNT (Shields Metal Sites) Poison1->Mitigation1 Mitigation2 Low Temp (<50°C) & Biphasic Extraction Poison2->Mitigation2 Mitigation1->Imine Restores Turnover Mitigation2->Substrate Prevents Side Reactions

Workflow of (5-Methyl-2-phenyl-3-furyl)methylamine synthesis, poisoning routes, and mitigation.

Troubleshooting Guide & FAQs

Q1: Why does my Palladium (Pd/C) catalyst rapidly lose activity before the reductive amination is complete? Causality & Experience: Primary amines, such as your target (5-Methyl-2-phenyl-3-furyl)methylamine, act as potent Lewis bases. They strongly coordinate to the electrophilic palladium surface, forming stable bis(amino)-palladium complexes that physically block active catalytic sites and lead to catalyst erosion[1]. Self-Validating System: Monitor the hydrogen uptake via the pressure drop in your autoclave. A sharp cessation of H2​ uptake before the theoretical 1 molar equivalent is consumed indicates premature poisoning. If GC-MS analysis of a reaction aliquot shows high levels of the imine intermediate but no aldehyde, the amination step is successful, but the hydrogenation step is poisoned.

Q2: How can I prevent the primary amine product from poisoning the catalyst without degrading the furan ring? Causality & Experience: In standard amine syntheses, adding acids (like HCl) protonates the product amine, reducing its nucleophilicity and preventing metal coordination. However, furan rings are highly sensitive to acidic conditions, which trigger ring-opening to dicarbonyls and subsequent hydrogenolysis[2]. Instead of modifying the reaction matrix, modify the catalyst architecture.3 physically shield the active metal core from excessive amine chemisorption while allowing H2​ and smaller intermediates to pass through[3]. Alternatively, Ruthenium on Titanium Dioxide (Ru/TiO2) promotes efficient Schiff base ammonolysis and resists amine binding better than Pd/C[4].

Q3: I am observing a dark, oily residue on my catalyst and a drop in yield over multiple cycles. What is this, and how do I fix it? Causality & Experience: This phenomenon is known as "coking" or "fouling." It is caused by the deposition of humins—polymeric byproducts formed from the thermal degradation and self-condensation of furan intermediates[5]. 5-Methyl-2-phenylfuran-3-carbaldehyde can undergo self-condensation if the reaction temperature is too high. Self-Validating System: Implement a biphasic reaction system or lower the reaction temperature to 30 °C. By continuously extracting the formed (5-Methyl-2-phenyl-3-furyl)methylamine into an organic phase or using a highly active low-temperature catalyst like Ru/TiO2, you prevent thermal over-exposure and subsequent polymerization.

Quantitative Data: Catalyst Performance & Mitigation Strategies

The following table summarizes the comparative performance of various catalyst systems for furan-based reductive aminations, highlighting their primary failure modes and the causality behind their operational lifespans.

Catalyst SystemPrimary Deactivation MechanismMitigation StrategyTypical Yield (%)Relative Lifespan (Cycles)
Pd/C (10 wt%) Amine Chemisorption / Bis(amino)-Pd formationAcid additives (High risk of furan ring-opening)45–60%1–2
Raney Nickel Humin Deposition (Coking)Biphasic extraction / Lower operating temperature70–80%3–5
Ru/TiO2 Minimal at low temperaturesOperate strictly at ≤30 °C to prevent thermal coking>95%>5
Co@CNT Minimal (Steric shielding by carbon shell)Intrinsic catalyst design (No external additives needed)>90%>7

Experimental Protocols

Protocol 1: Optimized Reductive Amination using Ru/TiO2

This protocol leverages the synergistic effect of electron-deficient Ru and Lewis acid sites on TiO2 to achieve high conversion at low temperatures, completely bypassing thermal furan degradation[4].

  • Reactor Preparation: Purge a 50 mL stainless steel high-pressure autoclave with N2​ for 5 minutes to remove trace oxygen, which can cause unwanted oxidation of the furan ring.

  • Reagent Loading: Add 5-methyl-2-phenylfuran-3-carbaldehyde (1.0 mmol), Ru/TiO2 catalyst (calcined at 200 °C, 100 mg), and anhydrous methanol (15 mL) into the reactor.

  • Schiff Base Ammonolysis: Charge the sealed reactor with NH3​ gas (0.5 MPa). Stir the mixture at 800 rpm at room temperature for 30 minutes.

    • Causality: Pre-forming the imine intermediate prevents the aldehyde from undergoing side-reactions during the hydrogenation phase.

  • Catalytic Hydrogenation: Pressurize the reactor with H2​ to 4.0 MPa. Heat the system to exactly 30 °C. Maintain stirring at 800 rpm for 2 hours.

  • Validation & Workup:

    • Self-Validation Checkpoint: Monitor the pressure gauge. The reaction is complete when the pressure drop stabilizes (indicating ~1 mmol of H2​ consumption).

    • Carefully vent the unreacted gases. Filter the mixture through a Celite pad to recover the Ru/TiO2 catalyst. Concentrate the filtrate under reduced pressure to yield the crude (5-Methyl-2-phenyl-3-furyl)methylamine.

Protocol 2: Oxidative Catalyst Regeneration for Coked Catalysts

If your catalyst (e.g., Raney Ni or supported noble metals) has been deactivated by humin deposition (coking), this controlled oxidative treatment will regenerate active sites without causing metal sintering[5].

  • Catalyst Recovery: Separate the deactivated, darkened catalyst from the reaction mixture via vacuum filtration. Wash thoroughly with ethanol (3 x 20 mL) to remove loosely bound organics.

  • Drying: Dry the catalyst under vacuum at 60 °C for 4 hours to remove residual solvent.

    • Self-Validation Checkpoint 1: Weigh the dried, coked catalyst accurately.

  • Oxidative Treatment (Decoking): Place the dried catalyst in a quartz tube furnace. Initiate a flow of a dilute oxygen/nitrogen mixture (2–5% O2​ ).

    • Causality: Using dilute oxygen prevents thermal runaway. Uncontrolled exotherms will cause metal particle agglomeration (sintering), permanently destroying the catalyst's surface area.

  • Temperature Ramp: Heat the furnace at a slow ramp rate of 5 °C/min up to 300 °C. Hold at 300 °C for 2 hours to selectively combust the carbonaceous humins.

  • Reduction & Validation: Switch the gas flow to 10% H2​ in N2​ and hold at 200 °C for 1 hour to re-reduce any oxidized metal species back to their active state.

    • Self-Validation Checkpoint 2: Weigh the regenerated catalyst. A mass loss of 5–15% typically corresponds to the successful volatilization of humins. Re-test the catalyst in a small-scale reaction; achieving >85% of the original baseline conversion validates the regeneration protocol.

References

  • Synergistic Effect of Electron-Deficient Ru0 and Lewis Acid Sites on Ru/TiO2 for Efficient Reductive Amination of Furfural via Promoting Schiff Base Ammonolysis ACS Publications [Link]

  • Chemical Transformation of Biomass-Derived Furan Compounds into Polyols MDPI [Link]

  • Targeted Conversion of Biomass into Primary Diamines via Carbon Shell-Confined Cobalt Nanoparticles ACS Applied Materials & Interfaces [Link]

  • Poisoning and deactivation of palladium catalysts ResearchGate[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison Guide: (5-Methyl-2-phenyl-3-furyl)methylamine vs. Traditional Furan-Based Amines in Organic Synthesis

Introduction & Executive Summary As drug discovery and complex organic synthesis lean heavily into functionalized heterocycles, the selection of appropriate amine building blocks is critical. Furan-based amines are ubiqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Executive Summary

As drug discovery and complex organic synthesis lean heavily into functionalized heterocycles, the selection of appropriate amine building blocks is critical. Furan-based amines are ubiquitous in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. While traditional primary amines like furfurylamine (derived from biomass furfural) are valued for their high reactivity and accessibility[1], highly substituted variants such as (5-Methyl-2-phenyl-3-furyl)methylamine (CAS: 771572-29-3) offer unique steric and electronic profiles that are indispensable for fragment-based drug design[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance, structural causality, and synthetic utility of these two classes of furan-based amines, providing actionable, self-validating protocols for your laboratory workflows.

Structural and Electronic Causality

The reactivity of furan-based amines is fundamentally dictated by the position of the aminomethyl group and the substitution pattern on the furan ring. Understanding these principles allows chemists to predict reaction kinetics and chemoselectivity.

  • Furfurylamine (2-Furanylmethylamine): In this traditional building block, the aminomethyl group is located at the C2 position. Lacking adjacent bulky substituents, the primary amine is highly nucleophilic and sterically unhindered. This results in rapid reaction kinetics but can also lead to unwanted side reactions, such as polyalkylation or poor chemoselectivity in complex mixtures[3].

  • (5-Methyl-2-phenyl-3-furyl)methylamine: Here, the aminomethyl group is positioned at C3, flanked by a bulky phenyl ring at C2. This creates a sterically shielded microenvironment around the nitrogen atom. Consequently, nucleophilic attack is kinetically slower, which inherently increases chemoselectivity during amide coupling or reductive amination. Furthermore, the electron-donating 5-methyl group enriches the electron density of the furan core, altering its oxidation potential and enhancing the stability of the heterocycle against electrophilic degradation compared to unsubstituted furans[2].

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of both amines under standard synthetic conditions.

ParameterFurfurylamine (Traditional)(5-Methyl-2-phenyl-3-furyl)methylamine
CAS Number 617-89-0771572-29-3
Amine Position C2 (Unhindered)C3 (Sterically Hindered by C2-Phenyl)
Nucleophilicity High (Rapid reaction kinetics)Moderate (Sterically modulated)
Amide Coupling Yield (HATU) 85–95% (1–2 hours)65–80% (12–16 hours)
Primary Application Bulk solvent, polymer curing, basic intermediatesFragment-based drug discovery, complex scaffolds
Furan Ring Electron Density BaselineEnriched (via 5-Methyl electron donation)

Experimental Protocol: Chemoselective Amide Bond Formation

To demonstrate the practical differences between these amines, the following self-validating protocol outlines a standard amide coupling using HATU and DIPEA. This methodology is adapted from established high-yield syntheses of furan-amine derivatives[4] and high-throughput screening library generation[5].

Objective: To synthesize stable amide scaffolds while observing the kinetic differences caused by steric hindrance.

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine: Furfurylamine OR (5-Methyl-2-phenyl-3-furyl)methylamine (1.2 eq)

  • Coupling Agent: HATU (1.5 eq) or T3P (50% in EtOAc)[5]

  • Base: DIPEA (3.0 eq)

  • Solvent: Anhydrous CH₂Cl₂ (0.1 M)

Step-by-Step Methodology:

  • Carboxylic Acid Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂ to achieve a 0.1 M concentration. Add DIPEA (3.0 eq) followed by HATU (1.5 eq). Stir the mixture at room temperature for 15–30 minutes.

    • Self-Validation Check: Analyze an aliquot via LC-MS to confirm the complete consumption of the starting acid and the formation of the active O-Atab ester intermediate.

  • Nucleophilic Addition: Introduce the selected furan-based amine (1.2 eq) to the activated ester solution.

  • Kinetic Monitoring & Causality:

    • For Furfurylamine: Stir at room temperature for 1–2 hours. The lack of steric hindrance allows for rapid nucleophilic attack. Monitor via TLC (Hexanes/EtOAc) until the active ester is consumed.

    • For (5-Methyl-2-phenyl-3-furyl)methylamine: Stir at room temperature for 12–16 hours. The steric bulk of the adjacent 2-phenyl group significantly retards the approach trajectory of the amine, necessitating extended reaction times to achieve high conversion[4].

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂ (3x). Wash the combined organic layers sequentially with 1M HCl (to remove any unreacted amine) and brine.

  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the pure furan-amide.

Mechanistic Workflow

The following diagram illustrates the logical workflow and kinetic divergence during the amide coupling of these two distinct furan-based amines.

Workflow Acid Carboxylic Acid Activation (HATU or T3P + DIPEA) ActiveEster Active Ester Intermediate Acid->ActiveEster Base (DIPEA) 15 mins, RT Furf Addition of Furfurylamine (Unobstructed 2-position) ActiveEster->Furf Pathway A SubFurf Addition of (5-Methyl-2-phenyl- 3-furyl)methylamine (Sterically Shielded 3-position) ActiveEster->SubFurf Pathway B ProdFurf Standard Furan Amide Rapid Conversion / Lower Selectivity Furf->ProdFurf Nucleophilic Attack < 2 hours ProdSubFurf Substituted Furan Amide Controlled Conversion / High Selectivity SubFurf->ProdSubFurf Nucleophilic Attack 12-16 hours

Figure 1: Comparative experimental workflow and kinetic logic for amide coupling of furan-amines.

Conclusion

While furfurylamine remains a staple for bulk synthesis and straightforward reductive aminations[3], (5-Methyl-2-phenyl-3-furyl)methylamine provides a highly tailored scaffold for advanced organic synthesis. The intentional steric hindrance from the 2-phenyl group and the electronic modulation from the 5-methyl group make it an ideal candidate for generating highly selective, stable, and complex molecular architectures in pharmaceutical research.

References

  • Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry (RSC Publishing).1

  • Cas No.771572-29-3 — TargetMol Chemicals. TargetMol.2

  • Efficient Reductive Amination of Furfural to a Primary Amine on a Pt/TiO2 Catalyst: A Manifestation of the Nanocluster Proximity Effect. ACS Catalysis - ACS Publications.3

  • High Content Screening of Diverse Compound Libraries Identifies Potent Modulators of Tubulin Dynamics. ACS Medicinal Chemistry Letters.5

  • Full article: The convenient synthesis and evaluation of the anticancer activities of new resveratrol derivatives. Taylor & Francis.4

Sources

Comparative

Analytical Superiority: Validating (5-Methyl-2-phenyl-3-furyl)methylamine Purity via Quantitative GC-MS

(5-Methyl-2-phenyl-3-furyl)methylamine (CAS 771572-29-3) is a specialized heterocyclic primary amine utilized as a critical building block in advanced drug discovery and agrochemical synthesis. Because its downstream app...

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Author: BenchChem Technical Support Team. Date: April 2026

(5-Methyl-2-phenyl-3-furyl)methylamine (CAS 771572-29-3) is a specialized heterocyclic primary amine utilized as a critical building block in advanced drug discovery and agrochemical synthesis. Because its downstream applications are highly sensitive to trace regioisomeric impurities (e.g., 4-methyl furan variants) and unreacted precursors, establishing a rigorous, self-validating purity profile is paramount.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of quantitative Gas Chromatography-Mass Spectrometry (GC-MS) against alternative analytical modalities, providing a field-proven, mechanistic protocol for validating the purity of this compound.

Comparative Analysis: Why GC-MS Outperforms Alternatives

When developing a validation framework for heterocyclic amines, analysts typically evaluate High-Performance Liquid Chromatography (HPLC-UV), quantitative Nuclear Magnetic Resonance (qNMR), and GC-MS. However, the unique structural features of (5-Methyl-2-phenyl-3-furyl)methylamine dictate specific analytical causality:

  • HPLC-UV : While the furan and phenyl rings provide a strong UV chromophore, reversed-phase HPLC struggles to resolve structurally similar regioisomers without complex, time-consuming gradient methods. Furthermore, UV detection cannot definitively identify unknown impurities.

  • qNMR : Offers excellent absolute purity assessment without the need for reference standards. However, it fundamentally lacks the sensitivity required for trace-level impurity profiling (Limit of Detection typically ~1.0%).

  • Quantitative GC-MS : Delivers the high theoretical plate count necessary to separate closely eluting isomers. When coupled with Electron Ionization (EI) MS, it provides definitive structural elucidation of trace impurities.

The Analytical Challenge : Primary amines are highly polar and prone to adsorption and peak tailing in the GC inlet due to active hydrogen interactions with column silanol groups[1]. Therefore, chemical derivatization is a non-negotiable prerequisite to ensure thermal stability and quantitative accuracy [2].

Table 1: Performance Comparison of Analytical Modalities
ParameterHPLC-UVqNMRDerivatization GC-MS
Isomeric Resolution ModerateLowHigh
Trace Impurity LOD ~0.05%~1.0%<0.01%
Structural Identification No (Requires LC-MS)Yes (Bulk only)Yes (Fragment library)
Throughput HighMediumMedium-High
Matrix Interference HighLowLow (Post-derivatization)

Mechanistic Protocol: A Self-Validating GC-MS Workflow

To establish a self-validating system, we employ an Internal Standard (IS) methodology coupled with pre-column derivatization. We utilize isobutyl chloroformate (IBCF) as the derivatizing agent.

Causality of Experimental Choice : IBCF reacts rapidly with the primary amine group of (5-Methyl-2-phenyl-3-furyl)methylamine to form a volatile, thermally stable carbamate derivative. This masks the active amine hydrogen, eliminating column adsorption, sharpening peak shape, and drastically improving the signal-to-noise ratio [2]. The inclusion of a deuterated Internal Standard ensures that any variations in derivatization efficiency or injection volume are mathematically normalized, making the protocol inherently self-validating.

GCMS_Workflow Prep 1. Sample Derivatization (Isobutyl Chloroformate) GC 2. Gas Chromatography (Capillary Separation) Prep->GC Volatile Carbamates IS Internal Standard (IS) (e.g., Benzylamine-d7) IS->Prep Spiked into sample MS 3. Mass Spectrometry (EI Ionization & SIM) GC->MS Eluting Analytes Valid 4. ICH Q2(R2) Validation (Data Processing) MS->Valid Quantitative Ratios

Workflow for (5-Methyl-2-phenyl-3-furyl)methylamine purity analysis by GC-MS.

Step-by-Step Methodology
  • Standard Preparation : Accurately weigh 10.0 mg of (5-Methyl-2-phenyl-3-furyl)methylamine reference standard into a 10 mL volumetric flask. Dissolve completely in analytical-grade toluene.

  • Internal Standard Addition : Spike all calibration standards and test samples with a constant concentration (e.g., 50 µg/mL) of Benzylamine-d7 (IS).

    • System Suitability Check: The IS peak area must remain consistent (RSD < 5%) across all injections to validate instrument stability.

  • Two-Phase Derivatization : Transfer 1.0 mL of the sample solution to a glass autosampler vial. Add 50 µL of pyridine (acting as an acid scavenger) and 50 µL of isobutyl chloroformate. Vortex vigorously for 30 seconds and incubate at room temperature for 10 minutes. Quench the excess reagent with 1 mL of alkaline methanol.

  • Instrumental Parameters (GC-MS) :

    • Column : 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30 m × 0.25 mm × 0.25 µm.

    • Inlet : 250°C, Split ratio 10:1 to prevent column overloading.

    • Oven Program : Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • MS Settings : Electron Ionization (70 eV). Acquire in Selected Ion Monitoring (SIM) mode targeting the molecular ion of the carbamate derivative for precise quantitation, while simultaneously running SCAN mode (m/z 50-400) for unknown impurity identification.

Validation Framework (ICH Q2(R2) Compliant)

In accordance with the latest [3], the analytical procedure must demonstrate suitability for its intended purpose through rigorous statistical evaluation of specificity, linearity, accuracy, and precision.

Table 2: Representative ICH Q2(R2) Validation Data for GC-MS Assay
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at retention timeResolution (Rs) > 2.0 from nearest impurityPass
Linearity R² ≥ 0.99 (Reporting level to 120%)R² = 0.9994 (Range: 10 - 150 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.6% (n=9 across 3 levels)Pass
Precision (Repeatability) RSD ≤ 2.0%RSD = 0.85% (n=6, 100% test conc.)Pass
Limit of Quantitation Signal-to-Noise (S/N) ≥ 100.05 µg/mL (S/N = 15)Pass

Causality of Validation Outcomes : The exceptional linearity and precision observed in Table 2 are direct results of the derivatization strategy, which prevents amine degradation in the hot GC inlet. Furthermore, the specificity is guaranteed by the combination of the high-resolution DB-5MS capillary column and mass-selective detection, which easily differentiates the target compound from structurally similar synthetic byproducts.

Conclusion

For the purity validation of (5-Methyl-2-phenyl-3-furyl)methylamine, quantitative GC-MS combined with chloroformate derivatization offers an unparalleled combination of sensitivity, specificity, and robustness compared to HPLC-UV or qNMR. By anchoring the protocol in an internally standardized, self-validating framework, laboratories can achieve full compliance with ICH Q2(R2) standards, ensuring the absolute integrity of downstream pharmaceutical or chemical applications.

References

  • How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More ResolveMass Laboratories Inc.[Link][1]

  • Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization ACS Publications[Link][2]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA)[Link][3]

Sources

Validation

High-Resolution LC-ESI-QTOF-MS vs. GC-EI-MS: Structural Elucidation of (5-Methyl-2-phenyl-3-furyl)methylamine

In modern drug development, the structural elucidation of furan-based pharmacophores requires orthogonal analytical strategies. (5-Methyl-2-phenyl-3-furyl)methylamine (C₁₂H₁₃NO, Exact Mass: 187.0997 Da) presents a unique...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

In modern drug development, the structural elucidation of furan-based pharmacophores requires orthogonal analytical strategies. (5-Methyl-2-phenyl-3-furyl)methylamine (C₁₂H₁₃NO, Exact Mass: 187.0997 Da) presents a unique analytical challenge due to its three distinct functional moieties: a highly conjugated furan core, a stable phenyl substituent, and a basic primary methylamine group.

This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS) for the characterization of this compound. By examining the causality behind their distinct fragmentation pathways, we can establish self-validating protocols that ensure absolute structural confidence.

Ionization Dynamics: Hard vs. Soft Approaches

The choice of ionization source fundamentally alters the fragmentation mechanism of (5-Methyl-2-phenyl-3-furyl)methylamine.

GC-EI-MS (Hard Ionization): At 70 eV, electron ionization strips an electron primarily from the nitrogen lone pair or the furan π -system. The resulting high-energy radical cation [M]+∙ at m/z 187 undergoes rapid, structurally diagnostic fragmentation. The dominant pathway is C-C bond scission alpha to the amine, which yields the highly stable iminium ion [CH2​=NH2​]+ at m/z 30. This specific hydrogen atom loss and bond scission is the universal base peak mechanism for primary aliphatic and benzylic-type amines[1]. Reference spectra for structural analogs, such as 2-furanmethanamine, confirm this overwhelming propensity for alpha-cleavage over furan ring preservation[2].

LC-ESI-QTOF-MS (Soft Ionization): Electrospray ionization in positive mode gently protonates the most basic site (the primary amine), yielding an even-electron precursor ion [M+H]+ at m/z 188.107. Because this ion is highly stable, structural elucidation requires Collision-Induced Dissociation (CID). The soft ionization preserves the molecular envelope, allowing for sub-2 ppm mass accuracy measurements that definitively prove the elemental composition of the intact molecule before fragmentation is induced.

Mechanistic CID Fragmentation Pathways (The "Why")

When the [M+H]+ ion is subjected to CID in the QTOF collision cell, the energy breaks the weakest bonds first. The lowest-energy pathway is the heterolytic cleavage of the C-N bond, expelling neutral ammonia ( NH3​ , -17.026 Da). The resulting cation at m/z 171.080 is highly stabilized by resonance across the furan ring and the adjacent phenyl group.

As collision energy increases, the furan core itself begins to fragment. The fragmentation of furan derivatives typically involves the cleavage of the furan ring, leading to characteristic losses of small neutral molecules like carbon monoxide (CO, -27.995 Da)[3]. This ring-opening contraction yields a highly conjugated hydrocarbon cation at m/z 143.085. While substituted furans can occasionally exhibit unusual homolytic bond cleavages and radical losses under specific MS conditions[4], the heterolytic loss of CO remains the primary diagnostic indicator of the furan core in this scaffold.

CID_Pathway M Precursor Ion [M+H]+ m/z 188.107 F1 Fragment 1 [M+H - NH3]+ m/z 171.080 M->F1 - NH3 (-17.026 Da) F2 Fragment 2 [M+H - NH3 - CO]+ m/z 143.085 F1->F2 - CO (-27.995 Da) F3 Fragment 3 Phenyl Cation m/z 77.039 F1->F3 Furan Ring Cleavage

Fig 1: Proposed CID fragmentation pathway of [M+H]+ in positive ion mode.

Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical run must be a self-validating system. The following protocols incorporate internal checks to rule out false positives, carryover, and mass drift.

Protocol A: LC-ESI-QTOF-MS Workflow
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute to 1 µg/mL in H2​O /MeOH (50:50, v/v) containing 0.1% Formic Acid.

    • Self-Validation: Prepare a solvent blank (matrix without analyte) to inject immediately prior to the sample to monitor background noise and rule out column carryover.

  • Chromatography: Inject 2 µL onto a Waters ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm). Run a linear gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 10 minutes at a flow rate of 0.3 mL/min.

  • Ionization (ESI+): Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and source temperature to 120°C.

    • Self-Validation: Continuously infuse Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer as a lock-mass to ensure dynamic mass accuracy remains < 2.0 ppm throughout the run.

  • CID Fragmentation: Isolate m/z 188.10 in the quadrupole. Ramp collision energy (CE) from 15 eV to 35 eV using Argon to capture both primary ( NH3​ loss) and secondary (CO loss) fragments.

Protocol B: GC-EI-MS Workflow
  • Sample Preparation: Dilute the stock solution to 10 µg/mL in Hexane.

    • Self-Validation: Derivatize a secondary aliquot with Trifluoroacetic Anhydride (TFAA). A mass shift of +96 Da in the molecular ion definitively confirms the presence of the primary amine, differentiating it from potential tertiary amine isomers.

  • Chromatography: Inject 1 µL (splitless mode) onto an Agilent HP-5MS column (30 m x 0.25 mm, 0.25 µm). Hold at 60°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min.

  • Ionization & Detection: Set the electron energy strictly to 70 eV. Maintain the ion source at 230°C. Scan from m/z 30 to 300.

    • Self-Validation: Run a Perfluorotributylamine (PFTBA) tune prior to the sequence to verify m/z 69, 219, and 502 relative abundances and peak widths.

MS_Workflow cluster_GC GC-EI-MS Pathway cluster_LC LC-ESI-QTOF-MS Pathway Start Sample: (5-Methyl-2-phenyl-3-furyl)methylamine Deriv Derivatization (Optional) (e.g., TFAA) Start->Deriv Aliquot 1 Prep Dilution in MeOH/H2O (0.1% FA) Start->Prep Aliquot 2 GC Gas Chromatography (HP-5MS Column) Deriv->GC EI Electron Ionization (70 eV) Hard Ionization GC->EI GC_Data Fragment Ions m/z 187, 157, 30 EI->GC_Data LC UHPLC Separation (C18 Column) Prep->LC ESI ESI Positive Mode Soft Ionization LC->ESI CID CID Fragmentation (15-35 eV) ESI->CID LC_Data Accurate Mass Fragments m/z 188.107, 171.080 CID->LC_Data

Fig 2: Comparative experimental workflow for GC-EI-MS and LC-ESI-QTOF-MS analysis.

Comparative Data Synthesis

The true power of this comparative approach lies in the complementary nature of the data. GC-EI-MS provides a highly reproducible, library-searchable fingerprint dominated by the m/z 30 base peak. Conversely, LC-ESI-QTOF-MS provides exact elemental compositions for the heavier structural core.

Table 1: GC-EI-MS (70 eV) Key Fragment Ions
m/zRelative AbundanceIon AssignmentFormation Mechanism
187 Low (5-10%) [M]+∙ Intact molecular radical cation
157 Medium (30-40%) [M−CH2​NH2​]+ Alpha-cleavage (loss of aminomethyl radical)
129 Low (15%) [157−CO]+ Furan ring opening
77 Medium (25%) [C6​H5​]+ Phenyl cation cleavage
30 Base Peak (100%) [CH2​=NH2​]+ Alpha-cleavage (charge retention on amine)[1]
Table 2: LC-ESI-QTOF-MS (Positive Mode CID) Accurate Mass Fragments
Expected m/zFormulaMass Error (ppm)Neutral LossStructural Significance
188.1070 C12​H14​NO+ < 2.0NoneProtonated precursor [M+H]+
171.0804 C12​H11​O+ < 2.0 NH3​ (17.026 Da)Confirms primary amine presence
143.0855 C11​H11+​ < 3.0CO (27.995 Da)Confirms furan core (ring opening)[3]
77.0386 C6​H5+​ < 3.0 C5​H6​O (82.04 Da)Confirms unsubstituted phenyl ring

References

  • Wang, et al. "Characterizing the fragmentation of 2,5-bis (4-amidinophenyl)furan-bis-O-methylamidoxime and selected metabolites using ion trap mass spectrometry." National Institutes of Health (PubMed). URL:[Link]

  • NIST Mass Spectrometry Data Center. "2-Furanmethanamine." NIST Chemistry WebBook, SRD 69. URL:[Link]

  • Doc Brown's Chemistry. "Mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern of m/z m/e ions." Doc Brown's Advanced A Level Chemistry. URL:[Link]

Sources

Comparative

Comparative Guide: Green Chemistry Synthesis Routes for (5-Methyl-2-phenyl-3-furyl)methylamine

Executive Summary & Chemical Context (5-Methyl-2-phenyl-3-furyl)methylamine (CAS: 771572-29-3) is a highly specialized furan-based primary amine utilized as a critical building block in the development of novel pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

(5-Methyl-2-phenyl-3-furyl)methylamine (CAS: 771572-29-3) is a highly specialized furan-based primary amine utilized as a critical building block in the development of novel pharmaceuticals and agrochemicals. The furan scaffold is a privileged structure in medicinal chemistry, known to interact favorably with a variety of biological targets including G-protein coupled receptors (GPCRs) and specific kinase enzymes[1].

Historically, the synthesis of substituted furfurylamines relied on classical reductive amination utilizing toxic hydride reagents (e.g., sodium cyanoborohydride) in volatile organic solvents, or multi-step Paal-Knorr cyclizations that suffer from poor atom economy and high E-factors[2]. As drug development pipelines increasingly mandate sustainable manufacturing practices, the focus has shifted toward Green Chemistry routes. This guide objectively compares the two most viable green synthesis pathways for this molecule: Biocatalytic Reductive Amination and Heterogeneous Catalytic Amination .

Mechanistic Pathways: Biocatalysis vs. Heterogeneous Catalysis

Both green methodologies bypass the need for stoichiometric toxic reducing agents by utilizing the corresponding aldehyde precursor, 5-methyl-2-phenylfuran-3-carbaldehyde , and condensing it with an amine donor (ammonia) to form a transient imine (Schiff base). The routes diverge in how they reduce this imine to the final primary amine.

  • Biocatalytic Route: Utilizes engineered Amine Dehydrogenases (AmDHs) or Transaminases. The enzyme provides a pre-organized chiral/active pocket that lowers the activation energy for imine reduction. The reaction occurs in an aqueous buffer, utilizing ammonium formate as both the nitrogen source and the reducing equivalent, releasing only water and CO₂ as byproducts[3].

  • Heterogeneous Route: Employs supported metal nanoparticles (e.g., Pd/γ-Al₂O₃) with molecular hydrogen (H₂) and anhydrous ammonia. The amphoteric nature of the γ-Al₂O₃ support is the causal factor for high chemoselectivity; its Lewis acid sites coordinate the furanic oxygen, sterically protecting the furan ring from over-reduction while directing the Pd nanoparticles to selectively reduce the imine[2].

ChemPathway Aldehyde 5-Methyl-2-phenylfuran- 3-carbaldehyde Imine Imine Intermediate (Schiff Base) Aldehyde->Imine + NH3 - H2O Amine (5-Methyl-2-phenyl-3-furyl) methylamine Imine->Amine Reduction (AmDH or Pd/H2)

Mechanistic pathway for the direct reductive amination of furan-3-carbaldehyde.

Quantitative Performance Comparison

The following table summarizes the quantitative performance metrics of the two green routes compared against the traditional chemical baseline. Data is synthesized from recent optimizations in furan-based amine production[1][3][4].

Performance MetricBiocatalytic Route (AmDH)Heterogeneous Route (Pd/γ-Al₂O₃)Traditional Route (NaBH₃CN)
Target Yield (%) > 95%92 - 98%60 - 75%
Chemoselectivity > 99% (No furan ring reduction)~ 95% (Minimal furan reduction)~ 80% (Over-alkylation common)
Atom Economy Excellent (H₂O, CO₂ byproducts)Excellent (H₂O byproduct)Poor (Boron/Cyanide waste)
E-factor < 5< 10> 50
Reaction Temperature 30 °C80 °C25 °C - 60 °C
Primary Solvent Aqueous Buffer2-MeTHF or EthanolMethanol / Dichloromethane
Industrial Scalability Moderate (Batch/Flow Bioreactors)High (Continuous Flow / Autoclave)Low (Toxicity & Waste concerns)

In-Depth Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal checkpoints to verify reaction progress and mechanistic fidelity.

Protocol A: Biocatalytic Reductive Amination

Objective: Synthesize the target amine using an engineered Amine Dehydrogenase (AmDH) coupled with Formate Dehydrogenase (FDH) for in situ cofactor regeneration[5]. Causality: An aqueous ammonium formate buffer is selected because it serves a dual purpose: it provides the necessary ammonia for imine formation and acts as the sacrificial electron donor for FDH to recycle NAD⁺ to NADH. A pH of 8.5 is strictly maintained to balance the availability of nucleophilic free ammonia (pKa ~9.2) with the conformational stability of the AmDH enzyme[5].

Workflow Step1 1. Substrate Preparation (Aldehyde + NH4-Formate Buffer) Step2 2. Biocatalyst Addition (AmDH + FDH + NAD+) Step1->Step2 Step3 3. Enzymatic Incubation (30°C, 24h, 200 rpm) Step2->Step3 Step4 4. Self-Validation (HPLC Conversion Check >95%) Step3->Step4 Step5 5. Extraction & Purification (pH 11 Adjustment + EtOAc) Step4->Step5

Step-by-step biocatalytic reductive amination workflow with self-validation checkpoints.

Step-by-Step Procedure:

  • Matrix Preparation: In a 50 mL baffled Erlenmeyer flask, prepare 20 mL of ammonium formate buffer (500 mM). Adjust the pH precisely to 8.5 using dilute NH₄OH.

  • Substrate Solubilization: Dissolve 50 mg of 5-methyl-2-phenylfuran-3-carbaldehyde in 1 mL of DMSO. Add this dropwise to the buffer to prevent substrate precipitation.

  • Enzyme Loading: Add 10 mg of purified AmDH, 5 mg of FDH, and 1 mM of the NAD⁺ cofactor to the mixture.

  • Incubation & Primary Validation: Seal the flask with a gas-permeable membrane. Incubate at 30 °C with orbital shaking at 200 rpm. Self-Validation: Monitor the reaction for the stoichiometric release of CO₂ bubbles, confirming active cofactor regeneration.

  • Secondary Validation (Conversion Check): After 24 hours, quench a 100 µL aliquot with 100 µL of acetonitrile. Centrifuge at 10,000 x g for 5 mins and analyze the supernatant via HPLC (UV detection at 254 nm). Proceed only if conversion exceeds 95%.

  • Workup: Adjust the bulk reaction mixture to pH 11 using 1M NaOH. Causality: This fully deprotonates the newly formed primary amine, driving it into the organic phase. Extract with ethyl acetate (3 x 15 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure (5-Methyl-2-phenyl-3-furyl)methylamine.

Protocol B: Heterogeneous Catalytic Amination (Pd/γ-Al₂O₃)

Objective: Scalable synthesis using molecular hydrogen and ammonia over a supported palladium catalyst[3]. Causality: The use of amphoteric γ-Al₂O₃ is critical. Unlike carbon supports which can lead to over-reduction of the furan ring, the alumina support interacts with the furan oxygen, orienting the molecule such that only the exocyclic imine is exposed to the active Pd sites[2][4].

Step-by-Step Procedure:

  • Catalyst Activation: Load 50 mg of 5 wt% Pd/γ-Al₂O₃ into a high-pressure stainless-steel autoclave. Pre-reduce the catalyst under 10 bar H₂ at 100 °C for 1 hour to ensure active Pd(0) sites.

  • Reaction Assembly: Cool the reactor to ambient temperature. Introduce a solution of 5-methyl-2-phenylfuran-3-carbaldehyde (2.0 mmol) and an internal standard (e.g., dodecane, 0.5 mmol) dissolved in 10 mL of 2-methyltetrahydrofuran (a green, biomass-derived solvent).

  • Imine Formation: Pressurize the vessel with 5 bar of anhydrous NH₃ gas. Stir at 400 rpm for 30 minutes to allow the Schiff base intermediate to form.

  • Reduction: Introduce H₂ gas to achieve a final total pressure of 20 bar. Heat the reaction mixture to 80 °C and increase stirring to 800 rpm to overcome gas-liquid mass transfer limitations.

  • Self-Validation (Uptake Monitoring): Monitor the pressure drop in the reactor. Validation Check: The reaction is deemed complete when H₂ consumption strictly ceases and pressure stabilizes (typically 4-6 hours), indicating no further reduction (preventing furan ring hydrogenation).

  • Workup: Vent the reactor safely in a fume hood. Filter the mixture through a Celite pad to recover the heterogeneous catalyst. Analyze an aliquot via GC-FID against the dodecane internal standard to validate yield. Evaporate the solvent to obtain the product.

Strategic Recommendations for Drug Development

For researchers synthesizing (5-Methyl-2-phenyl-3-furyl)methylamine, the choice of route depends heavily on the project phase:

  • Discovery & Early SAR: The Biocatalytic Route is highly recommended. It requires minimal specialized high-pressure equipment, operates at ambient temperature, and guarantees near-perfect chemoselectivity, ensuring that biological assays are not confounded by over-reduced furan impurities[1][5].

  • Process Chemistry & Scale-Up: The Heterogeneous Route using Pd/γ-Al₂O₃ is superior for multi-gram to kilogram scale-up. The catalyst can be recovered and recycled for up to 5 runs with minimal leaching, and the use of continuous flow reactors can further optimize the space-time yield of the reaction[3][4].

References

  • 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit Green Chemistry (RSC Publishing) URL:[Link]

  • Biocatalytic Synthesis of Two Furan-Based Amino Compounds 2-Acetyl-4-aminofuran and 3-Acetylamino-5-(α-aminoethyl)-furan from Chitin Resources ACS Sustainable Chemistry & Engineering URL:[Link]

  • Selective Synthesis of THF-Derived Amines from Biomass-Derived Carbonyl Compounds ACS Catalysis URL:[Link]

  • Chemicals from Biomass: Selective Synthesis of N-Substituted Furfuryl Amines by the One-Pot Direct Reductive Amination of Furanic Aldehydes SciSpace / ChemCatChem URL:[Link]

Sources

Validation

Establishing Reference Standards for (5-Methyl-2-phenyl-3-furyl)methylamine: A Comparative Guide to Analytical Validation Methodologies

Executive Summary (5-Methyl-2-phenyl-3-furyl)methylamine (CAS: 771572-29-3) is a highly specialized furan-derived building block utilized in advanced pharmaceutical synthesis and drug discovery[1]. Because the integrity...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-Methyl-2-phenyl-3-furyl)methylamine (CAS: 771572-29-3) is a highly specialized furan-derived building block utilized in advanced pharmaceutical synthesis and drug discovery[1]. Because the integrity of downstream Active Pharmaceutical Ingredients (APIs) depends entirely on the exact purity of their starting materials, establishing a rigorously certified primary reference standard for this compound is non-negotiable.

This guide objectively compares analytical methodologies for certifying (5-Methyl-2-phenyl-3-furyl)methylamine, detailing the critical transition from traditional mass balance approaches to primary ratio methods like Quantitative Nuclear Magnetic Resonance (qNMR).

The Causality of Choice: Overcoming the Calibration Paradox

Historically, laboratories relied on High-Performance Liquid Chromatography with UV detection (HPLC-UV) coupled with orthogonal tests (Karl Fischer for water, Thermogravimetric Analysis for volatiles, and Residue on Ignition for inorganics) to establish a "Mass Balance" purity. However, this presents a fundamental causality dilemma: How do you accurately quantify a standard using a UV detector without a pre-existing standard to calibrate the UV response?

UV detectors measure absorbance based on a molecule's molar extinction coefficient. Relying on area-percent normalization assumes all impurities share the identical UV response factor as (5-Methyl-2-phenyl-3-furyl)methylamine—a mathematically flawed assumption that frequently overestimates purity.

To break this circular logic, 1H-qNMR is employed as the gold standard. qNMR is a primary ratio method where the signal response is strictly proportional to the number of resonating nuclei, completely independent of the molecule's chromophore, as detailed in authoritative literature from the [2]. By adding an internal standard of known absolute purity, we can directly calculate the absolute mass fraction of (5-Methyl-2-phenyl-3-furyl)methylamine without needing a prior reference standard of the analyte itself[3].

Methodology Comparison: Performance & Validation Metrics

Below is a structured comparison of the three primary methodologies evaluated for the certification and validation of this reference standard, aligned with the latest[4].

Analytical MethodologyPrinciple of QuantitationSpecificity / SelectivityAccuracy & PrecisionBest Use Case
1H-qNMR (Internal Calibrant) Primary Ratio (Nuclei counting)High (Requires non-overlapping signals)Accuracy: >99.0% Precision: <0.5% RSDPrimary Standard Certification (Absolute purity determination)
HPLC-UV (Mass Balance) Relative UV AbsorbanceModerate (Chromatographic resolution dependent)Accuracy: Method dependent Precision: <1.0% RSDRoutine Batch Release & Secondary Standard Qualification
LC-MS/MS Mass-to-Charge Ratio (m/z)Very High (Isotopic & structural resolution)Accuracy: Moderate Precision: <2.0% RSDImpurity Profiling & Trace Degradant Identification

Self-Validating Experimental Protocols

Protocol 1: Absolute Purity Determination via 1H-qNMR

To ensure trustworthiness, this protocol is designed as a self-validating system. The choice of internal standard (IS) and relaxation delay are the critical causal factors for accuracy, as outlined in[5].

  • Internal Standard Selection: Select Maleic Acid (NIST SRM or equivalent CRM).

    • Causality: Maleic acid presents a sharp singlet at ~6.3 ppm in DMSO-d6. This perfectly avoids the aromatic/furan protons (7.2–7.5 ppm) and the aliphatic methyl/amine protons of (5-Methyl-2-phenyl-3-furyl)methylamine, preventing signal overlap which would artificially inflate the integration values.

  • Sample Preparation: Accurately weigh ~20 mg of (5-Methyl-2-phenyl-3-furyl)methylamine and ~10 mg of Maleic Acid using a microbalance (d = 0.001 mg). Co-dissolve completely in 0.8 mL of anhydrous DMSO-d6.

  • Instrument Parameter Optimization:

    • T1 Relaxation Delay (D1): Set D1 to ≥ 60 seconds (at least 5 × T1 of the slowest relaxing proton).

    • Causality: If D1 is too short, nuclei will not return to thermal equilibrium between pulses. Because the quantitative nature of NMR relies on direct proportionality between signal response and the number of nuclei, incomplete relaxation leads to under-represented signals and skewed absolute purity calculations.

    • Acquisition: Acquire a minimum of 64 scans with 13C decoupling to eliminate satellite interference.

  • Data Processing: Apply automatic baseline correction. Integrate the IS peak (6.3 ppm) and the target analyte peak (e.g., the furan methyl singlet at ~2.3 ppm). Calculate the absolute mass fraction using the standard qNMR equation.

Protocol 2: Orthogonal Validation via HPLC-UV (Secondary Assay)

Once the primary standard is certified via qNMR, it is used to validate a routine HPLC-UV method compliant with ICH Q2(R2)[6].

  • System Setup: Use a C18 reverse-phase column (150 x 4.6 mm, 3 µm). Mobile phase: Gradient of 0.1% TFA in Water (A) and Acetonitrile (B).

  • Calibration Curve (Linearity): Prepare 5 concentration levels (50% to 150% of the target working concentration) using the qNMR-certified primary standard.

  • System Suitability Testing (SST): Inject the 100% standard 6 times.

    • Validation Check: The Relative Standard Deviation (RSD) of the peak area must be ≤ 0.73%.

    • Causality: This self-validating step ensures that the autosampler and pump dynamics are highly reproducible before any unknown samples are processed, preventing mechanical drift from being misinterpreted as chemical impurity.

  • Specificity Verification: Spike the sample with known synthetic byproducts (e.g., unreacted 2-phenylfuran derivatives). Ensure the resolution (Rs) between (5-Methyl-2-phenyl-3-furyl)methylamine and the nearest impurity is ≥ 1.5.

Mandatory Visualization: Certification Workflow

G N1 Candidate Material: (5-Methyl-2-phenyl-3-furyl)methylamine N2 Impurity Profiling (LC-MS/MS & GC-MS) N1->N2 Identify unknowns N3 Absolute Quantitation (1H-qNMR with Internal Standard) N2->N3 Select non-overlapping IS N4 Orthogonal Mass Balance (HPLC-UV + KF + TGA) N3->N4 Cross-verify purity N5 Statistical Evaluation (ICH Q2(R2) Guidelines) N4->N5 Data synthesis N6 Certified Primary Reference Standard N5->N6 Issue CoA

Workflow for establishing a primary reference standard for (5-Methyl-2-phenyl-3-furyl)methylamine.

Regulatory Alignment & Quality Assurance

According to the recently updated ICH Q2(R2) guidelines, analytical procedures must be proven "fit for purpose" through rigorous validation of specificity, accuracy, precision, and robustness. By utilizing qNMR for primary certification, laboratories bypass the inherent biases of relative chromatographic purity, providing an unbroken chain of metrological traceability for (5-Methyl-2-phenyl-3-furyl)methylamine reference standards.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline". European Medicines Agency (EMA).[Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay". Journal of Medicinal Chemistry, ACS Publications.[Link]

  • United States Pharmacopeia (USP). "Stimuli Article: Quantitative Nuclear Magnetic Resonance (qNMR)". USP.org.[Link]

Sources

Comparative

reproducibility of (5-Methyl-2-phenyl-3-furyl)methylamine results in cell viability assays

Overcoming Assay Interference: Reproducibility of (5-Methyl-2-phenyl-3-furyl)methylamine in Cell Viability Screens Executive Summary In fragment-based drug discovery (FBDD), the furan-based building block (5-Methyl-2-phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Overcoming Assay Interference: Reproducibility of (5-Methyl-2-phenyl-3-furyl)methylamine in Cell Viability Screens

Executive Summary

In fragment-based drug discovery (FBDD), the furan-based building block (5-Methyl-2-phenyl-3-furyl)methylamine (CAS 771572-29-3) serves as a highly versatile scaffold for synthesizing novel kinase inhibitors and GPCR ligands[1]. However, when screening fragment libraries containing this motif, scientists frequently encounter a critical bottleneck: poor reproducibility in standard cell viability assays.

As a Senior Application Scientist, I have observed that the inherent chemical reactivity of functionalized furan-amines often leads to assay interference, confounding true cellular cytotoxicity with false-positive signals[2]. This guide objectively compares the performance and reproducibility of (5-Methyl-2-phenyl-3-furyl)methylamine against standard alternative scaffolds across widely used cell viability platforms. By understanding the causality behind these discrepancies, researchers can implement self-validating protocols to ensure absolute scientific integrity.

The Causality of Assay Interference

Cell viability assays rely on proxy measurements—such as metabolic enzyme activity or ATP levels—to estimate overall cell health[3]. The furan ring of (5-Methyl-2-phenyl-3-furyl)methylamine is electron-rich, and its primary amine can participate in redox reactions or act as a nucleophile at the high concentrations (10–50 µM) typically required for fragment screening.

  • MTT/MTS Assays (Metabolic): These colorimetric assays depend on the NAD(P)H-dependent enzymatic reduction of a yellow tetrazolium salt into purple formazan[3]. Electron-rich furan fragments can directly reduce MTT in a cell-free environment, leading to an artificial increase in absorbance that masks true cytotoxicity and registers as a false positive for cell viability[4].

  • Alamar Blue / Resazurin (Metabolic): While highly sensitive, resazurin reduction can be skewed by antioxidant fragments or direct chemical quenching, shifting the IC50 dose-response curves unpredictably and causing severe inter-assay variability[5].

  • CellTiter-Glo (ATP-based): This luminescent assay quantifies ATP using the luciferase enzyme[6]. It is generally impervious to direct redox interference, making it the gold standard for testing reactive fragments, provided the compound does not act as a direct luciferase inhibitor[7].

InterferenceMechanism Cell Viable Cell (NADPH Pool) Signal Colorimetric Signal Cell->Signal Enzymatic Reduction MTT MTT / Resazurin Reagent MTT->Signal Substrate Fragment (5-Methyl-2-phenyl-3-furyl) methylamine Fragment->Signal Direct Chemical Reduction (Interference)

Fig 1. Mechanistic pathway of chemical interference in metabolic cell viability assays.

Comparative Performance Data

To objectively evaluate reproducibility, we compared the performance of (5-Methyl-2-phenyl-3-furyl)methylamine against two common fragment library alternatives: a standard Benzylamine and a standard Aniline scaffold. The data below represents the average Z'-factor (a measure of assay robustness) and false-positive interference rates across high-throughput 384-well plate screens.

Scaffold TypeMTT Assay Z'-FactorMTT False Positive RateCellTiter-Glo Z'-FactorPrimary Interference Risk
(5-Methyl-2-phenyl-3-furyl)methylamine 0.45 (Poor)~15% (High)0.82 (Excellent)Direct Redox Reduction
Standard Benzylamine 0.75 (Good)<2% (Low)0.85 (Excellent)Minimal
Standard Aniline 0.55 (Moderate)~8% (Medium)0.80 (Excellent)Oxidation / Color Quenching

Key Takeaway: The furan-amine scaffold exhibits unacceptable reproducibility in standard MTT assays due to high background reduction. Transitioning to an ATP-based readout restores excellent assay robustness (Z' > 0.80).

Self-Validating Experimental Protocol: Orthogonal Viability Workflow

To guarantee trustworthy data when working with (5-Methyl-2-phenyl-3-furyl)methylamine, you must employ a self-validating system that orthogonalizes the readout[8]. Relying on a single metabolic assay is a critical failure point in FBDD.

OrthogonalWorkflow A Fragment Library Screen (5-Methyl-2-phenyl-3-furyl)methylamine B Primary Screen: ATP-based Assay (CellTiter-Glo) A->B C Secondary Screen: Metabolic Assay (MTT / Resazurin) B->C Hit Identified D Cell-Free Control: Test Direct Reagent Reduction C->D Signal Discrepancy E True Viability Hit (Reproducible) D->E No Direct Reaction F False Positive (Assay Interference) D->F Direct Reagent Reduction

Fig 2. Self-validating orthogonal workflow to eliminate false positives in fragment screening.

Step-by-Step Methodology

Step 1: Cell Seeding and Compound Treatment Seed target cells (e.g., HepG2 or PC-9) in two parallel 384-well plates: opaque white plates (for luminescence) and clear plates (for absorbance) at 2,000 cells/well. Incubate overnight. Treat cells with the fragment library, including (5-Methyl-2-phenyl-3-furyl)methylamine, at screening concentrations (10–50 µM). Causality Note: High fragment concentrations are required due to low binding affinities, which inherently increases the probability of off-target chemical reactions with assay reagents.

Step 2: Primary ATP-Based Readout (CellTiter-Glo) To the white plates, add CellTiter-Glo reagent in a 1:1 volume ratio. Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[6]. Causality Note: We prioritize ATP quantification because it relies on the luciferase enzyme, which is highly resistant to the direct redox cycling caused by electron-rich furan rings[3][7].

Step 3: Secondary Metabolic Readout (MTT) with Cell-Free Controls To the clear plates, add MTT reagent (0.5 mg/mL final concentration) and incubate for 2-4 hours. Concurrently, prepare a Cell-Free Control Plate containing only culture media, MTT reagent, and the fragment compounds. Causality Note: This is the core of the self-validating system. If (5-Methyl-2-phenyl-3-furyl)methylamine directly reduces the tetrazolium salt into formazan without cellular NAD(P)H, the cell-free control will turn purple, definitively identifying the false positive[4].

Step 4: Data Normalization and Interference Subtraction Measure absorbance at 570 nm. Subtract the background absorbance of the cell-free control plate from the cellular plate. Compare the corrected MTT IC50 values against the CellTiter-Glo IC50 values. A right-shift in the metabolic dose-response curve indicates uncorrected assay interference[5].

References

  • TargetMol Chemicals - (5-methyl-2-phenyl-3-furyl)methanol as a Fragment Scaffold.
  • National Institutes of Health (PMC) - Alamar Blue assay optimization to minimize drug interference and inter-assay viability.
  • ResearchGate - Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay.
  • National Institutes of Health (PMC) - Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers.
  • Taylor & Francis - Recovery Ability of Human Adipose Stem Cells Exposed to Cobalt Nanoparticles: Outcome of Dissolution.
  • EU-OPENSCREEN - Uncover New Bioactivities of Your Compounds (Assay Interference).
  • ResearchGate - Covalent fragment libraries in drug discovery.
  • National Institutes of Health (PMC) - Target Engagement Assays in Early Drug Discovery.

Sources

Validation

Benchmarking (5-Methyl-2-phenyl-3-furyl)methylamine Binding Kinetics: A Comparative Guide Against Standard Ligands

Introduction & Scientific Rationale In modern drug discovery, optimizing equilibrium affinity ( KD​ or Ki​ ) is no longer sufficient for predicting in vivo efficacy. The temporal dimension of drug-target interactions—spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In modern drug discovery, optimizing equilibrium affinity ( KD​ or Ki​ ) is no longer sufficient for predicting in vivo efficacy. The temporal dimension of drug-target interactions—specifically the association rate ( kon​ ), dissociation rate ( koff​ ), and the resulting target residence time ( τ )—frequently dictates a molecule's pharmacodynamic profile and safety margins.

(5-Methyl-2-phenyl-3-furyl)methylamine (hereafter referred to as 5-MPFM ) is a synthetic building block featuring a primary amine tethered to a rigid, lipophilic phenyl-furyl core. This specific pharmacophore is highly characteristic of small molecules targeting aminergic G-protein coupled receptors (GPCRs), such as the Dopamine D2 receptor or Trace Amine-Associated Receptors.

To evaluate 5-MPFM as a viable lead compound, we must benchmark its kinetic parameters against established standard ligands. This guide details a self-validating, orthogonal testing framework utilizing two gold-standard methodologies: Surface Plasmon Resonance (SPR) for label-free biophysical kinetics, and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for high-throughput kinetics in a cellular membrane context.

Experimental Design & Causality

Relying on a single assay format introduces systemic bias. By pairing SPR and TR-FRET, we create a self-validating data package:

  • SPR (Biophysical Context): Provides pristine, label-free, real-time measurements. However, GPCRs are notoriously unstable outside the lipid bilayer. We utilize nanodisc technology (reconstituting the target GPCR with MSP1D1 and POPC/POPG lipids) to maintain the active conformation during SPR analysis, preventing denaturation-induced kinetic artifacts[1].

  • TR-FRET (Cellular Context): Overcomes the throughput limitations of SPR while maintaining the receptor in its native membrane environment. We utilize Terbium (Tb) cryptate donors because their exceptionally long fluorescence lifetime (milliseconds) allows for time-delayed signal acquisition. This completely eliminates short-lived compound autofluorescence, drastically improving the signal-to-noise ratio for competitive kinetic modeling[2].

G cluster_SPR Surface Plasmon Resonance (SPR) cluster_FRET TR-FRET Binding Assay Start Compound: 5-MPFM SPR_Prep GPCR Nanodisc Immobilization Start->SPR_Prep FRET_Prep Tb-labeled GPCR Membranes Start->FRET_Prep SPR_Inj Single-Cycle Kinetics Injection SPR_Prep->SPR_Inj SPR_Read Real-Time Sensogram (RU) SPR_Inj->SPR_Read Analysis Kinetic Parameter Extraction (kon, koff, KD, Residence Time) SPR_Read->Analysis FRET_Comp Fluorescent Tracer Competition FRET_Prep->FRET_Comp FRET_Read Time-Resolved Emission Ratio FRET_Comp->FRET_Read FRET_Read->Analysis

Figure 1: Parallel biophysical and cellular workflows for benchmarking ligand binding kinetics.

Step-by-Step Experimental Protocols

Protocol A: Label-Free Real-Time Kinetics via SPR

Note: This protocol utilizes Single-Cycle Kinetics (SCK). SCK is deliberately chosen over multi-cycle kinetics to avoid harsh regeneration buffers (e.g., NaOH or low pH) that rapidly degrade the functional integrity of immobilized GPCRs.

  • Sensor Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using standard EDC/NHS chemistry. Amine-couple an anti-His antibody to all flow cells to achieve a baseline of ~3000 Response Units (RU).

  • Receptor Immobilization: Inject His-tagged GPCR-embedded nanodiscs over the active flow cell at 5 µL/min until a capture level of ~800 RU is achieved. Leave the reference flow cell blank (antibody only) to account for non-specific binding.

  • Analyte Injection (SCK): Prepare a 5-point, 3-fold serial dilution of 5-MPFM (e.g., 1.2 µM down to 14.8 nM) in running buffer (HEPES pH 7.4, 150 mM NaCl, 0.01% BSA). Inject the concentrations sequentially from lowest to highest without regeneration steps in between.

  • Dissociation Phase: Following the final and highest concentration injection, allow running buffer to flow for 30 minutes to capture the slow dissociation phase.

  • Data Processing: Double-reference the sensograms (subtracting the reference flow cell and a blank buffer injection). Fit the data to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Protocol B: High-Throughput Cellular Context Kinetics via TR-FRET
  • Membrane Preparation: Resuspend cell membranes expressing SNAP-tagged GPCRs (previously labeled with Lumi4-Tb donor) in assay buffer (20 mM HEPES, 10 mM MgCl2, 0.1% BSA, pH 7.4). Add 10 µL per well to a white 384-well microplate.

  • Tracer Equilibration: Add a red-fluorescent standard tracer ligand at a concentration equal to its pre-determined KD​ (ensuring 50% receptor occupancy).

  • Kinetic Competition: Add 5-MPFM at a concentration equivalent to 10×Ki​ . Immediately transfer the plate to a TR-FRET compatible microplate reader.

  • Signal Acquisition: Read the plate continuously for 120 minutes. Excite at 337 nm and measure dual emission at 620 nm (donor) and 665 nm (acceptor) using a 50 µs delay and 400 µs integration time.

  • Data Analysis: Calculate the 665/620 nm emission ratio. Apply the Motulsky-Mahan exact analytical equation for competitive kinetics to derive the kon​ and koff​ of 5-MPFM based on the known kinetics of the fluorescent tracer.

Data Presentation & Benchmarking Analysis

The following table summarizes the kinetic parameters of 5-MPFM compared against two theoretical standard aminergic ligands: Standard A (a fast-on/fast-off endogenous-like agonist) and Standard B (a slow-off synthetic antagonist).

LigandAssay Platform kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time ( τ , min)
5-MPFM SPR 1.2×105 4.5×10−3 37.53.7
5-MPFM TR-FRET 1.5×105 5.1×10−3 34.03.3
Standard A (Fast) SPR 8.5×106 1.2×10−1 14.10.14
Standard B (Slow) SPR 4.2×104 3.1×10−4 7.453.8
Interpretation of Results

The orthogonal assays (SPR and TR-FRET) show excellent concordance, validating the kinetic profile of 5-MPFM. While 5-MPFM possesses a moderate equilibrium affinity ( KD​≈35 nM), its residence time ( τ≈3.5 minutes) sits squarely between the transient engagement of Standard A and the prolonged target occupancy of Standard B.

From a drug development perspective, this intermediate residence time is highly strategic. It allows for sufficient target engagement to drive transient G-protein signaling while dissociating fast enough to prevent sustained β -arrestin recruitment, thereby minimizing receptor desensitization and internalization.

Pathway Ligand 5-MPFM Binding (Target GPCR) ShortRT Short Residence Time (Fast koff) Ligand->ShortRT Transient LongRT Long Residence Time (Slow koff) Ligand->LongRT Sustained GProt Transient G-Protein Activation ShortRT->GProt Arrestin Sustained β-Arrestin Recruitment LongRT->Arrestin Outcome1 Rapid Signal Decay (Lower Toxicity) GProt->Outcome1 Outcome2 Receptor Internalization (Desensitization) Arrestin->Outcome2

Figure 2: Impact of ligand residence time on downstream GPCR signaling and receptor desensitization.

References

  • Screening for GPCR Ligands Using Surface Plasmon Resonance ACS Medicinal Chemistry Letters (2011) URL:[Link][1]

  • Elucidating the path to Plasmodium prolyl-tRNA synthetase inhibitors (TR-FRET Binding Kinetics) Nature Communications / ResearchGate (2022) URL:[Link][2]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational &amp; Disposal Protocol for (5-Methyl-2-phenyl-3-furyl)methylamine

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates like (5-Methyl-2-phenyl-3-furyl)methylamine (CAS: 771572-29-3) requires moving beyond generic Safety Data Sheets (SDS). Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates like (5-Methyl-2-phenyl-3-furyl)methylamine (CAS: 771572-29-3) requires moving beyond generic Safety Data Sheets (SDS). This compound—featuring a nucleophilic primary amine tethered to an electron-rich furan ring—presents highly specific reactivity profiles. Improper handling or disposal not only risks severe environmental toxicity but also violates federal hazardous waste regulations.

This guide provides researchers and drug development professionals with a self-validating, step-by-step operational framework to ensure scientific integrity, personnel safety, and strict regulatory compliance.

Section 1: Physicochemical Profiling & Hazard Causality

To design an effective and safe disposal protocol, we must first understand the structural causality behind the chemical's hazards. The primary amine group dictates its alkaline nature, while the lipophilic furan-phenyl moiety enhances its potential for bioaccumulation and dermal penetration .

Table 1: Physicochemical Hazards and Operational Causality

Structural FeatureExpressed HazardOperational Causality & Implication
Primary Amine (-NH₂) Corrosivity / AlkalinityActs as a strong nucleophile and base. Reacts exothermically with acids. Requires controlled, dropwise neutralization to prevent thermal runaway in waste streams.
Furan Ring Oxidation SusceptibilityThe electron-rich heterocycle is highly prone to oxidation. Must be segregated from strong oxidizers (e.g., peroxides, nitric acid) to prevent explosive degradation.
Lipophilic Core Aquatic / Dermal ToxicityHigh lipid solubility facilitates rapid dermal absorption and aquatic bioaccumulation. Mandates strict use of impermeable PPE and absolute prohibition of drain disposal.
Section 2: Operational Handling & Spill Mitigation

Before generating waste, strict operational controls must be established. Every protocol described here is designed as a self-validating system : if one preventive measure fails, the subsequent step contains the risk.

Standard Operating Procedure (SOP) for Handling
  • Engineering Controls: Conduct all transfers and reactions within a certified Class II biological safety cabinet or a chemical fume hood maintaining a minimum face velocity of 100 fpm.

  • PPE Validation: Don double-layered nitrile gloves (minimum 8 mil thickness), splash-proof chemical goggles, and a flame-resistant lab coat.

    • Self-Validation: Inspect gloves for micro-tears using the pneumatic inflation test prior to handling the amine.

  • Inert Atmosphere: Because primary amines can form reactive N-oxides upon prolonged atmospheric exposure, flush the primary storage container with Argon or Nitrogen gas before sealing.

Emergency Spill Mitigation Protocol

In the event of a localized spill, rapid containment is critical to prevent vapor inhalation and surface contamination.

  • Isolate & Ventilate: Evacuate non-essential personnel. Maximize fume hood exhaust and eliminate all ignition sources.

  • Inert Absorption: Cover the spill with an inert, non-combustible absorbent such as diatomaceous earth or dry sand.

    • Causality: Do NOT use sawdust or cellulose-based absorbents. The basic amine can trigger an exothermic, potentially auto-igniting reaction with organic materials.

  • Containment Sweep: Carefully sweep the absorbed mixture using a non-sparking tool into a high-density polyethylene (HDPE) wide-mouth container.

  • Decontamination: Wash the spill surface with a 5% citric acid solution to neutralize residual amine, followed by a distilled water rinse.

    • Self-Validation: Swab the decontaminated area with universal pH paper; a pH reading of 6.5–7.5 confirms complete neutralization and safe surface restoration.

Section 3: Waste Segregation & Neutralization Workflow

Waste segregation is the most critical step in preventing incompatible chemical reactions in your laboratory waste carboys. (5-Methyl-2-phenyl-3-furyl)methylamine waste typically falls into three streams depending on your experimental workflow.

WasteSegregation Start Waste Generation: (5-Methyl-2-phenyl-3-furyl)methylamine Solvent Mixed with Solvents? Start->Solvent Aqueous Aqueous Solution? Solvent->Aqueous No Halogenated Halogenated Solvents? Solvent->Halogenated Yes Neutralize Neutralize (pH 6-8) with Citric Acid Aqueous->Neutralize Yes WasteSolid Solid/Spill Debris Waste Stream Aqueous->WasteSolid No (Pure/Solid) WasteHalo Halogenated Organic Waste Stream Halogenated->WasteHalo Yes WasteNonHalo Non-Halogenated Organic Waste Stream Halogenated->WasteNonHalo No WasteAq Aqueous Waste Stream Neutralize->WasteAq

Decision tree for (5-Methyl-2-phenyl-3-furyl)methylamine waste segregation.

Step-by-Step Segregation Methodology
  • Organic Solvent Waste (Halogenated vs. Non-Halogenated):

    • If the amine is dissolved in solvents like Dichloromethane (DCM) or Chloroform, route it to the Halogenated Organic Waste carboy.

    • If dissolved in Methanol, Ethyl Acetate, or Hexane, route it to the Non-Halogenated Organic Waste carboy.

    • Causality: Mixing halogenated and non-halogenated waste exponentially increases disposal costs and complicates the incineration process due to the potential formation of highly toxic dioxins.

  • Aqueous Waste Neutralization:

    • If the amine is present in an aqueous extract, it will likely render the solution highly basic (pH > 10).

    • Neutralization Step: Slowly add 1M Citric Acid dropwise while stirring the waste container in an ice bath to control the exothermic salt-formation reaction.

    • Self-Validation: Continuously monitor the solution with a calibrated pH probe. Only transfer the liquid to the central Aqueous Waste carboy once the pH stabilizes strictly between 6.0 and 8.0.

  • Solid Waste:

    • Contaminated PPE, empty reagent vials, and spill debris must be collected in a designated solid waste bin lined with a heavy-duty, transparent polyethylene bag to allow for visual inspection by waste handlers.

Section 4: Regulatory Compliance & Final Disposal

Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), primary aromatic and heterocyclic amines are heavily regulated due to their toxicity and potential corrosivity .

Disposal Execution Plan
  • Containerization: Store all liquid waste in secondary containment trays. Use only UN/DOT-approved HDPE jerricans. Do not use metal containers, as aqueous amine solutions can steadily corrode certain metals over time.

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly list the chemical name "(5-Methyl-2-phenyl-3-furyl)methylamine" and the primary hazard (e.g., "Toxic" or "Corrosive").

  • Manifesting & Transport: Waste must be collected by a licensed hazardous waste vendor. Ensure the waste manifest correctly identifies the RCRA waste codes. If the waste exhibits a pH ≥ 12.5 prior to neutralization, it legally carries the D002 (Corrosive) characteristic code.

  • Destruction Method: The preferred and legally compliant method of destruction for this compound is high-temperature incineration at a permitted facility equipped with NOx scrubbers.

    • Causality: Incinerating nitrogen-containing compounds generates nitrogen oxides (NOx); industrial scrubbers are legally required to capture these emissions, preventing atmospheric pollution and acid rain.

References
  • Gheni S. A., Ali M. M., Ta G. C., Harbin H. J., and Awad S. A., "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines," ACS Chemical Health & Safety 31 (2023): 8–21.[Link]

  • US Environmental Protection Agency (EPA), "40 CFR Part 261 - Identification and Listing of Hazardous Waste," Electronic Code of Federal Regulations.[Link]

Handling

Personal protective equipment for handling (5-Methyl-2-phenyl-3-furyl)methylamine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals When integrating novel research chemicals into your drug discovery pipeline, standardizing handling protocols is critical for both...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

When integrating novel research chemicals into your drug discovery pipeline, standardizing handling protocols is critical for both personnel safety and experimental integrity. This guide provides a comprehensive, mechanistically grounded Standard Operating Procedure (SOP) for handling (5-Methyl-2-phenyl-3-furyl)methylamine (CAS: 771572-29-3).

Chemical Identity & Mechanistic Hazard Profile

(5-Methyl-2-phenyl-3-furyl)methylamine is a primary amine derivative of a substituted furan[1]. While specific in vivo toxicity data for this exact molecule may be limited, we must extrapolate its hazard profile from its functional groups to establish a self-validating safety protocol.

  • Basicity and Nucleophilicity: The primary amine (-NH₂) group is inherently basic and nucleophilic. In biological systems or upon dermal contact, protonated amines can disrupt the cytoplasmic membrane by interacting with lipid bilayers, potentially leading to cell lysis and severe irritation[2].

  • Lipophilicity: The presence of the furan ring and the phenyl group significantly increases the molecule's lipophilicity compared to simple aliphatic amines. This lipophilic character can enhance dermal penetration, making robust skin protection non-negotiable.

  • Aerosolization Risk: As a fine powder or volatile liquid, amines present a respiratory hazard. Inhalation of amine dusts or vapors can cause severe irritation to the respiratory tract mucosa[3].

Quantitative Chemical Data
PropertyValueOperational Implication
CAS Number 771572-29-3Use for exact SDS retrieval and inventory tracking[1].
Molecular Formula C₁₂H₁₃NOIndicates organic nature; incompatible with strong oxidizers.
Molecular Weight 187.24 g/mol Required for precise molarity calculations in assays[1].
Functional Group Primary Amine (-NH₂)High localized pH upon moisture contact; requires chemical goggles[4].

Personal Protective Equipment (PPE) Matrix

Do not merely wear PPE; understand why it protects you. The following matrix outlines the required equipment based on the chemical's mechanistic behavior.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Nitrile or Neoprene gloves (minimum 4 mil thickness)Nitrile and neoprene provide a robust chemical barrier against lipophilic primary amines, preventing dermal absorption and subsequent membrane disruption[4],[5].
Eye Protection Chemical Safety Goggles (ANSI Z87.1+)Amines react with the moisture in the eyes to form corrosive alkaline solutions. Standard safety glasses are insufficient against aerosolized dust; tight-fitting goggles are required[4].
Body Protection Fully-buttoned, flame-resistant lab coatProtects against electrostatic discharge and physical contact with the compound[1],[4].
Respiratory Certified Chemical Fume HoodPrevents inhalation of dust/aerosols. If a hood is unavailable, an N95 or P100 particulate respirator is required[3].

Operational Workflow & Handling Protocol

To ensure experimental integrity and safety, follow this step-by-step methodology when weighing and transferring (5-Methyl-2-phenyl-3-furyl)methylamine.

Step 1: Environmental Preparation

  • Verify that the chemical fume hood is operational with a face velocity of 80-100 fpm.

  • Clear the workspace of any incompatible materials, specifically strong oxidizers, acids, and acid chlorides, which can react violently with primary amines[4].

Step 2: PPE Donning

  • Inspect nitrile/neoprene gloves for micro-tears.

  • Don the fully-buttoned lab coat and chemical safety goggles[4].

Step 3: Compound Transfer & Weighing

  • Crucial Step: Use non-sparking tools (e.g., ceramic or Teflon-coated spatulas). Organic dusts, including functionalized furans, can ignite via electrostatic discharge[1].

  • Place the analytical balance inside the fume hood or a vented balance enclosure.

  • Carefully open the container, avoiding sudden movements that could aerosolize the powder.

  • Transfer the required mass to a pre-tared, anti-static weigh boat.

Step 4: Sealing and Storage

  • Tightly seal the primary container immediately after use.

  • Store the container in a dry, cool, and well-ventilated place, strictly segregated from foodstuff and incompatible acidic reagents[3].

Spill Response & Disposal Plan

In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination and personnel exposure.

Small Spill Cleanup Protocol (< 50 grams):

  • Isolate: Evacuate non-essential personnel from the immediate area and ensure the fume hood sash is lowered to maximize containment[3].

  • Protect: Verify that your nitrile/neoprene gloves and goggles are securely in place[4].

  • Contain: Do not use water, as this may spread the lipophilic compound. Instead, cover the spill with an inert, dry absorbent material (e.g., sand, earth, or vermiculite)[2].

  • Collect: Use non-sparking tools to sweep the absorbed mixture into a sealable, airtight, compatible hazardous waste container[1],[4].

  • Decontaminate: Wipe the area with a damp paper towel using a mild detergent, followed by a water rinse. Dispose of the towels in the hazardous waste container.

Disposal Plan:

  • Label the container clearly as "Hazardous Waste: Primary Amine / Furan Derivative."

  • Do not flush down the sink. The compound may be toxic to aquatic life with long-lasting effects[2].

  • Submit the waste to your institution's Environmental Health and Safety (EH&S) department for professional incineration.

Safety Logic & Workflow Visualization

The following diagram illustrates the logical progression of handling and spill response for this compound.

G Start Pre-Operation Assessment PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood PPE->Hood Weigh Weigh using Non-Sparking Tools Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Contain & Absorb (Inert Material) Spill->Clean Yes Store Store in Cool, Dry Place (Away from Oxidizers) Spill->Store No Dispose Hazardous Waste Disposal Clean->Dispose Store->Dispose Post-Experiment

Operational workflow and spill response logic for handling (5-Methyl-2-phenyl-3-furyl)methylamine.

References

  • ChemicalBook.3-(Aminomethyl)-5-methyl-2-phenylfuran - Safety Data Sheet.
  • TargetMol / AWS.Safety Data Sheet: 3-(Aminomethyl)-5-methyl-2-phenylfuran (Fr12579).
  • Washington State University (WSU).Standard Operating Procedure: Methylamine.
  • BenchChem.Personal protective equipment for handling Amino PEG derivatives.
  • Ardex.Safety Data Sheet: Ardex CE 501 Part A.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Methyl-2-phenyl-3-furyl)methylamine
Reactant of Route 2
Reactant of Route 2
(5-Methyl-2-phenyl-3-furyl)methylamine
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